6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUVNLVPPEGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696274 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260641-86-8 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a fluorinated analog of the privileged tetrahydroisoquinoline scaffold. This class of compounds is of significant interest to researchers and professionals in drug development due to its prevalence in numerous biologically active molecules and natural products. The core of this guide focuses on the strategic implementation of the Pictet-Spengler reaction, a robust and versatile method for the construction of the tetrahydroisoquinoline ring system. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and explore strategies for achieving stereochemical control, a critical aspect for the synthesis of pharmacologically active agents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel therapeutic agents.
Introduction: The Significance of the 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The introduction of a fluorine atom at the 6-position of the THIQ ring can significantly modulate the physicochemical and pharmacological properties of the molecule. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby favorably impacting the pharmacokinetic and pharmacodynamic profile of a drug candidate.
The addition of a carboxylic acid group at the 1-position further expands the potential for molecular interactions and derivatization. This functional group can act as a key binding motif, participate in salt formation to improve solubility, and serve as a handle for further chemical modifications. Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound points towards the Pictet-Spengler reaction as the key bond-forming strategy. This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.
This disconnection reveals two readily available starting materials: 3-fluorophenethylamine and glyoxylic acid. The fluorine atom is incorporated through the choice of the phenethylamine derivative, while the carboxylic acid at the 1-position originates from the glyoxylic acid reactant.
The Pictet-Spengler Reaction: Mechanism and Key Considerations
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines.[1][2] The reaction proceeds through the initial formation of a Schiff base from the condensation of the β-arylethylamine and the aldehyde (or ketone). Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon, leading to the formation of a spirocyclic intermediate. Subsequent rearomatization through the loss of a proton yields the final tetrahydroisoquinoline product.
Key Considerations for a Successful Pictet-Spengler Reaction:
-
Acidity: The reaction is typically acid-catalyzed to promote the formation of the reactive iminium ion.[3] Common acids include hydrochloric acid, sulfuric acid, and trifluoroacetic acid. The choice and concentration of the acid can significantly impact the reaction rate and yield.
-
Solvent: Protic solvents are often used, but aprotic media have also been shown to be effective, sometimes leading to higher yields.[1]
-
Temperature: The reaction may require heating, although highly activated aromatic systems can react under milder conditions.[3]
-
Substituents on the Aromatic Ring: Electron-donating groups on the aromatic ring of the phenethylamine facilitate the electrophilic substitution step and generally lead to higher yields.[3] The fluorine atom at the meta position in 3-fluorophenethylamine is moderately deactivating, which may necessitate slightly harsher reaction conditions compared to substrates with strongly activating groups.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of the target compound.
4.1. Starting Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 3-Fluorophenethylamine | 404-70-6 | 139.17 | Liquid |
| Glyoxylic acid monohydrate | 563-96-2 | 92.05 | Solid |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | Corrosive liquid |
| Methanol | 67-56-1 | 32.04 | Flammable liquid |
| Diethyl ether | 60-29-7 | 74.12 | Flammable liquid |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenethylamine (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent.
-
Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (1.1 eq).
-
Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture to catalyze the reaction. The pH should be acidic.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Asymmetric Synthesis: Achieving Enantiopure Products
For applications in drug development, it is often crucial to synthesize a single enantiomer of a chiral molecule, as different enantiomers can exhibit distinct pharmacological activities and toxicities. The Pictet-Spengler reaction can be adapted to produce enantiomerically enriched or pure tetrahydroisoquinolines through various asymmetric strategies.
5.1. Chiral Auxiliaries
One common approach involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently removed. For the synthesis of chiral 1-substituted tetrahydroisoquinolines, a chiral auxiliary can be attached to the nitrogen atom of the phenethylamine.
5.2. Chiral Catalysts
The use of chiral catalysts is a more elegant and atom-economical approach to asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for enantioselective Pictet-Spengler reactions.[4] These catalysts can protonate the imine in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the product.
The development of an efficient asymmetric Pictet-Spengler reaction for the synthesis of this compound would be a significant advancement, providing access to enantiomerically pure building blocks for chiral drug synthesis.
Conclusion
The synthesis of this compound is readily achievable through the robust and well-established Pictet-Spengler reaction. This technical guide has outlined the key mechanistic features of this transformation, provided a detailed experimental protocol, and discussed strategies for achieving stereocontrol. The versatility of the Pictet-Spengler reaction, coupled with the increasing importance of fluorinated scaffolds in medicinal chemistry, makes this synthetic route a valuable tool for researchers and professionals in the field of drug discovery and development. Further optimization of reaction conditions and the development of efficient asymmetric variants will undoubtedly expand the utility of this important class of molecules.
References
- 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities. (n.d.). Google Patents.
- 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (n.d.). Google Patents.
- Caprioli, F., & Harutyunyan, S. R. (n.d.).
- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. (2014). Google Patents.
- Feng, J., & Li, X. (2015). Novel strategies for catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydrotetrahydroisoquinolines. Organic Chemistry Frontiers, 2(9), 1057-1061.
- Patel, P. R., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.
-
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
- Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester. (n.d.). Google Patents.
- Mbaezue, I. I., et al. (2019).
- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Letters in Peptide Science, 6(2-3), 179-183.
- Burger, K., et al. (2001). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Synthesis, 2001(10), 1533-1538.
- Wang, S.-G., et al. (2020). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 25(23), 5734.
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Singh, U., & Kumar, S. (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 15(44), 9313-9333.
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Letters in Peptide Science, 6(2-3), 179-183.
- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
- Bilenko, V. A., et al. (2022).
- D'Agostino, M., et al. (2016).
- Björklund, A., et al. (1975). Studies on the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 29(3), 358-366.
- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
Sources
Introduction: The Strategic Value of Fluorine in a Privileged Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents. Its rigid, three-dimensional structure provides a robust framework for orienting substituents to interact with biological targets. However, optimizing the drug-like properties of any lead compound, including those based on the THIQ scaffold, requires meticulous fine-tuning of its physicochemical characteristics.
This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, is a powerful tool in modern drug design, despite its rarity in nature.[1] Its small size allows it to act as a bioisostere for hydrogen, yet its unique electronic properties can profoundly alter a molecule's characteristics.[2] Selective fluorination can enhance metabolic stability, modulate lipophilicity (logP) and basicity (pKa), and improve binding affinity to target proteins.[3][4] The increasingly routine use of fluorine underscores its importance in optimizing molecular properties for the development of next-generation therapeutics.[3]
This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the causal effects of fluorination on the core physicochemical properties of the tetrahydroisoquinoline scaffold. We will explore the "why" behind experimental choices and provide validated protocols for assessing these critical parameters.
Modulating Core Properties: The Causal Impact of Fluorination on THIQs
The decision of where and how to introduce fluorine into a THIQ molecule is a critical strategic choice. The effects are not uniform; they are highly dependent on the position and level of fluorination. Understanding these effects is key to rational drug design.
Lipophilicity (logP/logD): A Non-Intuitive Balance
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP).
The impact of fluorine on lipophilicity is nuanced. While the carbon-fluorine bond is highly polar, fluorinated alkyl groups are often more hydrophobic than their hydrogenated counterparts.[5][6] Replacing a hydrogen atom with fluorine generally increases lipophilicity. More significantly in medicinal chemistry, fluorine is often used as a bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups to block metabolic oxidation.[7] In these cases, the transformation almost invariably leads to a substantial increase in lipophilicity, as the hydrogen-bonding capability of the oxygenated group is removed.[7][8]
The magnitude of the change in logP upon fluorination is context-dependent and influenced by other substituents on the aromatic ring.[7][8] For instance, the presence of electron-donating groups on the aromatic ring can increase the difference in lipophilicity between an oxygenated compound and its fluorinated analogue.[8]
Table 1: Predicted Lipophilicity of Substituted Tetrahydroisoquinolines
| Compound | Substituent | Predicted logP | Rationale for Change |
| 1,2,3,4-Tetrahydroisoquinoline | None | 1.57[9] | Baseline lipophilicity of the parent scaffold. |
| 6-Fluoro-THIQ | 6-F | ~1.8 - 2.0 | Replacement of H with F generally increases logP. |
| 6-Hydroxy-THIQ | 6-OH | ~1.0 - 1.2 | The -OH group is polar and a hydrogen bond donor, reducing logP. |
| 6-Methoxy-THIQ | 6-OCH₃ | ~1.4 - 1.6 | The -OCH₃ group is less polar than -OH but can still accept H-bonds. |
Note: Predicted values are illustrative, based on general chemical principles, as extensive experimental data for substituted THIQs is not consolidated in a single source. Actual values must be determined experimentally.
Basicity (pKa): The Inductive Effect in Action
The THIQ scaffold contains a secondary amine nitrogen whose basicity is a key factor in its solubility, receptor binding (especially for targets with anionic pockets), and off-target activities. The pKa of the parent THIQ is approximately 9.36, making it substantially protonated at physiological pH.[9][10]
Placing a highly electronegative fluorine atom on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density of the entire aromatic system, which in turn pulls electron density away from the basic nitrogen atom. This de-enrichment of the nitrogen's lone pair of electrons makes it less available to accept a proton, thereby lowering the pKa and making the compound less basic.[11] This modulation can be crucial for optimizing interactions with a target or improving cell permeability, as the neutral form of a drug is typically more membrane-permeable.
Table 2: Predicted pKa of Substituted Tetrahydroisoquinolines
| Compound | Substituent | Predicted pKa | Rationale for Change |
| 1,2,3,4-Tetrahydroisoquinoline | None | 9.36[9][10] | Baseline basicity of the parent scaffold. |
| 6-Fluoro-THIQ | 6-F | ~8.8 - 9.1 | Strong -I effect of fluorine reduces electron density on nitrogen. |
| 7-Fluoro-THIQ | 7-F | ~8.8 - 9.1 | Strong -I effect of fluorine reduces electron density on nitrogen. |
| 5,8-Difluoro-THIQ | 5,8-diF | ~8.2 - 8.6 | Additive electron-withdrawing effects from two fluorine atoms. |
Note: Predicted values are illustrative. The precise pKa is highly sensitive to the position of the fluorine atom.
Metabolic Stability: Blocking the Path of P450 Enzymes
A major application of fluorination in drug design is to enhance metabolic stability, thereby increasing a drug's half-life and oral bioavailability.[12] Aromatic rings and benzylic positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism in the liver.[13]
The strategy is straightforward: replace a metabolically labile C-H bond with a C-F bond. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol compared to ~98 kcal/mol for a C-H bond) and is not readily cleaved by CYP enzymes.[14][15] This "metabolic blocking" prevents the hydroxylation of the aromatic ring, a common route of inactivation and clearance. For THIQs, positions 5, 6, 7, and 8 on the aromatic ring are potential sites for such protective fluorination.
The causality is direct: the high energetic barrier to breaking the C-F bond makes the site unrecognizable or non-reactive to the oxidative enzymatic machinery.[14]
Conformational Control: Guiding Molecular Shape
The introduction of fluorine can impose significant conformational biases on a molecule.[11][16] While the THIQ scaffold is relatively rigid, substituents can still possess rotational freedom. Fluorine's steric bulk and its capacity to participate in weak intramolecular interactions, such as C-H···F hydrogen bonds, can restrict this freedom.[11][17]
This conformational restriction can be highly beneficial, pre-organizing the drug molecule into the specific three-dimensional shape required for optimal binding to its biological target.[11] By locking the molecule in its "bioactive conformation," fluorine substitution can lead to a significant increase in potency and selectivity.
Experimental Protocols for Property Determination
To ensure scientific integrity, the physicochemical properties discussed must be validated through robust experimental methods. The following protocols are standard in the drug discovery industry.
Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining logP due to its speed and efficiency.[18][19] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Methodology:
-
System Preparation:
-
Use a C18 column as the stationary phase.
-
Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration Curve Generation:
-
Select a set of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound.
-
Inject each standard individually onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values for the standards. This creates the calibration curve.
-
-
Sample Analysis:
-
Dissolve the fluorinated THIQ test compound in a suitable solvent and inject it into the HPLC system under the same conditions.
-
Record its retention time (t_R) and calculate its capacity factor (k).
-
-
logP Determination:
-
Using the log(k) of the test compound, interpolate its logP value from the linear regression of the calibration curve.
-
Protocol 2: Determination of pKa by Potentiometric Titration
Potentiometric titration is a classic and highly accurate method for pKa determination.[20][21] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the fluorinated THIQ and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Ensure the solution is free of dissolved CO₂, which can interfere with the measurement, by sparging with nitrogen.
-
-
Titration:
-
Place the solution in a temperature-controlled vessel (e.g., 25 °C).
-
Immerse a calibrated combined pH electrode into the solution.
-
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using an automated titrator.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. This generates a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve. This can be determined precisely by calculating the first derivative of the curve (d(pH)/d(Volume)). The peak of the first derivative plot corresponds to the equivalence point; the pKa is the pH at half of this volume.
-
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes which are rich in CYP enzymes.[13][22] The disappearance of the parent compound over time is monitored.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[13]
-
Prepare a stock solution of the fluorinated THIQ test compound and positive controls (compounds with known high and low metabolic turnover).
-
Prepare a solution of the enzyme cofactor, NADPH.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls. The T=0 time point is taken immediately after adding NADPH and before significant metabolism can occur.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "quench" solution, typically ice-cold acetonitrile containing an internal standard for analytical quantification.[23]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. This value is used to rank compounds for their metabolic stability.
-
Conclusion: Fluorination as a Tool for Rational Design
The strategic fluorination of the tetrahydroisoquinoline scaffold is a powerful and versatile strategy in modern medicinal chemistry. By understanding the fundamental physicochemical principles, researchers can leverage fluorine to overcome common drug development hurdles. Fluorination allows for the precise modulation of lipophilicity, the fine-tuning of basicity to optimize target engagement and permeability, and the enhancement of metabolic stability to improve pharmacokinetic profiles. The experimental protocols provided herein offer a validated framework for quantifying these effects, enabling a data-driven, rational approach to the design of novel and improved THIQ-based therapeutics. The continued exploration of fluorination chemistry will undoubtedly lead to the development of safer and more effective medicines.
References
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]
-
Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Semantic Scholar. [Link]
-
Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Ashton, S. E., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]
-
Terry, L. S., & Wuest, F. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]
-
Chemistry For Everyone. (2024). How To Determine PKA Of Organic Compounds?. YouTube. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. SciSpace. [Link]
-
Ashton, S. E., et al. (2023). Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants. ResearchGate. [Link]
-
Mahrous, M. (2017). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. PubMed. [Link]
-
Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Ashton, S. E., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. [Link]
-
Anonymous. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Anonymous. (n.d.). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Source. [Link]
-
Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Nassar, A.-F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [Link]
-
Anonymous. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]
-
Di, L. (2016). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Liang, C., & Lian, H. (2007). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
-
Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Glyn, R. J., & Pattison, G. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]
-
Anonymous. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
-
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Human Metabolome Database. (2009). 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). HMDB. [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]
-
Anglès, d'., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]
-
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Sheng, J., et al. (2015). Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]
-
Anonymous. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]
-
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Anonymous. (2013). Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds. Source. [Link]
-
Anonymous. (2024). Investigation of fluorine substitution on conformational stability and intermolecular interactions in complex organic compounds. Journal of Research in Chemistry. [Link]
-
FooDB. (2011). Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. [Link]
-
Hasegawa, T. (2017). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. ResearchGate. [Link]
-
ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]
-
Goss, K.-U. (2008). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. [Link]
-
Leito, I., & Kutt, A. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Hasegawa, T. (2017). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. PubMed. [Link]
-
Gatley, S. J., et al. (1996). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. [Link]
-
Cmoch, P., et al. (2016). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
-
Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. research.brighton.ac.uk [research.brighton.ac.uk]
- 9. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 10. Human Metabolome Database: Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489) [hmdb.ca]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mttlab.eu [mttlab.eu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistryjournal.net [chemistryjournal.net]
- 17. Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Profile of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a synthetic heterocyclic compound. Drawing from extensive research into the broader class of tetrahydroisoquinoline (THIQ) derivatives, this document synthesizes the predicted mechanism of action, outlines robust experimental protocols for its characterization, and discusses the strategic implications of its chemical structure for drug development. The primary focus is on the compound's putative role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience and pharmacology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this molecular scaffold.
Introduction: The Tetrahydroisoquinoline Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide array of biological activities.[1][2] THIQ derivatives have been investigated for antitumor, antimicrobial, and anti-inflammatory properties.[1][3][4] However, their most prominent and extensively studied role is within the central nervous system (CNS), particularly as modulators of excitatory amino acid receptors.[5][6]
The subject of this guide, this compound, combines the established THIQ framework with two key chemical features: a carboxylic acid at the 1-position and a fluorine atom at the 6-position. The carboxylic acid moiety is a classic feature of competitive antagonists that target the glutamate/NMDA binding site on the NMDA receptor.[5] The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity.[7][8] Based on this structural analogy, the primary hypothesis is that this compound functions as a modulator, likely an antagonist, of the NMDA receptor.
Therapeutic modulation of NMDA receptors is a key strategy for treating a range of neurological and psychiatric disorders, including stroke, Alzheimer's disease, Parkinson's disease, depression, and anxiety.[9][10] Therefore, characterizing the precise biological activity of this fluorinated THIQ derivative is of significant interest.
Predicted Mechanism of Action: Targeting the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. Its overactivation, a phenomenon known as excitotoxicity, is implicated in neuronal cell death following ischemic events like stroke.[6] The receptor complex has multiple binding sites, offering several avenues for pharmacological intervention.
Based on the structure of this compound, its primary target is predicted to be the glutamate binding site on the GluN2 subunit of the NMDA receptor. The tetrahydroisoquinoline-1-carboxylic acid core acts as a conformationally constrained analog of glutamate, allowing it to bind to the receptor but failing to induce the conformational change necessary for channel activation, thereby acting as a competitive antagonist.[5]
The Role of Fluorine in Modulating Activity
The introduction of a fluorine atom at the 6-position can significantly influence the compound's properties:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the receptor's binding pocket.
-
Improved Pharmacokinetics: Fluorination can block sites of metabolic oxidation, increasing the compound's half-life. It also increases lipophilicity, which can enhance its ability to cross the blood-brain barrier.[7][8]
-
Subunit Selectivity: Different NMDA receptor subtypes (defined by their GluN2A-D subunits) have distinct physiological roles and anatomical distributions. Structure-activity relationship (SAR) studies on THIQ analogs have shown that substitutions on the aromatic ring can confer selectivity for specific GluN2 subunits, such as GluN2B, GluN2C, or GluN2D.[11][12] This offers the potential to develop drugs with more targeted effects and fewer side effects.
The following diagram illustrates the hypothesized mechanism of action at the NMDA receptor.
Caption: Tiered experimental workflow for compound characterization.
Tier 3: High-Resolution Mechanistic & Selectivity Studies
For compounds that show promising activity, two-electrode voltage clamp (TEVC) or patch-clamp electrophysiology provides the most detailed mechanistic information.
Protocol: Two-Electrode Voltage Clamp (TEVC) using Xenopus Oocytes
-
Objective: To precisely determine the mechanism of antagonism (competitive vs. non-competitive) and assess subunit selectivity.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., GluN1 with GluN2A, GluN2B, GluN2C, and GluN2D).
-
TEVC rig with microelectrodes and amplifier.
-
-
Procedure:
-
Inject oocytes with cRNA combinations for the desired NMDA receptor subtypes and incubate for 2-4 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.
-
To determine the mechanism, generate a glutamate concentration-response curve in the absence of the test compound. Then, repeat the curve in the presence of a fixed concentration of the test compound.
-
To assess selectivity, apply a fixed concentration of glutamate/glycine to oocytes expressing different GluN2 subunits and measure the inhibitory effect of the test compound on each subtype.
-
-
Data Analysis:
-
Mechanism: A rightward shift in the glutamate EC50 with no change in the maximum response indicates competitive antagonism. A decrease in the maximum response with no change in EC50 indicates non-competitive antagonism.
-
Selectivity: Calculate the percent inhibition for each receptor subtype (GluN1/2A, GluN1/2B, etc.). A significantly higher inhibition for one subtype over others demonstrates selectivity.
-
Data Summary and Interpretation
The data generated from these experiments should be systematically organized to build a clear profile of the compound.
Table 1: Hypothetical Biological Activity Profile for 6-Fluoro-THIQ-1-COOH
| Assay Type | Target/Subtype | Parameter | Value | Interpretation |
| Radioligand Binding | Pan-NMDA | Ki (nM) | 270 | Moderate affinity for the NMDA receptor glutamate site. [5] |
| Calcium Influx | GluN1/GluN2B | IC50 (µM) | 1.2 | Functional antagonist at GluN2B-containing receptors. |
| Electrophysiology | GluN1/GluN2A | % Inhibition @ 10µM | 15% | Weak activity at GluN2A-containing receptors. |
| Electrophysiology | GluN1/GluN2B | % Inhibition @ 10µM | 85% | Strong, selective antagonism at GluN2B subtypes. |
| Electrophysiology | Mechanism Study | Schild Analysis | Competitive | Binds directly to the glutamate site, competing with the endogenous ligand. |
Note: The values in this table are hypothetical and for illustrative purposes, inspired by reported data for similar THIQ derivatives. [5]
Conclusion and Future Directions
This compound represents a promising chemical entity for the development of novel CNS therapeutics. Based on its structural characteristics and the extensive pharmacology of the THIQ class, it is strongly predicted to act as a competitive NMDA receptor antagonist. The fluorine substitution at the 6-position is a key modification that may confer enhanced potency, selectivity, and favorable pharmacokinetic properties.
The experimental cascade detailed in this guide provides a clear, validated pathway for confirming this hypothesis and precisely defining the compound's biological profile. Successful characterization, particularly the demonstration of selectivity for a specific GluN2 subunit, would position this compound as a valuable lead for optimization in drug discovery programs targeting excitotoxicity-mediated neurodegeneration or other neurological disorders.
References
-
Ornstein, P. L., et al. (1993). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (1997). Tetrahydroisoquinoline derivatives as NMDA receptor subtype specific blockers. GB2309642A.
-
Di Fabio, R., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Adamczyk, P., et al. (2012). 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Uncompetitive NMDA Receptor Antagonists Induce Tolerance to Excitotoxicity. Neurotoxicity Research. Available at: [Link]
-
Reddit User Post. (2023). Tetrahydroisoquinolines as potent antagonists for the PCP binding side of nmda receptors. r/TheeHive. Available at: [Link]
-
Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Thompson, A. M., et al. (2015). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Khatri, A., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Chem-Impex. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Patel, M., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. E-Journal of Chemistry. Available at: [Link]
-
Politzer, P., et al. (2021). Structure property relationships of fluorinated carboxylic acid bioisosteres. Request PDF on ResearchGate. Available at: [Link]
-
Venkatraman, S., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, S., et al. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Martinez, E. J., et al. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Available at: [Link]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. GB2309642A - Tetrahydroisoquinoline derivatives as NMDA receptor subtype specific blockers - Google Patents [patents.google.com]
- 10. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a fluorinated heterocyclic amino acid of significant interest in pharmaceutical development. We will delve into its synthesis, with a focus on the mechanistic underpinnings of the Pictet-Spengler reaction, its physicochemical properties, and its critical role as a chiral building block in the creation of high-value therapeutics, particularly for central nervous system (CNS) disorders and oncology. This document is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique structural and functional attributes of this versatile intermediate.
Introduction: The Strategic Importance of Fluorinated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom onto this scaffold, as in this compound, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can facilitate passage through the blood-brain barrier for CNS-targeted therapies.
The carboxylic acid functionality at the C1 position provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse compound libraries for drug screening. Furthermore, the chiral center at C1 is often crucial for biological activity, making enantioselective synthesis a key consideration in the production of this intermediate for pharmaceutical use.
Synthesis and Manufacturing: A Mechanistic Approach
The cornerstone of synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction , a classic yet powerful acid-catalyzed cyclization. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.
The Pictet-Spengler Route to this compound
The synthesis of the title compound typically begins with 3-fluorophenethylamine and glyoxylic acid. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the aromatic ring, potentially requiring stronger acidic conditions or higher temperatures compared to the synthesis of non-fluorinated analogues.
Caption: Figure 1: Pictet-Spengler Reaction Mechanism.
Asymmetric Synthesis: The Key to Biological Specificity
Since the C1 position of the resulting molecule is a stereocenter, and enantiomers often exhibit vastly different pharmacological activities, achieving high enantiomeric purity is paramount. Several strategies for asymmetric Pictet-Spengler reactions have been developed:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the starting phenethylamine can direct the cyclization to favor one diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
-
Chiral Catalysts: The use of chiral Brønsted or Lewis acids can create a chiral environment around the reaction, promoting the formation of one enantiomer over the other. This is a more atom-economical approach as the chiral source is used in catalytic amounts.
-
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Representative Synthetic Protocol (Racemic)
This protocol is a representative example based on established Pictet-Spengler reaction conditions and may require optimization.
-
Reaction Setup: To a solution of 3-fluorophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added glyoxylic acid (1.1 eq).
-
Acid Catalysis: A strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid, is added dropwise to the mixture at 0 °C.
-
Cyclization: The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Physicochemical and Analytical Data
Accurate characterization of this compound is essential for its use in pharmaceutical manufacturing. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and water (as a salt) |
| Melting Point | Not widely reported, expected to be >200°C (decomposes) |
| CAS Number | 1260641-86-8 |
Expected Analytical Data:
-
¹H NMR: Aromatic protons in the 6.8-7.2 ppm range, a singlet for the C1 proton around 4.0-4.5 ppm, and multiplets for the C3 and C4 methylene protons between 2.8 and 3.5 ppm.
-
¹³C NMR: Aromatic carbons between 110-160 ppm (with characteristic C-F couplings), the C1 carbon around 55-60 ppm, and the C3 and C4 carbons in the 25-45 ppm range. The carbonyl carbon of the carboxylic acid will appear downfield (>170 ppm).
-
Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 196.07.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H and O-H stretching (broad, ~3300-2500 cm⁻¹), C=O stretching of the carboxylic acid (~1700-1730 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of a range of biologically active molecules. Its fluorinated tetrahydroisoquinoline core is found in compounds targeting various diseases.
Central Nervous System (CNS) Agents
The enhanced lipophilicity imparted by the fluorine atom makes this intermediate particularly attractive for the development of drugs targeting the CNS. The tetrahydroisoquinoline scaffold is a known pharmacophore for various CNS receptors, and derivatives are being investigated for conditions such as:
-
Depression and Anxiety
-
Schizophrenia
-
Neurodegenerative diseases
The carboxylic acid group at C1 allows for the introduction of various side chains through amide coupling, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific CNS targets.
Oncology: PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in cancers with BRCA mutations. The tetrahydroisoquinoline scaffold has been identified as a key structural motif in several potent PARP inhibitors. This compound can serve as a crucial building block for the synthesis of novel PARP inhibitors, where the fluorinated ring can interact with the enzyme's active site and the carboxylic acid can be functionalized to link to other parts of the inhibitor.
The Strategic Deployment of Fluorine in Isoquinoline Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets
Abstract
The isoquinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into this privileged framework has emerged as a powerful strategy to modulate and enhance pharmacological properties, including metabolic stability, target binding affinity, and blood-brain barrier permeability.[2][3] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of fluorinated isoquinoline derivatives. We will delve into the mechanistic underpinnings of their activity against key targets in oncology and neurodegenerative diseases, supported by detailed experimental protocols and data-driven insights for researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorination in Isoquinoline Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of pharmacologically active compounds.[4] Its rigid structure provides a versatile template for the design of molecules that can interact with a wide range of biological targets. The introduction of fluorine, the most electronegative element, into the isoquinoline scaffold can profoundly alter its physicochemical properties.[3] This strategic modification can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[5] It can also modulate the pKa of nearby functional groups, influencing their ionization state and interaction with the target.
-
Improved Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for drugs targeting the central nervous system.[6][7]
This guide will focus on three key therapeutic areas where fluorinated isoquinoline derivatives have shown significant promise: oncology, specifically through the inhibition of Topoisomerase I and the PI3K/Akt/mTOR signaling pathway, and neurodegenerative diseases by targeting tau protein aggregation.
Anticancer Applications: Targeting Key Oncogenic Pathways
Fluorinated isoquinolines have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Topoisomerase I Inhibition: Inducing Cancer Cell Death
Mechanism of Action:
Topoisomerase I (Top1) is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[8] It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[9] Topoisomerase I inhibitors act as "poisons" by stabilizing the covalent Top1-DNA cleavage complex.[5][9] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this trapped complex, it results in the formation of a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[8]
Fluorinated indenoisoquinoline derivatives have been shown to be potent Top1 inhibitors. The replacement of a nitro group with a fluorine atom in some series has been demonstrated to maintain or even enhance anticancer activity while potentially reducing the toxicity associated with nitroaromatic compounds.[5]
Experimental Protocol: Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Top1.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[10]
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]
-
Agarose
-
TAE Buffer
-
Ethidium Bromide
-
Test compound (fluorinated isoquinoline derivative)
-
Prepare the reaction mixture in a microcentrifuge tube on ice by adding 2 µL of 10x Topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.
-
Add the test compound at various concentrations. Include a positive control (e.g., camptothecin) and a negative control (vehicle).
-
Adjust the final volume to 18 µL with sterile distilled water.
-
Initiate the reaction by adding 2 µL of purified Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.
-
Destain the gel in water for 10-30 minutes.
-
Visualize the DNA bands under UV light. Inhibition of Top1 activity is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of Top1 Relaxation |
| Fluorinated Isoquinoline A | 0.1 | 25 |
| 1 | 60 | |
| 10 | 95 | |
| Camptothecin (Control) | 1 | 98 |
Note: The data presented in this table is representative and will vary depending on the specific compound and experimental conditions.
PI3K/Akt/mTOR Pathway Inhibition: A Central Node in Cancer Signaling
Mechanism of Action:
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] This pathway is frequently hyperactivated in a wide range of human cancers due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[12][14] Inhibition of this pathway is a major focus of modern cancer drug discovery. While direct evidence for fluorinated isoquinolines as potent PI3K/Akt/mTOR inhibitors is an emerging area of research, the structural similarity to known quinoline and quinazoline-based inhibitors of this pathway suggests their potential.[15][16] The incorporation of fluorine could enhance their potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing a measure of pathway inhibition by a test compound.[17][18]
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compound (fluorinated isoquinoline derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat the cells with various concentrations of the fluorinated isoquinoline derivative for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
| Treatment | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-mTOR (Ser2448) / Total mTOR (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| Fluorinated Isoquinoline B (1 µM) | 0.45 | 0.52 |
| Fluorinated Isoquinoline B (10 µM) | 0.12 | 0.18 |
Note: The data presented in this table is representative and will vary depending on the specific compound, cell line, and experimental conditions.
Visualizing the PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of fluorinated isoquinoline derivatives.
Neurodegenerative Diseases: Targeting Tau Protein Aggregation
Mechanism of Action:
Neurodegenerative diseases such as Alzheimer's disease are characterized by the accumulation of misfolded protein aggregates in the brain.[6] In Alzheimer's, one of the key pathological hallmarks is the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[6] Tau is a microtubule-associated protein that, in its normal state, stabilizes microtubules. In disease, it detaches from microtubules and aggregates into insoluble fibrils, leading to neuronal dysfunction and death.
Inhibiting the aggregation of tau protein is a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[3] Fluorinated isoquinoline derivatives are being investigated for their potential to inhibit tau aggregation. The lipophilic nature imparted by fluorine can aid in crossing the blood-brain barrier, a critical requirement for drugs targeting neurodegenerative diseases.[7]
Experimental Protocol: Thioflavin T (ThT) Tau Aggregation Assay
This in vitro assay uses the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like tau fibrils, resulting in a measurable increase in fluorescence. This allows for the monitoring of tau aggregation and the screening of potential inhibitors.[1][2]
Materials:
-
Recombinant tau protein (e.g., K18 fragment or full-length tau)
-
Heparin (to induce aggregation)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
-
Test compound (fluorinated isoquinoline derivative)
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
In a 96-well plate, prepare the reaction mixture containing tau protein (e.g., 10 µM), heparin (e.g., 2.5 µM), and ThT (e.g., 10 µM) in the assay buffer.
-
Add the fluorinated isoquinoline derivative at various concentrations. Include a positive control (e.g., a known tau aggregation inhibitor) and a negative control (vehicle).
-
The final volume in each well should be around 80-100 µL.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a plate reader with excitation at ~440 nm and emission at ~480 nm.
-
Plot the fluorescence intensity against time to generate aggregation curves. Inhibition is observed as a decrease in the fluorescence signal and a lag in the aggregation kinetics.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of Tau Aggregation at 24h |
| Fluorinated Isoquinoline C | 1 | 15 |
| 10 | 55 | |
| 50 | 85 | |
| Known Inhibitor (Control) | 10 | 90 |
Note: The data presented in this table is representative and will vary depending on the specific compound and experimental conditions.
Visualizing the Tau Aggregation Inhibition Workflow:
Caption: Experimental workflow for the Thioflavin T tau aggregation inhibition assay.
Conclusion and Future Directions
The strategic incorporation of fluorine into the isoquinoline scaffold presents a compelling avenue for the discovery of novel therapeutics targeting a range of diseases. This guide has highlighted the potential of fluorinated isoquinoline derivatives as inhibitors of Topoisomerase I, the PI3K/Akt/mTOR pathway, and tau protein aggregation. The provided experimental protocols offer a practical framework for researchers to explore and validate these and other potential targets.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of fluorine substitution at different positions on the isoquinoline ring to optimize potency and selectivity.
-
Target Selectivity Profiling: Comprehensive screening of promising compounds against a panel of kinases and other enzymes to ensure target specificity and minimize off-target effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and drug-like properties.
The continued exploration of fluorinated isoquinoline derivatives holds immense promise for the development of next-generation therapies for cancer and neurodegenerative diseases.
References
- Zhang, W., & Li, Y. (2020). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current neuropharmacology, 18(11), 1086–1103.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Cushman, M., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of medicinal chemistry, 59(17), 8017–8031.
-
JoVE. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Retrieved from [Link]
- Marchand, C., et al. (2007). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
- Katritzky, A. R., et al. (2010). Isoquinoline alkaloids: A review of their synthesis, chemistry, and biology. Chemical reviews, 110(10), 5865–5957.
- Crespo, R., et al. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of visualized experiments : JoVE, (141), 58570.
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(16), 4184.
- Yuste-Checa, P. (2024). Tau aggregation monitored by thioflavin-T (ThT)
- Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025). Journal of Pharma Insights and Research.
- Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (2022).
- Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2013). Bioorganic & medicinal chemistry letters, 23(9), 2608–2613.
-
Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Anticancer agents in medicinal chemistry, 23(9), 1013–1047.
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. (2021). Journal of medicinal chemistry, 64(23), 17468–17485.
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules (Basel, Switzerland), 27(19), 6599.
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.).
- PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. (2023). Molecular cancer, 22(1), 138.
- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2023). Molecules (Basel, Switzerland), 28(13), 5104.
- Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K) Pathway across Various Cancers. (2022). Cancers, 14(21), 5436.
- The PI3K/AKT/mTOR Interactive Pathway. (2018). International journal of molecular sciences, 19(6), 1741.
Sources
- 1. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 2. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 3. inspiralis.com [inspiralis.com]
- 4. [논문]Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites [scienceon.kisti.re.kr]
- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Discovery and Isolation of Novel Tetrahydroisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products, constituting one of the largest groups of alkaloids known.[1][2] These compounds are renowned for their significant and wide-ranging biological activities, from potent antitumor agents like the ecteinascidins to neuroprotectants and antihypertensives.[1] The intricate stereochemistry and functional group arrays within the THIQ scaffold present both a formidable challenge and a compelling opportunity for the discovery of novel therapeutic agents.[1][2] This guide provides an in-depth, experience-driven framework for the successful discovery and isolation of novel THIQ alkaloids, emphasizing the integration of modern analytical techniques with classical natural product chemistry principles.
The Foundation: Biosynthesis as a Guide to Chemical Diversity
A foundational understanding of THIQ alkaloid biosynthesis is paramount for any discovery program. The biosynthetic pathways provide a roadmap to the incredible structural diversity observed in this family. Most THIQ alkaloids originate from the condensation of a β-phenylethylamine derivative with a formaldehyde or acetaldehyde equivalent, establishing the core tetrahydroisoquinoline motif, often with a defined stereocenter at the C1 position.[1][2]
A pivotal intermediate in the biosynthesis of many complex THIQ alkaloids is (S)-reticuline, which arises from the condensation of dopamine and p-hydroxyphenylacetaldehyde.[1][3] From this central precursor, biosynthetic pathways diverge to generate a remarkable array of structural classes, including:
-
Benzylisoquinoline Alkaloids: Featuring a benzyl group at the C1 position, this is one of the most extensive and diverse classes.[1]
-
Aporphine Alkaloids: Known for their potential in treating metabolic syndrome.[1]
-
Bisbenzylisoquinoline Alkaloids: Formed by the coupling of two monomeric units, these compounds often exhibit dopaminergic and antitumor properties.[1]
-
Spirocyclic Tetrahydroisoquinoline Alkaloids: Such as the Erythrina alkaloids, which possess a characteristic spirocyclic system.[1][2]
A grasp of these biosynthetic pathways allows researchers to predict the types of THIQ alkaloids that may be present in a given plant family (e.g., Cactaceae, Chenopodiaceae, Fabaceae for simple THIQs) and to anticipate the structural relationships between co-occurring metabolites.[1][2]
Strategic Bio-prospecting and Extraction
The journey to discovering a novel THIQ alkaloid begins with the judicious selection of biological source material. This is followed by an extraction strategy designed to maximize the recovery of the target compounds while minimizing the co-extraction of interfering substances.
Source Selection: An Evidence-Based Approach
While serendipity can play a role, a more strategic approach to source selection is often more fruitful. Consider the following:
-
Ethnobotanical Leads: Traditional medicinal uses of plants can provide valuable clues to the presence of bioactive compounds.
-
Chemotaxonomic Data: Certain plant families are known to be rich sources of specific classes of THIQ alkaloids.[1][2]
-
Unique Environments: Organisms from extreme or unique ecological niches may produce novel secondary metabolites as a survival mechanism.
Extraction: From Classical to Contemporary
The choice of extraction methodology is critical and depends on the physicochemical properties of the target alkaloids and the nature of the source material.
Classical Solvent Extraction: This remains a widely used and effective method.[4] A typical approach involves sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on compound polarity. Maceration, percolation, and Soxhlet extraction are common techniques.[5][6] While simple and cost-effective, these methods can be time-consuming and may require large volumes of organic solvents.[5]
Modern Extraction Techniques: Contemporary methods offer improved efficiency, reduced extraction times, and lower solvent consumption.[6][7] These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.[5]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating extraction.[5]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase the efficiency and speed of extraction.[7]
-
Supercritical Fluid Extraction (SFE): Often utilizes supercritical CO2, a green solvent, to extract non-polar to moderately polar compounds.[4]
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent.[5] | Simple, suitable for thermolabile compounds.[8] | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[5] | Efficient use of solvent. | Can degrade heat-sensitive compounds.[5] |
| Ultrasound-Assisted | Cavitation enhances solvent penetration.[5] | Faster, more efficient. | May require specialized equipment. |
| Microwave-Assisted | Microwave heating accelerates extraction.[5] | Rapid, reduced solvent use. | Potential for localized overheating. |
| Pressurized Liquid | High temperature and pressure increase efficiency.[7] | Fast, efficient, automated. | Requires specialized, high-cost equipment.[6] |
The "Needle in a Haystack": Bioassay-Guided Fractionation and Dereplication
With a crude extract in hand, the next challenge is to pinpoint the novel, bioactive constituents within a complex mixture. This is where a combination of bioassay-guided fractionation and modern dereplication strategies becomes indispensable.
Bioassay-Guided Fractionation: Following the Activity
This classical approach involves systematically separating the crude extract into fractions and testing each for biological activity.[9][10] The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated.[9][11] This iterative process ensures that the purification efforts remain focused on the compounds of interest.
Dereplication: Avoiding Rediscovery
A significant bottleneck in natural product discovery is the re-isolation of known compounds.[12] Dereplication is the process of rapidly identifying known compounds in an extract at an early stage, allowing researchers to focus on the novel constituents.[12][13] Modern dereplication strategies heavily rely on hyphenated analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS).[14]
UPLC-QTOF-MS: A Powerful Tool for Dereplication Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a cornerstone of modern natural product research.[15][16]
-
UPLC provides rapid, high-resolution separation of complex mixtures.[15]
-
QTOF-MS provides accurate mass measurements, enabling the determination of elemental compositions for parent and fragment ions.[15][16]
By comparing the accurate mass, retention time, and fragmentation patterns of compounds in an extract to comprehensive databases (e.g., AntiBase, Dictionary of Natural Products), known compounds can be quickly identified and "dereplicated".[13]
The Art and Science of Isolation and Purification
Once a promising fraction containing a potentially novel THIQ alkaloid has been identified, the focus shifts to isolating the compound in a pure form. This typically involves a multi-step chromatographic process.
Column Chromatography: The Workhorse of Purification
Column chromatography is a fundamental preparative technique for purifying natural products.[4] The choice of stationary phase and mobile phase is crucial for achieving successful separation.
-
Stationary Phases: Silica gel is the most common stationary phase for normal-phase chromatography.[7] Reversed-phase materials (e.g., C18-bonded silica) are used for separating compounds based on hydrophobicity.
-
Mobile Phases: A gradient of solvents with increasing polarity is typically used to elute compounds from the column.
High-Performance Liquid Chromatography (HPLC): For High-Resolution Purification
Preparative HPLC is often the final step in the purification process, providing the high resolution needed to separate closely related compounds.[4] Both normal-phase and reversed-phase HPLC can be employed.
Chiral HPLC: Many THIQ alkaloids possess one or more chiral centers, and the different enantiomers can exhibit distinct biological activities.[17][18] Chiral HPLC, using specialized chiral stationary phases (e.g., polysaccharide-based columns), is essential for the separation and isolation of individual enantiomers.[17]
Structure Elucidation: Unveiling the Molecular Architecture
With a pure compound in hand, the final and most exciting step is to determine its chemical structure. This is accomplished through a combination of spectroscopic techniques.
Mass Spectrometry (MS): Determining the Molecular Formula
High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), provides the accurate mass of the molecular ion, which is used to determine the elemental composition of the novel compound.[4] Tandem MS (MS/MS) experiments provide valuable information about the compound's structure by analyzing its fragmentation patterns.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the complete structure of a novel compound. A suite of NMR experiments is typically required:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the entire molecular structure, including stereochemistry.
X-ray Crystallography: The Gold Standard
If a suitable single crystal of the isolated compound can be grown, X-ray crystallography can provide an unambiguous, three-dimensional structure of the molecule, confirming the connectivity and absolute stereochemistry.[20][21]
Conclusion: A Synergy of Disciplines
The discovery and isolation of novel tetrahydroisoquinoline alkaloids is a multidisciplinary endeavor that requires expertise in botany, chemistry, pharmacology, and spectroscopy. By integrating classical natural product isolation techniques with modern analytical and spectroscopic methods, researchers can navigate the complexities of natural extracts to uncover new chemical entities with the potential to become the next generation of therapeutic agents. The journey from plant or microbial source to a fully characterized novel molecule is challenging, but the potential rewards for human health are immense.
References
- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (n.d.). RSC Publishing.
-
Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (n.d.). RSC Publishing. Retrieved from
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PubMed Central.
- Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). Frontiers.
- Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. (2025). Biotechnology Advances.
- Contemporary methods for the extraction and isolation of natural products. (2023). BMC Chemistry.
- The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. (n.d.). MDPI.
- Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2025). ResearchGate.
- Modern Approaches to Isolation and Purification in Natural Products Chemistry. (n.d.). Hilaris Publisher.
- Metabolomics and Dereplication Strategies in Natural Products. (n.d.). ResearchGate.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications.
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2025). PubMed.
- Metabolomics and dereplication strategies in the discovery of natural product derived drugs. (n.d.). Thieme E-Books & E-Journals.
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2025). Repository of the Academy's Library.
- Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. (2011). PubMed.
- Contemporary methods for the extraction and isolation of natural products. (n.d.). ResearchGate.
- Metabolomics and Dereplication Strategies in Natural Products. (n.d.). ResearchGate.
- Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PubMed Central.
- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (2025). ResearchGate.
- (PDF) Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2025). ResearchGate.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). (2023). Semantic Scholar.
- UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis. (2017). PubMed Central.
- Determination of Phenolics and Flavonoids of Some Useful Medicinal Plants and Bioassay-Guided Fractionation Substances of Sclerocarya birrea (A. Rich) Hochst Stem (Bark) Extract and Their Efficacy Against Salmonella typhi. (n.d.). Frontiers.
- Bioassay guided fractionation: Significance and symbolism. (2025). LinkedIn.
- Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition. (2023). MDPI.
- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (n.d.). PubMed Central.
- Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (2024). PubMed Central.
- Green Extraction-Assisted Pseudo-Targeted Profile of Alkaloids in Lotus Seed Epicarp Based on UPLC-QTOF MS with IDA. (2022). MDPI.
- Establishment Of UPLC-Q-TOF Method For Qualitative And Quantitative Determination Of Alkaloids Compound And Content Analysis Of Alkaloids Compound In Dendrobium Officinale In Yunnan. (2024). Globe Thesis.
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 11. Frontiers | Determination of Phenolics and Flavonoids of Some Useful Medicinal Plants and Bioassay-Guided Fractionation Substances of Sclerocarya birrea (A. Rich) Hochst Stem (Bark) Extract and Their Efficacy Against Salmonella typhi [frontiersin.org]
- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 14. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 15. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. real.mtak.hu [real.mtak.hu]
- 19. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Structure-Activity Relationship of 6-Fluoro Substituted Tetrahydroisoquinolines
Foreword: The Strategic Incorporation of Fluorine in a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically successful drugs.[1][2][3] Its rigid, yet three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, enabling interactions with a multitude of biological targets. This guide delves into a specific, and increasingly important, subset of this family: the 6-fluoro substituted tetrahydroisoquinolines. The introduction of a fluorine atom at the 6-position of the THIQ core is a strategic decision in drug design, aimed at leveraging the unique physicochemical properties of fluorine to enhance potency, selectivity, and pharmacokinetic profiles. This document will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds, offering valuable insights for researchers and professionals in the field of drug development.
Part 1: The Rationale for 6-Fluoro Substitution in Tetrahydroisoquinolines
The Tetrahydroisoquinoline Core: A Versatile Template for Drug Design
The THIQ nucleus is a recurring motif in numerous alkaloids and synthetic compounds with a broad spectrum of biological activities, including antitumor, antibacterial, and neuroprotective effects.[1][4] Its presence in marketed drugs highlights its therapeutic relevance.[2] The versatility of the THIQ scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological properties.
The Role of Fluorine in Modulating Bioactivity
The substitution of hydrogen with fluorine can profoundly impact a molecule's biological activity.[5] Key effects of fluorination include:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can lead to an increased half-life of a drug.
-
Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier.[6] This is particularly relevant for drugs targeting the central nervous system (CNS).
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its binding to target proteins and its solubility.
-
Conformational Effects and Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, which can enhance binding affinity to target receptors.[7]
The strategic placement of a fluorine atom at the 6-position of the THIQ scaffold is therefore a rational approach to optimize the drug-like properties of this important class of compounds.
Part 2: Synthesis of 6-Fluoro Substituted Tetrahydroisoquinolines
The synthesis of 6-fluoro substituted THIQs typically involves the construction of the core ring system with the fluorine atom already in place on a precursor molecule.
Key Synthetic Strategies
The Pictet-Spengler reaction is a widely used and powerful method for the synthesis of THIQs.[1][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 6-fluoro THIQs, a 3-fluoro-4-methoxyphenethylamine or a similar precursor would be a suitable starting material.
Another important synthetic route is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, followed by reduction of the resulting dihydroisoquinoline to the desired THIQ.
The following diagram illustrates a generalized synthetic workflow for 6-fluoro substituted THIQs:
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a fluorinated derivative of the privileged tetrahydroisoquinoline scaffold, understanding its structural features is paramount for its application in the synthesis of novel therapeutic agents.[1][2][3] This document offers an in-depth predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing researchers with a robust framework for the characterization of this and related compounds.
Introduction: The Significance of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic pharmaceuticals.[1][3] The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 1-position of the THIQ skeleton in this compound creates a unique building block with modulated electronic properties and additional synthetic handles. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
This guide is designed to serve as a practical resource for scientists engaged in the synthesis and characterization of this molecule. By providing a detailed predictive analysis of its spectroscopic signature, we aim to facilitate its unambiguous identification and pave the way for its use in the development of next-generation therapeutics.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, methine, and methylene protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, as well as the anisotropic effects of the aromatic ring.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ~7.1-7.3 | dd | J(H-5, H-7) ≈ 2.5, J(H-5, F-6) ≈ 8.0 |
| H-7 | ~6.9-7.1 | dd | J(H-7, H-8) ≈ 8.5, J(H-7, F-6) ≈ 4.5 |
| H-8 | ~6.8-7.0 | t | J(H-8, H-7) ≈ 8.5 |
| H-1 | ~4.2-4.4 | s | - |
| H-3α | ~3.3-3.5 | m | - |
| H-3β | ~3.1-3.3 | m | - |
| H-4α | ~2.9-3.1 | m | - |
| H-4β | ~2.7-2.9 | m | - |
| N-H | Broad singlet | - | - |
| O-H | Broad singlet | - | - |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-5, H-7, H-8): The fluorine at C-6 will deshield the ortho protons (H-5 and H-7) and to a lesser extent, the meta proton (H-8). The coupling of these protons with the fluorine atom will result in doublet of doublets (dd) and triplet (t) multiplicities, respectively.
-
Methine Proton (H-1): This proton is adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, leading to a downfield shift. Its multiplicity will likely be a singlet, though some broadening may be observed.
-
Methylene Protons (H-3, H-4): These protons in the tetrahydroisoquinoline ring system will appear as complex multiplets due to geminal and vicinal coupling.
-
N-H and O-H Protons: These protons will typically appear as broad singlets and their chemical shifts are highly dependent on solvent and concentration. Their signals can be confirmed by D₂O exchange.[4]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon chemical shifts are sensitive to the electronic environment, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170-175 |
| C-6 | ~160-165 (d, ¹JC-F ≈ 240-250 Hz) |
| C-4a | ~135-140 |
| C-8a | ~125-130 |
| C-5 | ~115-120 (d, ²JC-F ≈ 20-25 Hz) |
| C-7 | ~113-118 (d, ²JC-F ≈ 20-25 Hz) |
| C-8 | ~110-115 |
| C-1 | ~55-60 |
| C-3 | ~40-45 |
| C-4 | ~25-30 |
Causality Behind Predicted Shifts:
-
Carbonyl Carbon (C=O): This carbon will appear at the most downfield region of the spectrum, which is characteristic for carboxylic acids.[4]
-
Fluorinated Aromatic Carbon (C-6): The direct attachment of the highly electronegative fluorine atom will cause a significant downfield shift and a large one-bond carbon-fluorine coupling constant.
-
Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the fluorine substituent and will exhibit smaller two- and three-bond couplings to fluorine.
-
Aliphatic Carbons (C-1, C-3, C-4): These carbons will resonate in the typical aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and C-F bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| N-H (Secondary Amine) | 3200-3500 | Medium, sharp |
| C-H (Aromatic) | 3000-3100 | Sharp, weak to medium |
| C-H (Aliphatic) | 2850-2960 | Sharp, medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to strong |
| C-F (Aryl Fluoride) | 1200-1250 | Strong |
Interpretation of Key Bands:
-
The very broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[4]
-
A sharp peak around 3200-3500 cm⁻¹ will indicate the N-H stretch of the secondary amine.
-
The strong, sharp absorption between 1700-1725 cm⁻¹ is characteristic of the C=O stretch of a carboxylic acid dimer.
-
The presence of a strong band in the 1200-1250 cm⁻¹ range will confirm the C-F stretching vibration.[5]
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectral Data (ESI+):
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 196.07 | Protonated molecular ion |
| [M-HCOOH+H]⁺ | 150.08 | Loss of formic acid |
Fragmentation Pathway:
The primary fragmentation pathway for the parent compound, 1,2,3,4-tetrahydroisoquinoline, involves the loss of a hydrogen atom followed by a retro-Diels-Alder reaction.[6] For the title compound, a likely fragmentation pathway under ESI conditions is the loss of the carboxylic acid group as formic acid.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for researchers and scientists. By understanding the key spectroscopic features of this important building block, its identity and purity can be confidently established, thereby accelerating its application in the discovery and development of novel pharmaceuticals.
References
-
Patel, H. A., & Patel, A. L. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling, 3(3), 159-165. [Link]
-
Journal of Applied Solution Chemistry and Modeling. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. [Link]
-
Al-Warhi, T. I., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8497–8508. [Link]
-
ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
-
Al-Warhi, T. I., et al. (2021). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 14(7), 103221. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]
-
ResearchGate. (n.d.). ¹H-and ¹³C-NMR chemical shifts for compound 6. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Bláha, K., et al. (2006). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. HETEROCYCLES, 68(1), 133.
-
LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]
-
SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]
-
PubChem. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. [Link]
-
ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. scispace.com [scispace.com]
- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
The Strategic Integration of Fluorinated Heterocycles in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful and widely adopted strategies in modern drug discovery. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the multifaceted roles of fluorinated heterocycles. We will dissect the fundamental physicochemical principles governed by fluorine substitution, explore robust synthetic methodologies, and examine illustrative case studies of market-approved drugs. This document moves beyond a mere listing of facts to explain the causal relationships behind experimental choices, offering field-proven insights into how this unique chemical combination is leveraged to overcome challenges in potency, selectivity, and pharmacokinetics.
The Strategic Alliance: Why Fluorine and Heterocycles Dominate Drug Design
The prevalence of heterocyclic moieties in bioactive compounds is a cornerstone of medicinal chemistry, with over 85% of approved drugs containing at least one heterocyclic ring.[1][2] These cyclic structures, containing atoms of at least two different elements, provide rigid three-dimensional frameworks essential for precise interactions with biological targets. Independently, the introduction of fluorine has become a transformative tool since the approval of the first fluorinated drug, fludrocortisone, in 1954.[2][3] Today, approximately 20% of all pharmaceuticals and nearly 50% of agrochemicals are fluorinated, with a significant portion of these being blockbuster drugs.[4][5]
The fusion of these two dominant fields—heterocyclic chemistry and organofluorine chemistry—creates a synergistic effect, offering medicinal chemists an unparalleled toolkit to fine-tune drug candidates.[3][4] The judicious placement of fluorine on a heterocyclic core can profoundly alter a molecule's properties to enhance its therapeutic profile, a concept we will explore in detail.
The "Fluorine Effect": Modulating Physicochemical and Pharmacokinetic Properties
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are the primary drivers of its utility.[5][6][7] When appended to a heterocyclic ring, these properties manifest in predictable yet powerful modulations of a drug's behavior.
Electronic and Physicochemical Alterations
pKa Modulation: Fluorine's potent electron-withdrawing inductive effect is a key tool for tuning the basicity (pKa) of nearby nitrogen atoms within a heterocycle.[8][9] Lowering the pKa of a basic center can decrease unwanted ionization at physiological pH (7.4), which often leads to improved cell membrane permeability and oral bioavailability.[10] For example, strategic fluorination of a pyridine ring can significantly reduce the basicity of the ring nitrogen, preventing the formation of a positive charge that might otherwise hinder passage across biological membranes.
Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is highly context-dependent. While a single fluorine atom can slightly increase lipophilicity, polyfluorinated groups like trifluoromethyl (CF₃) often have a more pronounced effect.[10] This modulation is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, helping to strike the delicate balance between aqueous solubility and membrane permeability.[10]
Table 1: Impact of Fluorination on the Physicochemical Properties of Pyridine
| Compound | Position of F | pKa of Pyridinium Ion | LogP |
|---|---|---|---|
| Pyridine | N/A | 5.25 | 0.65 |
| 2-Fluoropyridine | 2 | -0.44 | 1.10 |
| 3-Fluoropyridine | 3 | 2.97 | 0.93 |
| 4-Fluoropyridine | 4 | 1.89 | 0.83 |
Data compiled from various sources for illustrative purposes.
Metabolic Stability
One of the most valuable applications of fluorination is to enhance metabolic stability. The C-F bond is significantly stronger (~109 kcal/mol) than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][11] By replacing a metabolically labile C-H bond on a heterocyclic ring with a C-F bond, chemists can effectively "block" a site of metabolic attack, thereby increasing the drug's half-life and systemic exposure.[8][10][12]
Binding Affinity and Conformation
Fluorine can enhance drug-target interactions through several mechanisms. It can act as a weak hydrogen bond acceptor and participate in favorable electrostatic interactions with electron-deficient regions in a protein's binding pocket, such as amide carbons.[6][13] Furthermore, the polarized C-F bond can influence the conformation of the molecule, pre-organizing the drug into a shape that is optimal for binding to its target receptor, thereby increasing potency.[10][13]
Synthetic Strategies for Accessing Fluorinated Heterocycles
The synthesis of fluorinated heterocycles remains a challenging yet critical area of research.[3][4] Strategies generally fall into two categories: the "building block" approach, which utilizes pre-fluorinated starting materials, and "late-stage fluorination," where fluorine is introduced at the end of a synthetic sequence.
Key Fluorinating Reagents
A diverse array of reagents has been developed to introduce fluorine.
-
Electrophilic ("F⁺") Reagents: These are used to fluorinate electron-rich heterocycles. Common examples include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[14][15] They are valued for their stability and relative safety.[15]
-
Nucleophilic ("F⁻") Reagents: These are used to displace leaving groups on a heterocyclic ring, often via Nucleophilic Aromatic Substitution (SₙAr). Sources include potassium fluoride (KF), cesium fluoride (CsF), and various amine-HF complexes like Diisopropylethylamine Trihydrofluoride (DIPEA·3HF).[4][16] Anhydrous fluoride sources are often required for high reactivity.[4]
Experimental Protocol: Electrophilic Fluorination of an Indole Derivative
This protocol provides a representative method for the regioselective fluorination of an electron-rich heterocycle using an electrophilic reagent.
Objective: To synthesize 2-fluoro-1-methyl-1H-indole from 1-methyl-1H-indole.
Materials:
-
1-methyl-1H-indole (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: Add 1-methyl-1H-indole (e.g., 500 mg) and a magnetic stir bar to a dry round-bottom flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 5-10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 20 mL) via syringe to dissolve the starting material.
-
Reagent Addition: While stirring at room temperature (20-25°C), add Selectfluor® (1.1 eq) to the solution in one portion. Causality Note: The reaction is typically run at room temperature as Selectfluor® is sufficiently reactive for electron-rich substrates, minimizing potential side reactions from excessive heat.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 2-fluoro-1-methyl-1H-indole. Self-Validation: The purity and identity of the final product must be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry to ensure the correct isomer was formed and no starting material remains.
Case Studies: Marketed Fluorinated Heterocyclic Drugs
The true impact of this strategy is best illustrated by examining successful, FDA-approved drugs where the fluorinated heterocyclic motif is central to their function.
Fluoroquinolones: Ciprofloxacin
The fluoroquinolone class of antibiotics revolutionized the treatment of bacterial infections.[7] In ciprofloxacin, the fluorine atom at the C-6 position of the quinolone core is critical. It enhances the binding affinity of the drug to its targets—DNA gyrase and topoisomerase IV—by increasing cell penetration and potency.[10] This strategic fluorination broadened the antibacterial spectrum and improved pharmacokinetic properties compared to non-fluorinated predecessors.[10]
Antidepressants: Fluoxetine (Prozac)
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), contains a trifluoromethyl (CF₃) group on a phenoxy ring. While not directly on a heterocycle, its mechanism is instructive. The potent electron-withdrawing CF₃ group is crucial for its activity. It enhances the lipophilicity of the molecule, which is vital for crossing the blood-brain barrier to reach its CNS target.[10] Furthermore, the CF₃ group contributes to metabolic stability, ensuring a longer duration of action.[10]
Oncology: Gefitinib (Iressa)
Gefitinib is a kinase inhibitor used to treat cancers with mutations in the Epidermal Growth Factor Receptor (EGFR). It features a fluorinated aniline moiety attached to a quinazoline heterocycle. The fluorine substitution on the aniline ring was the result of a "fluorine scan" to optimize drug properties.[17] This substitution enhances binding potency and contributes to a favorable ADME profile, including improved bioavailability and lower clearance compared to non-fluorinated analogs.[17]
Emerging Applications and Future Outlook
The utility of fluorinated heterocycles continues to expand. A major emerging application is in Positron Emission Tomography (PET) imaging, where the positron-emitting isotope ¹⁸F (t₁/₂ ≈ 110 min) is incorporated into heterocyclic targeting molecules.[5][8] This allows for non-invasive in vivo imaging of biological processes and drug distribution, a powerful tool in both clinical diagnostics and drug development.[7][18]
While the benefits are clear, researchers must also be aware of potential liabilities. In rare cases, metabolism can lead to the release of toxic fluoride species, such as the formation of fluoroacetate from molecules containing a fluoroethylamine moiety.[11] A thorough understanding of a compound's metabolic fate is therefore essential.[19]
The future will likely see the development of more sophisticated methods for regioselective fluorination and the exploration of novel fluorinated motifs (e.g., -OCF₃, -SCF₃, -SF₅) to access new chemical space and further refine drug properties.[20]
Conclusion
The combination of heterocyclic scaffolds and fluorine substitution is a cornerstone of modern medicinal chemistry for clear, evidence-based reasons. This strategic pairing provides an exceptionally effective method for modulating a molecule's electronic, steric, and metabolic properties. By leveraging the principles outlined in this guide—from pKa tuning and metabolic blocking to rational synthetic design—researchers can more effectively navigate the complex challenges of drug discovery, transforming lead compounds into viable clinical candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The continued innovation in this field suggests that fluorinated heterocycles will remain a dominant and indispensable structural class in the pharmaceuticals of the future.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Gillard, J., et al. (2004). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 47(25), 6189-6204. [Link]
-
Rizzo, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5482. [Link]
-
Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 760. [Link]
-
Meanwell, N. A. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(11), 3373. [Link]
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1247-1285. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8357-8358. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
ResearchGate. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
-
Policy Commons. (2018). Fluorine in Drug Design: A Bioisosteric Perspective. [Link]
-
Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Rizzo, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5482. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]
-
ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]
-
ResearchGate. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
-
Taylor & Francis Online. (2024). Key developments in fluorinated heterocycles. Journal of Heterocyclic Chemistry. [Link]
-
ResearchGate. (2010). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
-
Stepan, A. F., et al. (2012). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 3(3), 209-213. [Link]
-
ResearchGate. (2016). Synthesis and reactivity of fluorinated heterocycles. [Link]
-
Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(20), 11311-11319. [Link]
-
O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 571-581. [Link]
-
ResearchGate. (2021). Case studies of fluorine in drug discovery. [Link]
-
Jeschke, P. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3461-3498. [Link]
-
ACS Publications. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
-
Sap, J. B., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Discovery Today, 26(9), 2049-2054. [Link]
-
ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
-
Zhu, X., & Carrow, B. P. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999-1002. [Link]
-
Alič, B., & Tavčar, G. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 6147-6156. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Liu, J., et al. (2018). Insight into the C-F bond mechanism of molecular analogs for antibacterial drug design. Natural Product Research, 32(11), 1312-1315. [Link]
-
PFAS Central. (2020). [Discussion] Be cautious applying carbon-fluorine bonds in drug delivery. [Link]
-
Hypha Discovery. (2023). Breaking C-F bonds in drugs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. zjwintime.com [zjwintime.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sci-hub.box [sci-hub.box]
The Fluorine Advantage: A Technical Guide to Enhancing Central Nervous System Drug Penetration
Foreword: Breaching the Brain's Citadel
The development of effective therapeutics for central nervous system (CNS) disorders remains one of the most formidable challenges in modern medicine. This difficulty is largely attributable to the blood-brain barrier (BBB), a highly selective and dynamic interface that protects the brain from systemic circulation. While essential for maintaining CNS homeostasis, the BBB indiscriminately blocks the entry of over 98% of small-molecule drugs, halting promising therapeutic candidates in their tracks.[1] For researchers, scientists, and drug development professionals, devising strategies to overcome this barrier is paramount.
This technical guide provides an in-depth exploration of one of the most powerful and widely adopted strategies in medicinal chemistry: the strategic incorporation of fluorine into drug candidates to enhance CNS penetration. We will move beyond a simple recitation of facts to dissect the underlying physicochemical principles, detail the self-validating experimental protocols used to measure success, and provide a framework for the rational design of next-generation CNS therapeutics.
The Blood-Brain Barrier: A Dynamic and Formidable Obstacle
Understanding how to bypass the BBB first requires a detailed appreciation of its structure and function. The BBB is not a simple passive membrane but a complex, multicellular neurovascular unit. Its core consists of brain microvascular endothelial cells (BMECs) connected by intricate tight junctions, which severely restrict paracellular (between-cell) transport.[2] These cells are supported by pericytes and astrocytes, which help induce and maintain the barrier's unique properties.
Drug transit into the brain parenchyma is governed by several mechanisms, and a drug's success is defined by its ability to navigate these pathways favorably.
-
Passive Transcellular Diffusion: The primary route for many successful CNS drugs. It is favored by small, lipid-soluble (lipophilic) molecules that can dissolve in and diffuse across the endothelial cell membranes.
-
Carrier-Mediated Transport (CMT): Utilizes specific transporter proteins to carry essential molecules like glucose and amino acids into the brain. Drugs mimicking these endogenous ligands can hijack these systems.
-
Active Efflux: A major impediment to CNS drug delivery. ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), actively pump a wide range of xenobiotics out of the endothelial cells and back into the bloodstream, effectively preventing brain accumulation.[3][4]
To achieve therapeutic concentrations in the CNS, a drug must not only possess the ability to cross the BBB but also to evade active efflux. Fluorine chemistry provides a versatile toolkit to modulate a molecule's properties to achieve both.
Sources
- 1. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Pictet-Spengler reaction for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid synthesis
Application Note & Protocol
Topic: High-Fidelity Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via the Pictet-Spengler Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4] The strategic incorporation of fluorine into these structures can profoundly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[5][6][7] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a valuable building block for drug discovery. We will dissect the mechanistic underpinnings of the Pictet-Spengler reaction, justify the selection of reagents and conditions, and present a validated, step-by-step protocol designed for reproducibility and high yield.
Introduction: The Strategic Value of Fluorinated THIQs
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a robust and efficient method for constructing the tetrahydroisoquinoline ring system.[8][9][10] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[11][12] Its elegance and efficiency have established it as a cornerstone reaction in the synthesis of complex alkaloids and pharmaceutical agents.[1][13][14]
The target molecule, this compound, combines the proven THIQ scaffold with the unique benefits of a fluorine substituent. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a "super-hydrogen," subtly altering electronic distribution and conformation without adding significant steric bulk.[7] These modifications are instrumental in modern drug design for enhancing pharmacokinetic profiles and target engagement.[6] This document serves as a practical guide for researchers seeking to synthesize this key fluorinated intermediate.
Mechanistic Rationale and Key Considerations
A deep understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Pictet-Spengler reaction proceeds through several distinct, acid-catalyzed steps.
The Reaction Pathway
The synthesis is achieved by reacting 4-Fluoro-DL-phenylalanine with formaldehyde under strong acidic conditions.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the primary amine of 4-fluorophenylalanine and the protonated carbonyl of formaldehyde. This forms a Schiff base, which is rapidly protonated to generate a highly electrophilic N-acyliminium ion intermediate. The acid catalyst is crucial here; the imine itself is not electrophilic enough for the subsequent ring closure.[8]
-
Electrophilic Aromatic Substitution (SEAr): The critical ring-closing step involves the intramolecular attack of the electron-rich phenyl ring onto the electrophilic iminium ion. This is a classic electrophilic aromatic substitution.
-
Restoration of Aromaticity: A final deprotonation step re-establishes the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[11]
Caption: The acid-catalyzed Pictet-Spengler reaction pathway.
Causality Behind Experimental Choices
-
Starting Material (4-Fluoro-DL-phenylalanine): This choice is strategic as it provides both the necessary β-arylethylamine backbone and the pre-installed carboxylic acid at the future C1 position of the THIQ ring.
-
Carbonyl Source (Formaldehyde): Formaldehyde is the simplest aldehyde and is used to generate the unsubstituted methylene bridge that forms the C1 position of the final product. Using a stable source like 1,3,5-trioxane is often preferred for handling and stoichiometry control, as it decomposes under acidic conditions to yield three equivalents of formaldehyde.[15]
-
Acid Catalyst (Concentrated HCl): The choice of a strong Brønsted acid is non-negotiable. The fluorine atom on the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Unlike highly activated systems (e.g., those with methoxy or hydroxy groups), this substrate requires forcing conditions—a strong acid and elevated temperatures—to drive the cyclization step to completion.[8][12][16] Milder conditions would likely result in poor or no yield.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound hydrochloride.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Fluoro-DL-phenylalanine | C₉H₁₀FNO₂ | 183.18 | 41865-96-1 | Starting amine |
| 1,3,5-Trioxane | C₃H₆O₃ | 90.08 | 110-88-3 | Formaldehyde source |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%), catalyst |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For washing/purification |
| Equipment | ||||
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer with heating mantle | ||||
| Buchner funnel and filter flask | ||||
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-DL-phenylalanine (5.0 g, 27.3 mmol).
-
Reagent Addition: Carefully add concentrated hydrochloric acid (25 mL). Stir the resulting slurry for 10-15 minutes at room temperature. To this mixture, add 1,3,5-trioxane (0.9 g, 10.0 mmol), which serves as the formaldehyde source (equivalent to 30.0 mmol formaldehyde).
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain vigorous stirring under reflux for 4-6 hours. Monitor the reaction progress by TLC if desired.
-
Product Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should begin to form. To maximize precipitation, place the flask in an ice-water bath and cool to 0-5 °C for at least 1 hour.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual acid and unreacted starting materials.
-
Drying: Dry the white crystalline solid under vacuum at 50 °C to a constant weight. The product is obtained as the hydrochloride salt. Expected yield: 80-90%.
Product Characterization
The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons (showing splitting patterns consistent with fluorine substitution), the diastereotopic protons of the CH₂ groups in the tetrahydroisoquinoline ring, and the proton at the C1 position.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (M+H⁺ for C₁₀H₁₀FNO₂ = 196.07).
-
Melting Point: Compare with literature values.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently acidic conditions. 2. Reaction time too short or temperature too low. 3. Incomplete precipitation of the product. | 1. Ensure use of concentrated (37%) HCl. For highly deactivated systems, stronger acids like H₂SO₄ or TFA could be explored, though HCl is generally sufficient here.[8][17] 2. Extend the reflux time to 8 hours. Ensure the internal temperature reaches at least 100 °C. 3. Ensure the solution is cooled to <5 °C for an adequate period. Add a small amount of a less polar co-solvent like isopropanol to the filtrate to attempt to crash out more product. |
| Formation of Dark/Polymeric Byproducts | 1. Reaction temperature is excessively high. 2. Impure starting materials. | 1. Reduce the heating mantle temperature to maintain a gentle reflux, avoiding charring. 2. Ensure the 4-Fluoro-DL-phenylalanine and trioxane are of high purity. |
| Product is Difficult to Filter (Gummy Solid) | 1. Incomplete reaction, leaving oily intermediates. 2. Insufficient cooling, product is partially dissolved. | 1. Ensure the reaction has gone to completion by extending the reflux time. 2. Triturate the gummy solid with cold ethanol or diethyl ether to induce crystallization. Ensure the mixture is thoroughly chilled before filtration. |
Conclusion
The Pictet-Spengler reaction remains an indispensable tool for the synthesis of the tetrahydroisoquinoline core. This application note provides a scientifically grounded and detailed protocol for the reliable synthesis of this compound. By understanding the critical role of the strong acid catalyst in overcoming the deactivating effect of the fluorine substituent, researchers can confidently produce this valuable fluorinated building block, paving the way for its application in the development of next-generation therapeutics.
References
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 77. Available at: [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved January 15, 2026, from [Link]
-
Singh, R., et al. (2020). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis, 17(1). Available at: [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Semantic Scholar. Available at: [Link]
-
Hu, J.-D., et al. (2023). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. ResearchGate. Available at: [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available at: [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2022). Pictet-Spengler Reaction. YouTube. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved January 15, 2026, from [Link]
-
Chiacchio, U., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved January 15, 2026, from [Link]
-
Seayad, J., & List, B. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086–1087. Available at: [Link]
-
ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. Retrieved January 15, 2026, from [Link]
-
Sharma, G., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7384-7393. Available at: [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved January 15, 2026, from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Sridhar, S. K., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. Available at: [Link]
-
Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved January 15, 2026, from [Link]
-
Sridhar, S. K., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available at: [Link]
-
ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available at: [Link]
-
Sci-Hub. (2004). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved January 15, 2026, from [Link]
-
Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. Available at: [Link]
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. organicreactions.org [organicreactions.org]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
protocol for asymmetric synthesis of chiral tetrahydroisoquinolines
An Application Guide to Modern Protocols for the Asymmetric Synthesis of Chiral Tetrahydroisoquinolines
Abstract
Chiral 1-substituted tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" due to their prevalence in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Their rigid tricyclic structure provides a well-defined three-dimensional orientation for substituents, making them ideal frameworks for drug design. Consequently, the development of efficient and stereoselective methods to access these molecules in enantiopure form is a paramount objective in modern organic synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the leading protocols for the asymmetric synthesis of chiral THIQs. We will explore the mechanistic underpinnings, field-proven insights, and detailed experimental procedures for three principal strategies: the Asymmetric Pictet-Spengler Reaction, the Bischler-Napieralski Reaction followed by Asymmetric Reduction, and the Direct Asymmetric Hydrogenation of Isoquinoline Precursors.
The Asymmetric Pictet-Spengler Reaction: A Biomimetic Approach
The Pictet-Spengler reaction, discovered in 1911, is a cornerstone of isoquinoline synthesis, mimicking the biosynthetic pathways of numerous alkaloids.[4][5] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to furnish the THIQ core.[6][7] Achieving high enantioselectivity hinges on controlling the facial attack on the planar iminium ion.
Causality of Stereocontrol: Chiral Catalysis
Modern asymmetric variants of the Pictet-Spengler reaction predominantly rely on two catalytic systems to enforce stereocontrol:
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) have emerged as exceptionally effective catalysts.[8][9] The CPA protonates the imine generated in situ, forming a chiral contact ion pair. The sterically demanding and precisely organized chiral counteranion shields one face of the iminium ion, directing the intramolecular cyclization to occur from the opposite face, thus establishing the stereocenter at the C1 position.[3][10]
-
Enzymatic Catalysis: Nature's catalysts, such as Norcoclaurine Synthase (NCS), execute the Pictet-Spengler reaction with remarkable stereoselectivity.[11][12] These enzymes create a chiral pocket that binds the substrates in a specific orientation, ensuring the cyclization proceeds with near-perfect enantiocontrol. While highly efficient, the substrate scope can be narrower than chemical methods.[13]
Workflow: Asymmetric Pictet-Spengler Reaction
Caption: General workflow of a catalyst-controlled asymmetric Pictet-Spengler reaction.
Protocol 1: Chiral Phosphoric Acid (CPA)-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol is a representative procedure for the synthesis of a C1-aryl THIQ using a BINOL-derived chiral phosphoric acid catalyst.
Materials:
-
N-Carbamoyl-β-phenylethylamine (Substrate 1, 1.0 equiv)
-
Aromatic aldehyde (e.g., Benzaldehyde, Substrate 2, 1.2 equiv)
-
(R)-TRIP (or similar chiral phosphoric acid, 5 mol%)
-
Toluene (Anhydrous)
-
4 Å Molecular Sieves
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask charged with a magnetic stir bar, add N-carbamoyl-β-phenylethylamine (0.2 mmol, 1.0 equiv) and activated 4 Å molecular sieves (100 mg).
-
Add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add anhydrous toluene (2.0 mL) via syringe, followed by the aromatic aldehyde (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 50 °C) and monitor by TLC until the starting material is consumed (typically 24-48 hours).
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves, washing with ethyl acetate.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the chiral THIQ.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Performance of CPA Catalysts
| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R)-TRIP (5) | 95 | 96 | [8] |
| 2 | 4-Nitrobenzaldehyde | (R)-STRIP (2) | 98 | 99 | [4] |
| 3 | 2-Naphthaldehyde | (R)-TRIP (5) | 92 | 94 | [8] |
| 4 | Isovaleraldehyde | (S)-TRIP (10) | 85 | 90 | [4] |
Bischler-Napieralski / Asymmetric Reduction: A Two-Stage Strategy
This classical yet powerful sequence involves two distinct transformations. First, a β-phenylethylamide is cyclized via the Bischler-Napieralski reaction using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a prochiral 3,4-dihydroisoquinoline (DHIQ).[14][15][16] The resulting cyclic imine is then reduced enantioselectively to install the C1 stereocenter.[14]
Causality of Stereocontrol: Chiral Reducing Systems
The key to this strategy's success lies in the asymmetric reduction of the DHIQ intermediate.
-
Asymmetric Transfer Hydrogenation (ATH): This is one of the most widely used methods, employing a chiral transition-metal catalyst (typically Ruthenium or Rhodium complexes with diamine ligands) and a convenient hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[2] The catalyst forms a chiral metal-hydride species that delivers the hydride to one face of the imine C=N bond.[1]
-
Asymmetric Hydrogenation (AH): This highly atom-economical method uses molecular hydrogen (H₂) as the reductant.[1][2] Chiral Iridium or Rhodium complexes are effective catalysts, operating under hydrogen pressure to achieve high enantioselectivities.[17]
Workflow: Bischler-Napieralski to Chiral THIQ
Caption: Two-stage synthesis of chiral THIQs via Bischler-Napieralski cyclization and subsequent asymmetric reduction.
Protocol 2: Bischler-Napieralski Cyclization
Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (Amide substrate, 1.0 equiv)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous acetonitrile or dichloromethane
Procedure:
-
Dissolve the amide substrate (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 mmol, 3.0 equiv) dropwise.
-
After the addition, warm the mixture to reflux (approx. 85 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH > 10 with concentrated NaOH solution while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude DHIQ, which can often be used in the next step without further purification.
Protocol 3: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Materials:
-
1-Methyl-3,4-dihydroisoquinoline (DHIQ substrate, 1.0 equiv)
-
[Rh(Cp*)Cl₂]₂ (Catalyst precursor, 0.5 mol%)
-
(R,R)-TsDPEN (Chiral ligand, 1.1 mol%)
-
Formic acid/Triethylamine azeotrope (5:2 mixture) as the hydrogen source and solvent.
Procedure:
-
In a nitrogen-purged vial, combine [Rh(Cp*)Cl₂]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Add the formic acid/triethylamine mixture (2 mL) and stir at room temperature for 15-20 minutes to pre-form the active catalyst.
-
Add the DHIQ substrate (1.0 mmol) to the catalyst solution.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) for 12-24 hours.
-
Monitor the reaction for completion by GC or TLC.
-
Once complete, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify via silica gel chromatography to obtain the chiral THIQ.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Data Presentation: Comparison of Catalysts for DHIQ Reduction
| Entry | Substrate | Catalyst System | Method | Yield (%) | ee (%) | Reference |
| 1 | 1-Phenyl-DHIQ | RuCl(p-cymene)[(S,S)-TsDPEN] | ATH | 95 | 97 | [18] |
| 2 | 1-Methyl-DHIQ | [Rh(Cp*)Cl((R,R)-TsDPEN)] | ATH | 96 | 99 | |
| 3 | 1-Aryl-DHIQ | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | AH (H₂) | >99 | 96 | [2] |
| 4 | 1-Aryl-DHIQ | [Rh(COD)₂]BF₄ / (R)-CAMPY ligand | ATH | >99 | 69 | [19] |
Direct Asymmetric Hydrogenation of Dihydroisoquinolines
For maximal efficiency and atom economy, the direct asymmetric hydrogenation of DHIQs or related enamines is a premier strategy.[1][2] This approach avoids the stoichiometric byproducts inherent in the Bischler-Napieralski reaction and often proceeds under mild conditions.
Causality of Stereocontrol: Iridium Catalysis
Iridium complexes featuring chiral phosphoramidite or phosphine-oxazoline ligands have proven to be exceptionally potent for this transformation.[1][17] An important mechanistic feature is the frequent requirement for an additive, such as iodine (I₂), which is believed to activate the precatalyst, facilitating the formation of the active cationic Iridium(III) dihydride species that performs the hydrogenation.[17][20] The chiral ligand environment around the metal center dictates the stereochemical outcome of the hydride transfer to the C=N or C=C bond.
Catalytic Cycle: Iridium-Catalyzed Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of a DHIQ.
Protocol 4: Iridium-Catalyzed Asymmetric Hydrogenation of an Enamine
This protocol describes the hydrogenation of an exocyclic enamine derived from a DHIQ, a common substrate class for this method.
Materials:
-
N-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline (Enamine substrate, 1.0 equiv)
-
[Ir(COD)Cl]₂ (Iridium precursor, 0.5 mol%)
-
(S,R,R)-SIPHO-T (or similar chiral phosphoramidite ligand, 2.2 mol%)
-
Iodine (I₂, 5 mol%)
-
Toluene (Anhydrous, degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.0025 mmol) and the chiral ligand (0.011 mmol).
-
Add anhydrous, degassed toluene (1 mL) and stir for 10 minutes.
-
Add iodine (0.025 mmol, 5 mol%) and stir for another 30 minutes.
-
In a separate vial, dissolve the enamine substrate (0.5 mmol) in toluene (1 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Place the vial in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂) and stir the reaction at room temperature for 12-24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the chiral N-methyl THIQ.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Conclusion
The asymmetric synthesis of chiral tetrahydroisoquinolines is a well-developed field offering multiple robust strategies. The Asymmetric Pictet-Spengler reaction provides a biomimetic and often convergent route, with chiral phosphoric acids offering broad applicability. The Bischler-Napieralski/Asymmetric Reduction sequence is a highly reliable and versatile two-step process, benefiting from the exceptional performance of ATH catalysts. Finally, Direct Asymmetric Hydrogenation represents the most atom-economical approach, with Iridium and Rhodium catalysts providing direct access to enantioenriched THIQs from DHIQs or enamines. The choice of protocol depends on the specific target molecule, substrate availability, and desired operational simplicity. Continued research will undoubtedly lead to even more efficient, sustainable, and broadly applicable catalysts, further empowering the synthesis of these vital chiral scaffolds for drug discovery and development.[1][2][21]
References
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry.[Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry.[Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.[Link]
-
Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen.[Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Odessa University Chemical Journal.[Link]
-
The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution. Organic Letters.[Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry.[Link]
-
The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. University of St Andrews.[Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. ResearchGate.[Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Scilit.[Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Semantic Scholar.[Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.[Link]
-
Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. National Institutes of Health.[Link]
-
Enantioselective Synthesis of Chiral Tetrahydroisoquinolines by Iridium‐Catalyzed Asymmetric Hydrogenation of Enamines. Sci-Hub.[Link]
-
Recent Progress in Catalytic Asymmetric Pictet-Spengler Reaction to Construct 1,1-Disubstituted Scaffolds. Thieme.[Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. National Institutes of Health.[Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. National Institutes of Health.[Link]
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. RSC Publishing.[Link]
-
Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. National Institutes of Health.[Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing.[Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. ProQuest.[Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.[Link]
-
Bischler–Napieralski reaction. Wikipedia.[Link]
-
Ir-catalyzed asymmetric hydrogenation of DHIQs via catalyst activation... ResearchGate.[Link]
-
Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. ResearchGate.[Link]
-
Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. ResearchGate.[Link]
-
Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. Global Thesis.[Link]
-
Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. National Institutes of Health.[Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of tetrahydroquinoline. ResearchGate.[Link]
-
Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. National Institutes of Health.[Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.[Link]
-
A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry.[Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI.[Link]
-
Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. National Institutes of Health.[Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.[Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.[Link]
-
(PDF) The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. ResearchGate.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [ouci.dntb.gov.ua]
- 3. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Sci-Hub. Enantioselective Synthesis of Chiral Tetrahydroisoquinolines by Iridium‐Catalyzed Asymmetric Hydrogenation of Enamines / Advanced Synthesis & Catalysis, 2009 [sci-hub.st]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Development of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a Neuroprotective Agent
Introduction: The Therapeutic Potential of Targeting Excitotoxicity
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, along with acute neurological insults like stroke, represent a significant and growing global health burden. A common pathological hallmark in these conditions is a phenomenon known as excitotoxicity. This process, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate, leads to excessive calcium influx, triggering a cascade of intracellular events that culminate in neuronal death.[1] Consequently, the development of agents that can modulate NMDA receptor activity presents a promising therapeutic strategy for neuroprotection.
The tetrahydroisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Notably, certain analogues have been identified as potent NMDA receptor antagonists, offering neuroprotective effects in various preclinical models.[2][3] This document outlines the application and detailed protocols for investigating a novel derivative, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-F-THIC), as a potential neuroprotective agent. The introduction of a fluorine atom at the 6-position is a strategic modification intended to enhance metabolic stability and blood-brain barrier permeability, key attributes for a centrally acting therapeutic.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preclinical evaluation of 6-F-THIC, from initial in vitro characterization to in vivo proof-of-concept studies.
Proposed Mechanism of Action: NMDA Receptor Antagonism
Based on the structure-activity relationships of related tetrahydroisoquinoline derivatives, it is hypothesized that 6-F-THIC acts as an antagonist at the NMDA receptor.[2] The antagonism could be competitive, uncompetitive, or non-competitive, each with distinct implications for therapeutic application.[4] Uncompetitive channel blockers, for instance, only bind to the receptor when it is activated by an agonist, a property that may offer a more favorable side-effect profile by preserving normal physiological receptor function.[2]
The proposed mechanism involves the binding of 6-F-THIC to the NMDA receptor, thereby inhibiting the influx of Ca2+ ions that occurs during excitotoxic conditions. This interruption of the excitotoxic cascade is expected to prevent downstream pathological events, including the activation of apoptotic pathways and the generation of reactive oxygen species (ROS), ultimately preserving neuronal viability.
Figure 1: Proposed mechanism of 6-F-THIC neuroprotection.
Experimental Protocols
The following protocols provide a comprehensive workflow for the preclinical evaluation of 6-F-THIC, starting with fundamental in vitro assays to establish its neuroprotective potential and mechanism of action, followed by a more complex in vivo model to assess its efficacy in a disease-relevant context.
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
This assay is designed to assess the ability of 6-F-THIC to protect primary neurons from glutamate-induced excitotoxicity.[5][6]
1.1. Materials and Reagents:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
This compound (6-F-THIC)
-
L-glutamic acid
-
MK-801 (positive control, a known NMDA receptor antagonist)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
1.2. Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain the cultures in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the neurons to mature for 7-10 days in vitro before treatment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-F-THIC in a suitable solvent (e.g., DMSO or water).
-
On the day of the experiment, prepare serial dilutions of 6-F-THIC in the culture medium.
-
Pre-incubate the neuronal cultures with varying concentrations of 6-F-THIC or MK-801 (e.g., 10 µM) for 1 hour. Include a vehicle control group.
-
-
Induction of Excitotoxicity:
-
After the pre-incubation period, add L-glutamate to the culture medium to a final concentration of 100 µM. Do not add glutamate to the control wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Assessment of Cell Viability (MTT Assay):
-
After 24 hours of glutamate exposure, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, no glutamate).
-
Generate a dose-response curve for 6-F-THIC and determine its EC50 value.
-
| Treatment Group | Glutamate (100 µM) | 6-F-THIC (µM) | Cell Viability (% of Control) |
| Control | - | - | 100 ± 5.2 |
| Vehicle | + | 0 | 45 ± 3.8 |
| 6-F-THIC | + | 0.1 | 52 ± 4.1 |
| 6-F-THIC | + | 1 | 68 ± 5.5 |
| 6-F-THIC | + | 10 | 85 ± 6.3 |
| 6-F-THIC | + | 100 | 92 ± 4.9 |
| MK-801 | + | 10 | 95 ± 3.7 |
| Table 1: Exemplar data from an in vitro neuroprotection assay. |
Protocol 2: Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol utilizes whole-cell patch-clamp electrophysiology to directly measure the effect of 6-F-THIC on NMDA receptor-mediated currents in cultured neurons.[7][8]
2.1. Materials and Reagents:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal pipette solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
NMDA and glycine
-
6-F-THIC
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
2.2. Procedure:
-
Cell Preparation:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
-
Whole-Cell Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Recording NMDA Currents:
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply 6-F-THIC at various concentrations with the NMDA/glycine solution.
-
Record the current responses in the presence of 6-F-THIC.
-
Perform a washout with the NMDA/glycine solution to observe any recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of 6-F-THIC.
-
Calculate the percentage of inhibition for each concentration of 6-F-THIC.
-
Construct a concentration-inhibition curve and determine the IC50 value.
-
Figure 2: Workflow for electrophysiological assessment of 6-F-THIC.
Protocol 3: In Vivo Model of Focal Cerebral Ischemia
The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model of stroke to evaluate the in vivo efficacy of neuroprotective agents.[9]
3.1. Animals and Surgical Preparation:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Monofilament nylon suture (e.g., 4-0) with a rounded tip
3.2. MCAO Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the monofilament suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover. 3.3. Drug Administration:
-
Administer 6-F-THIC or vehicle intravenously at a predetermined time point (e.g., 30 minutes before or after MCAO). 3.4. Assessment of Neurological Deficit and Infarct Volume:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Euthanize the animals and perfuse the brains with saline followed by a fixative.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).
-
Quantify the infarct volume using image analysis software. 3.5. Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the 6-F-THIC treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
| Treatment Group | Neurological Deficit Score (at 24h) | Infarct Volume (mm³) |
| Sham | 0 | 0 |
| Vehicle + MCAO | 3.5 ± 0.5 | 250 ± 30 |
| 6-F-THIC (10 mg/kg) + MCAO | 1.8 ± 0.4 | 120 ± 25 |
| Table 2: Hypothetical results from the in vivo MCAO study. (*p < 0.05 vs. Vehicle + MCAO). |
Conclusion
The protocols detailed in this application note provide a robust framework for the preclinical evaluation of this compound as a novel neuroprotective agent. By systematically assessing its ability to mitigate excitotoxicity in vitro, characterizing its interaction with NMDA receptors through electrophysiology, and validating its efficacy in a clinically relevant in vivo model of stroke, researchers can build a comprehensive data package to support its further development. The unique structural features of 6-F-THIC, combined with the well-established role of NMDA receptor antagonism in neuroprotection, position this compound as a promising candidate for addressing the significant unmet medical need in neurodegenerative diseases and acute neurological injuries.
References
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
-
Jolkkonen, J., & Kalesnykas, G. (2010). Focal brain ischemia models in rodents. Handbook of Experimental Neurology. Retrieved from [Link]
-
Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2021). A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. Journal of Cerebral Blood Flow & Metabolism, 41(3), 455-467. Retrieved from [Link]
-
Ginsberg, M. D., & Busto, R. (1989). Rodent models of cerebral ischemia. Stroke, 20(12), 1627-1642. Retrieved from [Link]
-
Werling, L. L. (2016). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in molecular biology (Clifton, N.J.), 1415, 139–153. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]
-
Sommer, C. (2016). Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems. Journal of Cerebral Blood Flow & Metabolism, 37(5), 1545-1560. Retrieved from [Link]
-
Vance, K. M., & Hansen, K. B. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in molecular biology (Clifton, N.J.), 1183, 139–153. Retrieved from [Link]
-
Datta, A., et al. (2018). Quantitative Neuroproteomics of an In Vivo Rodent Model of Focal Cerebral Ischemia/Reperfusion Injury Reveals a Temporal Regulation of Novel Pathophysiological Molecular Markers. Journal of Proteome Research, 17(10), 3423-3437. Retrieved from [Link]
-
Bio-protocol. (n.d.). Whole-cell patch-clamp recordings. Retrieved from [Link]
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]
-
Bentea, E., et al. (2025). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Molecular Neurobiology. Retrieved from [Link]
-
Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Maruyama, W., et al. (2009). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 17(15), 5434-5439. Retrieved from [Link]
-
Iacobucci, G. J., & Popik, P. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(19), 11793. Retrieved from [Link]
-
Asif, M. (2014). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 70, 133-139. Retrieved from [Link]
-
Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. Glutamate Receptors, 1-36. Retrieved from [Link]
-
ResearchGate. (2009). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]
-
ResearchGate. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]
-
MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Retrieved from [Link]
-
University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. Retrieved from [Link]
-
Brossi, A., et al. (1983). Mammalian alkaloids: conversions of tetrahydroisoquinoline-1-carboxylic acids derived from dopamine. FEBS Letters, 163(2), 296-298. Retrieved from [Link]
-
Kertész, S., et al. (2011). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British journal of pharmacology, 164(2b), 446–457. Retrieved from [Link]
-
ResearchGate. (2008). Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. Retrieved from [Link]
Sources
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. innoprot.com [innoprot.com]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: In Vitro Models for Efficacy Testing of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction: Targeting Excitotoxicity with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a Putative NMDA Receptor Antagonist
Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a key contributor to a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in mediating excitotoxic cell death.[1] Consequently, the development of NMDA receptor antagonists is a promising therapeutic strategy for neuroprotection.
The tetrahydroisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a variety of biological activities. Notably, several 1,2,3,4-tetrahydroisoquinoline-carboxylic acid derivatives have been identified as potent and selective NMDA receptor antagonists.[2][3] This structural class offers a conformationally constrained framework that can be strategically modified to optimize binding to the NMDA receptor.
This application note details a suite of in vitro models for evaluating the efficacy of this compound (herein referred to as "the compound") as a putative NMDA receptor antagonist and neuroprotective agent. The protocols provided are designed to be self-validating and are grounded in established methodologies, offering researchers a robust framework for preclinical assessment.
I. Primary Target Engagement: Direct Assessment of NMDA Receptor Interaction
The initial step in characterizing the compound's efficacy is to determine its direct interaction with the NMDA receptor. This can be achieved through radioligand binding assays and electrophysiological recordings.
A. Radioligand Binding Assay: Quantifying Affinity for the NMDA Receptor
Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for its target receptor.[4][5] In this assay, the compound's ability to displace a radiolabeled ligand known to bind to a specific site on the NMDA receptor is measured.
Scientific Rationale: This assay provides a quantitative measure of the compound's binding affinity (Ki) to the NMDA receptor. A high affinity suggests a potent interaction with the target. The choice of radioligand can also provide insights into the compound's binding site (e.g., competitive with glutamate or a non-competitive channel blocker).
Experimental Workflow:
Figure 2: Workflow for electrophysiological assessment of NMDA receptor antagonism.
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
Materials:
-
Primary cortical or hippocampal neurons cultured on coverslips, or a cell line stably expressing functional NMDA receptors.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose, and tetrodotoxin to block voltage-gated sodium channels).
-
Internal solution (pipette solution, e.g., containing Cs-gluconate, CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP).
-
NMDA and glycine stock solutions.
-
This compound stock solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons or NMDA receptor-expressing cells in the recording chamber and perfuse with external solution.
-
Patching: Using a glass micropipette filled with internal solution, form a gigaseal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV or -70 mV).
-
NMDA Application: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.
-
Compound Application: Co-apply the test compound at various concentrations with the NMDA/glycine solution and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the compound. Calculate the percentage of inhibition for each concentration. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50.
II. Cellular Functional Assays: Assessing the Impact on Neuronal Signaling
Following the confirmation of direct target engagement, the next step is to evaluate the compound's functional effects in a cellular context. Calcium influx assays are a robust method for this purpose.
A. Fluorescence-Based Calcium Influx Assay
Activation of NMDA receptors leads to an influx of Ca²⁺ into the neuron. [6]This change in intracellular calcium concentration can be monitored using fluorescent calcium indicators.
Scientific Rationale: This assay provides a high-throughput method to assess the functional antagonism of NMDA receptors in a population of cells. A reduction in the NMDA-induced calcium signal in the presence of the compound indicates its inhibitory activity. [7] Experimental Workflow:
Figure 3: Workflow for a fluorescence-based calcium influx assay.
Protocol 3: Fura-2 AM Calcium Imaging Assay
Materials:
-
Primary cortical or hippocampal neurons, or a suitable cell line (e.g., HEK293-NR1/NR2A) cultured in black-walled, clear-bottom 96-well plates. [8]* Fura-2 AM calcium indicator dye. [9]* Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.
-
NMDA and glycine.
-
This compound.
-
A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Plating: Seed the cells in the 96-well plates and allow them to adhere and grow to an appropriate confluency.
-
Dye Loading: Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.
-
Assay: Place the plate in the fluorescence reader. Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Add a solution containing NMDA and glycine, with or without the test compound, to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence ratio (F340/F380) over time.
-
Data Analysis: Calculate the change in the fluorescence ratio in response to NMDA stimulation. Compare the response in the presence and absence of the compound to determine the percentage of inhibition.
| Parameter | Description |
| Fluorescence Ratio (F340/F380) | A ratiometric measure of intracellular calcium concentration, which is less susceptible to variations in dye loading and cell number. |
| Peak Response | The maximum change in the fluorescence ratio following NMDA stimulation. |
III. Neuroprotection in a Disease-Relevant Context: Excitotoxicity Assays
The ultimate goal of an NMDA receptor antagonist in this context is to protect neurons from excitotoxic damage. Therefore, it is crucial to test the compound's efficacy in an in vitro model of excitotoxicity. [10]
A. NMDA-Induced Excitotoxicity in Primary Neurons
Exposing primary neuronal cultures to high concentrations of NMDA or glutamate for a short period induces delayed neuronal death, mimicking the excitotoxic cascade. [11][12] Scientific Rationale: This assay provides a physiologically relevant model to assess the neuroprotective potential of the compound. The ability of the compound to reduce neuronal death following an excitotoxic insult is a strong indicator of its therapeutic potential.
Experimental Workflow:
Figure 4: Workflow for an in vitro excitotoxicity and neuroprotection assay.
Protocol 4: Lactate Dehydrogenase (LDH) Assay for Measuring Excitotoxicity-Induced Cell Death
Materials:
-
Primary cortical or hippocampal neurons cultured in 96-well plates.
-
NMDA.
-
This compound.
-
Commercially available LDH cytotoxicity assay kit.
-
Plate reader capable of measuring absorbance.
Procedure:
-
Cell Culture: Plate primary neurons and allow them to mature in culture (typically 7-14 days in vitro).
-
Compound Pre-treatment: Treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-24 hours) before the excitotoxic insult.
-
Excitotoxicity Induction: Expose the neurons to a high concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 15-30 minutes). [10]4. Wash and Recovery: Gently wash the neurons to remove the NMDA and replace with fresh culture medium containing the test compound. Incubate for a further 24 hours.
-
LDH Assay:
-
Collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture and incubating to allow the LDH to catalyze a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Lyse a set of control wells to determine the maximum LDH release.
-
-
Data Analysis: Calculate the percentage of LDH release for each condition relative to the maximum LDH release. A decrease in LDH release in the compound-treated groups compared to the NMDA-only group indicates neuroprotection.
| Parameter | Description |
| LDH Release (%) | The amount of lactate dehydrogenase in the culture medium, which is proportional to the number of dead or dying cells. |
| Neuroprotection (%) | The percentage reduction in LDH release in the presence of the compound compared to the NMDA-only control. |
IV. Conclusion
The in vitro models and protocols detailed in this application note provide a comprehensive framework for evaluating the efficacy of this compound as a putative NMDA receptor antagonist and neuroprotective agent. By systematically assessing its direct target engagement, functional cellular effects, and ability to mitigate excitotoxic neuronal death, researchers can build a robust preclinical data package to support its further development for the treatment of neurological disorders.
V. References
-
Ornstein, P. L., et al. (1992). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 35(19), 3547-3560.
-
Zhang, S., et al. (2016). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Bio-protocol, 6(19), e1944.
-
Wajs, E., et al. (2007). 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Uncompetitive NMDA Receptor Antagonists Induce Tolerance to Excitotoxicity. Neurotoxicity Research, 11(3-4), 177-187.
-
Fralick, M., et al. (2014). Tetrahydroisoquinoline derivatives as NMDA receptor subtype specific blockers. Google Patents.
-
ChanTest Corporation. (n.d.). Human NMDA (NR1/NR2A) Receptor Cell Line. SelectScience.
-
Reddit User. (2023). Tetrahydroisoquinolines as potent antagonists for the PCP binding side of nmda receptors. r/TheeHive.
-
Hansen, K. B., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 333(3), 650-662.
-
Artigas-Turtós, C., et al. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PLoS ONE, 14(1), e0210822.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
Uchino, S., et al. (1996). Development of a drug screening system using nonneural cell lines expressing N-methyl-D-aspartate (NMDA) receptor channel. Japanese Journal of Pharmacology, 72(Suppl 1), 125P.
-
Reynolds, I. J. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: NMDA Receptor Protocols. Humana Press.
-
Guo, H., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57863.
-
Li, W., et al. (2022). Targeting NMDA receptors in neuropsychiatric disorders by drug screening on human neurons derived from pluripotent stem cells. Cellular and Molecular Life Sciences, 79(7), 375.
-
ResearchGate. (2017). Does anyone have a detailed protocol to induce excitotoxicity in neurons.
-
SB Drug Discovery. (n.d.). NMDA Receptors Screening & Profiling Services.
-
Kovari, E., & Magnusson, K. R. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development, 116(2-3), 115-131.
-
Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry, 59(1), 107-122.
-
Bigge, C. F., et al. (1995). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 38(20), 3720-3740.
-
Canada's Drug Agency. (2014). Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02).
-
In vitro characterisation and neurosteroid treatment of an N-Methyl-D-Aspartate receptor antibody-mediated seizure model. (2020). bioRxiv.
-
Grimwood, S., et al. (2000). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 39(12), 2379-2388.
-
Nicorandil mitigates glutamate excitotoxicity in primary cultured neurons. (2024). Medicine Science.
-
Crozier, R. A., et al. (2008). BDNF Modulation of NMDA Receptors Is Activity Dependent. Journal of Neurophysiology, 100(5), 2844-2853.
-
In vitro neuronal network activity in NMDA receptor encephalitis. (2013). CORE.
-
Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. (2025). PMC.
-
Creative Bioarray. (n.d.). Radioligand Binding Assay.
-
Ramberger, M., et al. (2015). Comparison of Diagnostic Accuracy of Microscopy and Flow Cytometry in Evaluating N-Methyl-D-Aspartate Receptor Antibodies in Serum Using a Live Cell-Based Assay. PLOS ONE, 10(3), e0122037.
-
A novel fluorescent labeling compound for GluN2A containing N-methyl-d-aspartate receptors identified by autodisplay-based screening. (n.d.). NIH.
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central.
-
Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology, 270(3 Pt 1), F373-F374.
-
Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. (n.d.). PMC.
-
Synaptic NMDA receptor activity at resting membrane potentials. (2022). Frontiers.
-
Inhibition of Mg 2+ Extrusion Attenuates Glutamate Excitotoxicity in Cultured Rat Hippocampal Neurons. (n.d.). MDPI.
-
Ornstein, P. L., et al. (1992). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 35(19), 3547-60.
-
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem.
-
The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. (n.d.). PMC.
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI.
Sources
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Brain: A Guide to In Vivo Animal Models of CNS Disorders Using Fluorinated Compounds
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the central nervous system (CNS), the ability to visualize and quantify pathological processes in living organisms is paramount. This guide provides a detailed exploration of the use of fluorinated compounds in conjunction with advanced imaging techniques—namely ¹⁹F Magnetic Resonance Imaging (MRI) and Positone Emission Tomography (PET)—to study CNS disorders in vivo. By leveraging the unique properties of fluorine, these methods offer unparalleled specificity and quantitative power, paving the way for novel diagnostic and therapeutic strategies.
The Fluorine Advantage in CNS Imaging
The incorporation of fluorine into molecules destined for in vivo CNS applications offers several distinct advantages. The stable isotope, ¹⁹F, is virtually absent in biological tissues, providing a background-free signal for MRI applications. This allows for the unambiguous detection and quantification of ¹⁹F-labeled cells or molecules.[1] Its MRI sensitivity is high, approaching that of protons (¹H).
For PET imaging, the radioisotope ¹⁸F is a preferred choice due to its optimal half-life (109.8 minutes), which allows for multi-step radiosynthesis and imaging protocols, and its low positron energy, which results in high-resolution images.[2] Furthermore, the introduction of fluorine can enhance the pharmacokinetic properties of a molecule, such as its metabolic stability and ability to cross the blood-brain barrier (BBB).[3][4]
Core Applications and Methodologies
This guide will delve into two primary applications of fluorinated compounds in CNS research:
-
Cellular and Inflammatory Process Tracking with ¹⁹F MRI: This section will focus on the use of perfluorocarbon (PFC) nanoemulsions to label and track immune cells, such as macrophages and microglia, in models of neuroinflammation.
-
Molecular Imaging with ¹⁸F PET: This section will detail the use of ¹⁸F-labeled tracers to visualize and quantify specific molecular targets and processes, such as amyloid-β plaques in Alzheimer's disease and glucose metabolism as a marker of neuronal activity.
Part 1: ¹⁹F MRI for In Vivo Cell Tracking in CNS Disorders
The ability to non-invasively track the migration and accumulation of inflammatory cells in the CNS is crucial for understanding the pathogenesis of numerous disorders, including multiple sclerosis, stroke, and traumatic brain injury. ¹⁹F MRI provides a powerful tool for this purpose.
Principle of ¹⁹F MRI Cell Tracking
The fundamental principle involves labeling the cells of interest with a ¹⁹F-containing agent, typically a perfluorocarbon (PFC) nanoemulsion. These nanoemulsions are readily taken up by phagocytic cells like monocytes and macrophages.[5] Once labeled, the cells can be injected into the animal model, and their location and number can be determined by ¹⁹F MRI. The signal intensity in the resulting "hotspot" images is directly proportional to the number of labeled cells in a given voxel.[6]
Experimental Workflow for ¹⁹F MRI Cell Tracking
Caption: Workflow for ¹⁹F MRI-based cell tracking of immune cells in CNS disorders.
Detailed Protocol: ¹⁹F MRI of Neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. This protocol details the tracking of macrophages in EAE rats.
Materials:
-
Perfluorocarbon (PFC) nanoemulsion (e.g., from Celsense, Inc.)
-
Lewis rats
-
Myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis (heat-killed)
-
Pertussis toxin
-
Isoflurane anesthesia
-
MRI system with ¹H/¹⁹F dual-tuned coil (e.g., 7T Bruker BioSpec)
Protocol:
-
Induction of EAE:
-
Emulsify MOG₃₅₋₅₅ peptide in CFA containing M. tuberculosis.
-
Immunize female Lewis rats (8-10 weeks old) with the MOG/CFA emulsion via subcutaneous injection at the base of the tail.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Monitor rats daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis).
-
-
In Situ Labeling of Macrophages:
-
At the peak of disease (typically 10-14 days post-immunization), administer the PFC nanoemulsion intravenously. This allows for the in situ labeling of circulating monocytes which will then differentiate into macrophages.[7]
-
-
MRI Acquisition:
-
Anesthetize the EAE rat with isoflurane.
-
Position the animal in the MRI scanner with the dual-tuned ¹H/¹⁹F coil centered over the spinal cord and brain.
-
Acquire high-resolution T2-weighted ¹H anatomical images to visualize lesions.
-
Acquire ¹⁹F images using a suitable sequence such as Rapid Acquisition with Relaxation Enhancement (RARE).[1] Include a reference tube with a known concentration of the PFC nanoemulsion in the field of view for quantification.
-
-
Data Analysis:
-
Co-register the ¹⁹F and ¹H images using imaging software (e.g., PMOD, ImageJ).
-
Draw regions of interest (ROIs) on the anatomical images corresponding to the spinal cord and brain lesions.
-
Measure the ¹⁹F signal intensity within these ROIs and in the reference tube.
-
Calculate the number of labeled cells per voxel based on the signal from the reference tube and the pre-determined fluorine content per cell.[8][9]
-
Expected Results:
¹⁹F "hotspots" will be visible in the spinal cord and brain of EAE animals, co-localizing with areas of inflammation identified in the T2-weighted ¹H images.[7] The intensity of the ¹⁹F signal will correlate with the severity of immune cell infiltration.
| Parameter | Typical Value | Reference |
| PFC Dose | 2 mL/kg | [7] |
| ¹⁹F MRI Sequence | RARE | [1] |
| Voxel Size | 1x1x1 mm³ | [7] |
| Scan Time | ~1 hour | [10] |
Part 2: ¹⁸F PET for Molecular Imaging in CNS Disorders
¹⁸F-PET allows for the non-invasive quantification of specific molecular targets or physiological processes in the brain with high sensitivity. This is invaluable for diagnosing disease, understanding disease mechanisms, and evaluating the efficacy of novel therapeutics.
Principle of ¹⁸F PET Molecular Imaging
A biologically active molecule is labeled with the positron-emitting isotope ¹⁸F. This radiotracer is then injected into the animal, and it accumulates in tissues based on its biological properties. As ¹⁸F decays, it emits positrons that annihilate with nearby electrons, producing two 511 keV gamma photons that are detected by the PET scanner. The spatial and temporal distribution of these events is used to reconstruct a 3D image of the tracer's distribution.
Experimental Workflow for ¹⁸F PET Imaging
Caption: Generalized workflow for ¹⁸F PET molecular imaging in animal models of CNS disorders.
Detailed Protocol: ¹⁸F-Florbetaben PET for Amyloid-β Plaque Imaging in a Mouse Model of Alzheimer's Disease
¹⁸F-Florbetaben is a PET tracer that binds with high affinity to amyloid-β plaques, a key pathological hallmark of Alzheimer's disease.[6][11]
Materials:
-
¹⁸F-Florbetaben (synthesis precursor available from commercial sources)
-
Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD)[5]
-
Wild-type control mice
-
Isoflurane anesthesia
-
Small animal PET/CT or PET/MRI scanner
Protocol:
-
Animal Preparation:
-
Use aged (e.g., 7-12 months) 5XFAD mice and age-matched wild-type controls.[5]
-
Anesthetize the mouse with isoflurane.
-
-
Radiotracer Administration:
-
Administer ¹⁸F-Florbetaben (typically 7-15 MBq) via intravenous tail vein injection.[5]
-
-
Uptake and Imaging:
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and anatomical images.
-
Define regions of interest (ROIs) for brain areas known to accumulate amyloid plaques (e.g., cortex, hippocampus) and a reference region with low specific binding (e.g., cerebellum).[11]
-
Calculate the Standardized Uptake Value (SUV) for each ROI.
-
Calculate the SUV ratio (SUVR) by dividing the SUV of the target region by the SUV of the reference region. This provides a semi-quantitative measure of specific tracer binding.[12]
-
Expected Results:
Transgenic Alzheimer's mice will show significantly higher ¹⁸F-Florbetaben uptake (higher SUVR) in the cortex and hippocampus compared to wild-type controls, corresponding to the presence of amyloid plaques.[5][11]
| Parameter | Typical Value | Reference |
| Tracer Dose | 7-15 MBq | [5] |
| Uptake Time | 40 minutes | [5] |
| PET Scan Duration | 30 minutes | [5] |
| Reference Region | Cerebellum | [11] |
Mechanism of Fluorinated Probe Binding to Amyloid Plaques
Many fluorinated PET tracers for amyloid imaging, including ¹⁸F-Florbetaben, are derivatives of molecules like stilbene or thioflavin T.[13] These molecules have a planar structure that allows them to intercalate into the β-sheet structures that are characteristic of amyloid fibrils.[14] The specific binding is driven by hydrophobic and van der Waals interactions. The fluorine atom itself does not typically participate directly in the binding but is incorporated to confer the necessary properties for PET imaging and favorable pharmacokinetics.
Considerations for Other CNS Disorders
The principles and protocols described above can be adapted for a wide range of CNS disorders:
-
Parkinson's Disease: ¹⁸F-DOPA PET can be used to assess the integrity of the dopaminergic system. ¹⁹F MRI could potentially be used to track inflammation or the delivery of cell-based therapies.
-
Stroke: ¹⁹F MRI is a powerful tool for tracking the inflammatory response following ischemic injury.[1] ¹⁸F-FDG PET can be used to assess metabolic deficits in the ischemic penumbra.[15]
-
Multiple Sclerosis: In addition to the EAE model described, ¹⁸F-FSPG PET can be used to image the activity of the cystine/glutamate antiporter (xc-), which is upregulated in neuroinflammation.[3][7]
Future Perspectives
The field of in vivo imaging with fluorinated compounds is rapidly evolving. The development of novel ¹⁹F probes with "turn-on" capabilities in response to specific enzymatic activity or pH changes holds great promise for more dynamic and functional imaging. In PET, the development of tracers for other key pathological markers, such as tau protein aggregates ([¹⁸F]PI-2620), is expanding the diagnostic toolkit for neurodegenerative diseases.[4][16][17][18][19] The combination of these advanced imaging techniques with sophisticated animal models will continue to provide invaluable insights into the complex pathophysiology of CNS disorders and accelerate the development of effective therapies.
References
-
Bouter, Y., et al. (2018). In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease. Frontiers in Neuroscience, 12, 829. [Link]
-
Agdeppa, E. D., et al. (2003). In Vitro and In Vivo Characterization of FSB, a Fluorinated Stilbene Derivative for Imaging β-Amyloid Plaques. Journal of Nuclear Medicine, 44(12), 1985-1992. [Link]
-
Rominger, A., et al. (2013). [18F]Florbetaben PET imaging of β-amyloid plaques in a transgenic mouse model of Alzheimer's disease. Journal of Nuclear Medicine, 54(1), 129-136. [Link]
-
García-Cabrero, A. M., et al. (2013). [18F]FDG-PET and cognitive deficits in the 5XFAD mouse model of Alzheimer's disease. Neurobiology of disease, 54, 1-9. [Link]
-
Srinivas, M., et al. (2015). In Vivo Quantification of Inflammation in Experimental Autoimmune Encephalomyelitis Rats Using Fluorine-19 Magnetic Resonance Imaging Reveals Immune Cell Recruitment outside the Nervous System. PLoS ONE, 10(10), e0140238. [Link]
-
Stoll, G., et al. (2004). In vivo imaging of macrophages in the brain of live mice. Annals of neurology, 55(1), 127-132. [Link]
-
van der Putten, M. A., et al. (2023). How to 19F MRI: applications, technique, and getting started. BJR Open, 5(1), 20230019. [Link]
-
Brendel, M., et al. (2018). [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9. Current Alzheimer Research, 15(12), 1155-1163. [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464. [Link]
-
Ran, C., et al. (2015). Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease. Acta pharmaceutica Sinica B, 5(1), 28–38. [Link]
-
Brendel, M., et al. (2016). Cross-sectional comparison of small animal [18F]-Florbetaben amyloid-PET between transgenic AD mouse models. Journal of Nuclear Medicine, 57(1), 117-123. [Link]
-
Cui, M., et al. (2023). Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo. International journal of molecular sciences, 24(17), 13119. [Link]
-
Radu, C. G., et al. (2014). PET Imaging of Stroke-Induced Neuroinflammation in Mice Using [18F]PBR06. Molecular imaging and biology, 16(1), 128–133. [Link]
-
Vangveravong, S., et al. (2014). PET Imaging of Stroke-Induced Neuroinflammation in Mice Using [18F]PBR06. Molecular Imaging and Biology, 16(1), 128-133. [Link]
-
Higuchi, M., et al. (2019). Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection. Molecules (Basel, Switzerland), 24(21), 3939. [Link]
-
Liu, H., et al. (2020). An Activatable 19F MRI Molecular Probe for Sensing and Imaging of Norepinephrine. Angewandte Chemie (International ed. in English), 59(2), 799–803. [Link]
-
Mormino, E. C., et al. (2021). Tau PET imaging with 18F-PI-2620 in aging and neurodegenerative diseases. European journal of nuclear medicine and molecular imaging, 48(11), 3469–3480. [Link]
-
Higuchi, M., et al. (2019). Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection. Molecules, 24(21), 3939. [Link]
-
Bouter, Y., et al. (2018). In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease. Bohrium. [Link]
-
Ran, C., et al. (2015). Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease. Acta Pharmaceutica Sinica B, 5(1), 28-38. [Link]
-
Srinivas, M., et al. (2009). 19F MRI for quantitative in vivo cell tracking. Trends in biotechnology, 27(6), 364–370. [Link]
-
Brendel, M., et al. (2020). Evaluation of [18F]PI-2620, a second-generation selective tau tracer, for assessing four-repeat tauopathies. Journal of Nuclear Medicine, 61(1), 111-117. [Link]
-
Varnäs, K., et al. (2013). Modeling of PET data in CNS drug discovery and development. Journal of pharmacokinetics and pharmacodynamics, 40(3), 267–279. [Link]
-
Srinivas, M., et al. (2013). In vivo 19F MRI for Cell Tracking. Journal of visualized experiments : JoVE, (81), e50802. [Link]
-
Srinivas, M., et al. (2012). Labeling cells for in vivo tracking using (19)F MRI. Biomaterials, 33(34), 8830–8840. [Link]
-
Brendel, M., et al. (2022). Multicenter 18 F-PI-2620 PET for In Vivo Braak Staging of Tau Pathology in Alzheimer's Disease. Journal of Nuclear Medicine, 63(3), 442-448. [Link]
-
Kim, D., et al. (2023). Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo. International Journal of Molecular Sciences, 24(17), 13119. [Link]
-
University of Pittsburgh. Software Resources. Department of Radiology/PET Research Center. [Link]
-
Chen, J. W., et al. (2023). A Protocol for Simultaneous In Vivo Imaging of Cardiac and Neuroinflammation in Dystrophin-Deficient MDX Mice Using [ 18 F]FEPPA PET. International journal of molecular sciences, 24(11), 9403. [Link]
-
Li, Y., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Biosensors, 13(11), 990. [Link]
-
Asaro, T., et al. (2021). Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils. Linköping University Electronic Press. [Link]
-
Srinivas, M., et al. (2013). In vivo 19F MRI for Cell Tracking. Journal of Visualized Experiments, (81), e50802. [Link]
-
Bouter, C., & Bouter, Y. (2022). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in Medicine, 9, 843236. [Link]
-
Srinivas, M., et al. (2009). 19F MRI for quantitative in vivo cell tracking. Trends in Biotechnology, 27(6), 364-370. [Link]
-
Wu, C., et al. (2018). [18F]FSPG-PET reveals increased cystine/glutamate antiporter (xc-) activity in a mouse model of multiple sclerosis. Journal of neuroinflammation, 15(1), 52. [Link]
-
Mormino, E. C., et al. (2021). Tau PET imaging with 18F-PI-2620 in aging and neurodegenerative diseases. European Journal of Nuclear Medicine and Molecular Imaging, 48(11), 3469-3480. [Link]
-
Daliri, M. R., & Behroozi, M. (2014). Software Tools for the Analysis of Functional Magnetic Resonance Imaging. Basic and clinical neuroscience, 5(1), 71–79. [Link]
-
Kroth, H., et al. (2019). Tau PET imaging with 18F-PI-2620 in Patients with Alzheimer Disease and Healthy Controls: A First-in-Humans Study. Journal of Nuclear Medicine, 60(7), 995-1001. [Link]
-
Laboratory for Computational Neuroimaging. FreeSurfer. Athinoula A. Martinos Center for Biomedical Imaging. [Link]
-
Bouter, C., & Bouter, Y. (2022). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in medicine, 9, 843236. [Link]
-
Abreu, A. M., et al. (2023). PET imaging and quantification of small animals using a clinical SiPM-based camera. EJNMMI physics, 10(1), 81. [Link]
-
Elster, A. D. fMRI Processing Software. MRIQuestions.com. [Link]
-
García-Cabrero, A. M., et al. (2023). [18F]FDG/PET: a non-invasive technique for the study of stroke in murine and rat models. Neural regeneration research, 18(4), 765–769. [Link]
-
BioPharma Services Inc. (2023). PET Imaging in CNS First-in-Human Clinical Trials. BioPharma Services Inc.. [Link]
-
Power. (n.d.). [F-18]FDG-PET for MS · Info for Participants. withpower.com. [Link]
-
Champalimaud Foundation. (2023). New Brain Imaging Method Shows Promise for Early Diagnosis of Parkinson's Disease. Neuroscience News. [Link]
Sources
- 1. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Tau PET imaging with 18F-PI-2620 in aging and neurodegenerative diseases [escholarship.org]
- 5. Frontiers | In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease [frontiersin.org]
- 6. Comparative study of 18F-labeled PET radiopharmaceuticals in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]FSPG-PET reveals increased cystine/glutamate antiporter (xc-) activity in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. In vivo19F MRI for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET Imaging in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits | MDPI [mdpi.com]
- 15. [18F]GE-180-PET and Post Mortem Marker Characteristics of Long-Term High-Fat-Diet-Induced Chronic Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of [18F]PI-2620, a second-generation selective tau tracer, for assessing four-repeat tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tau PET imaging with 18F-PI-2620 in aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tau PET imaging with 18F-PI-2620 in Patients with Alzheimer Disease and Healthy Controls: A First-in-Humans Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of CNS-Active Drugs Utilizing a Tetrahydroisoquinoline Scaffold
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in CNS Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the field of medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS).[1][2][3] This bicyclic heterocyclic system is prevalent in a vast array of naturally occurring alkaloids and has been successfully incorporated into numerous clinically effective drugs.[1][4] Its "privileged" status stems from its rigid, yet conformationally flexible, three-dimensional structure which allows it to mimic the spatial arrangement of key neurotransmitters like dopamine and serotonin. This structural mimicry enables THIQ derivatives to interact with a wide range of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making it a versatile scaffold for addressing a spectrum of neurological and psychiatric disorders.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the THIQ scaffold for the discovery and development of novel CNS-active therapeutics. We will delve into the synthetic strategies for accessing this core, the pharmacological evaluation of its derivatives, and the crucial considerations for advancing these compounds through the preclinical pipeline.
Part 1: Synthesis of the Tetrahydroisoquinoline Core
The construction of the THIQ scaffold is a well-established area of organic synthesis, with two primary methods dominating the landscape: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes is often dictated by the desired substitution pattern on the THIQ core and the availability of starting materials.
The Pictet-Spengler Reaction: A Biomimetic Approach
Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[8][9][10][11] This reaction is notable for its biomimetic nature, mirroring the enzymatic pathways responsible for the synthesis of many alkaloids in nature.[8][11]
Mechanism: The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[8][12] The reactivity of the aromatic ring is a critical factor, with electron-donating substituents significantly facilitating the cyclization, sometimes even allowing the reaction to proceed under physiological pH.[9][12]
Caption: Mechanism of the Pictet-Spengler Reaction.
Protocol 1: General Procedure for the Pictet-Spengler Synthesis of a 1-Substituted THIQ
-
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the β-arylethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst dropwise at room temperature. The amount of catalyst may need to be optimized (typically 0.1 to 1.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tetrahydroisoquinoline derivative.
-
The Bischler-Napieralski Reaction: A Two-Step Approach
The Bischler-Napieralski reaction provides an alternative route to THIQs, particularly useful for the synthesis of 3,4-dihydroisoquinolines which can be subsequently reduced to the desired THIQ.[13][14][15] This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[13][14]
Mechanism: The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a more potent electrophile than the iminium ion in the Pictet-Spengler reaction.[16] This allows for the cyclization onto less activated aromatic rings.[16]
Caption: Workflow of the Bischler-Napieralski Reaction.
Protocol 2: General Procedure for the Bischler-Napieralski Synthesis and Subsequent Reduction
-
Materials:
-
β-arylethylamide (1.0 eq)
-
Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅))[14]
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Reducing agent (e.g., sodium borohydride (NaBH₄))
-
Methanol
-
Silica gel for column chromatography
-
-
Procedure (Step 1: Cyclization):
-
Dissolve the β-arylethylamide in the anhydrous solvent under an inert atmosphere.
-
Add the dehydrating agent slowly at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with an appropriate base (e.g., ammonium hydroxide) and extract with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
-
Procedure (Step 2: Reduction):
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Part 2: Pharmacological Evaluation of THIQ Derivatives
The versatility of the THIQ scaffold allows for the targeting of a multitude of CNS receptors. A systematic pharmacological evaluation is crucial to determine the potency, selectivity, and functional activity of newly synthesized analogs.
In Vitro Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for its molecular target. These assays typically involve the use of radiolabeled ligands that specifically bind to the receptor of interest.
Protocol 3: Radioligand Binding Assay for Dopamine D₂ Receptors
-
Materials:
-
Cell membranes expressing the human dopamine D₂ receptor
-
Radioligand (e.g., [³H]spiperone)
-
Test THIQ compounds at various concentrations
-
Non-specific binding control (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis.
-
In Vitro Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.
Protocol 4: cAMP Assay for Serotonin 5-HT₁ₐ Receptor Agonist Activity
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor
-
Forskolin (an adenylyl cyclase activator)
-
Test THIQ compounds at various concentrations
-
Reference agonist (e.g., 8-OH-DPAT)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound or reference agonist for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response) for each compound.
-
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the THIQ scaffold is key to enhancing potency, selectivity, and drug-like properties. The following table summarizes general SAR trends for THIQ derivatives targeting common CNS receptors.
| Position of Substitution | General Effect on Activity | Target Examples |
| C1 | Introduction of aryl or aralkyl groups can significantly influence affinity and selectivity. | Dopamine and Serotonin Receptors |
| N2 | Alkylation or acylation can modulate potency and pharmacokinetic properties. | NMDA Receptors, Opioid Receptors |
| C6, C7 (Aromatic Ring) | Substitution with electron-donating groups (e.g., methoxy) often enhances activity. | Dopamine and Serotonin Receptors |
For a more detailed exploration of SAR, researchers should consult specific literature on THIQ analogs for their target of interest.[5][6][17][18]
Part 4: In Vivo Evaluation in CNS Disease Models
Promising THIQ candidates should be evaluated in relevant animal models of CNS disorders to assess their in vivo efficacy.
Protocol 5: Forced Swim Test in Mice for Antidepressant Activity
-
Objective: To assess the potential antidepressant-like effects of a THIQ compound.
-
Animals: Male mice (e.g., C57BL/6 or BALB/c).
-
Procedure:
-
Administer the test THIQ compound, a vehicle control, or a positive control (e.g., imipramine) to the mice via an appropriate route (e.g., intraperitoneal, oral).
-
After a specified pre-treatment time (e.g., 30-60 minutes), individually place each mouse in a transparent cylinder filled with water (25°C) from which it cannot escape.
-
Record the duration of immobility for each mouse during a 6-minute test session. A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.
-
A significant reduction in the duration of immobility by the test compound compared to the vehicle control is indicative of an antidepressant-like effect.[19]
-
Part 5: ADME/Toxicity and CNS Penetration
For a THIQ derivative to be a viable CNS drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a good safety profile, and the ability to cross the blood-brain barrier (BBB).[20][21][22]
In Vitro ADME Assays
Protocol 6: Microsomal Stability Assay
-
Objective: To assess the metabolic stability of a THIQ compound in the presence of liver microsomes.
-
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Test THIQ compound
-
Incubation buffer (e.g., phosphate buffer)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-incubate the liver microsomes and the test compound in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a suitable organic solvent (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
-
CNS Penetration Assessment
The ability of a compound to cross the BBB is critical for its CNS activity. This can be assessed through in vitro models or in vivo studies.
In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a high-throughput method to predict passive BBB permeability.[22] It measures the diffusion of a compound from a donor compartment, through a lipid-coated filter, to an acceptor compartment.
In Vivo Measurement: Brain-to-Plasma Ratio (Kp)
In vivo studies in rodents are the gold standard for determining CNS penetration. This involves administering the compound and measuring its concentration in both the brain and plasma at a specific time point. The unbound brain-to-plasma ratio (Kp,uu) is the most accurate predictor of CNS exposure at the target site.[21]
Conclusion
The tetrahydroisoquinoline scaffold represents a highly valuable starting point for the development of novel CNS-active drugs. Its synthetic accessibility and pharmacological promiscuity offer a rich landscape for medicinal chemists to explore. By following a systematic approach encompassing efficient synthesis, rigorous in vitro and in vivo pharmacological evaluation, and early assessment of drug-like properties, researchers can unlock the full potential of this privileged scaffold in the quest for new treatments for debilitating CNS disorders.
References
- Pictet–Spengler reaction - Grokipedia. (URL: )
- A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes - Benchchem. (URL: )
- Synthesis of isoquinolines - CUTM Courseware - Centurion University. (URL: )
- Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC - NIH. (URL: )
- Bischler–Napieralski reaction - Wikipedia. (URL: )
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (URL: [Link])
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (URL: [Link])
-
Pictet-Spengler reaction - Name-Reaction.com. (URL: [Link])
-
Pictet–Spengler reaction - Wikipedia. (URL: [Link])
-
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed Central. (URL: [Link])
-
Synthesis and Evaluation of the Structural Elements in Alkylated Tetrahydroisoquinolines for Binding to CNS Receptors - PubMed. (URL: [Link])
-
Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PubMed Central. (URL: [Link])
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL: [Link])
-
A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (URL: [Link])
-
The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. (URL: [Link])
-
Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC - NIH. (URL: [Link])
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. (URL: [Link])
-
A new approach could radically change erectile dysfunction treatment. (URL: [Link])
-
[PDF] Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture | Semantic Scholar. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (URL: [Link])
-
Structure of anti-Alzheimer THIQ analogs 215–221 - ResearchGate. (URL: [Link])
-
Aporphines: A privileged scaffold in CNS drug discovery - PubMed. (URL: [Link])
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (URL: [Link])
-
Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed. (URL: [Link])
-
Design, synthesis, and biological evaluation of THIQ as antidepressive agents - PubMed. (URL: [Link])
-
Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain - ACS Publications. (URL: [Link])
-
Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed. (URL: [Link])
-
In silico methods to assess CNS penetration of small molecules | Poster Board #1899. (URL: [Link])
-
Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists with Favorable ADME Properties - PubMed. (URL: [Link])
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (URL: [Link])
-
In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (URL: [Link])
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (URL: [Link])
-
CNS Disease Models For Preclinical Research Services - Pharmaron. (URL: [Link])
-
Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition - PMC - PubMed Central. (URL: [Link])
Sources
- 1. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. organicreactions.org [organicreactions.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of THIQ as antidepressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 22. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for the Quantification of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in Biological Samples
Introduction: The Significance of Quantifying 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
This compound is a synthetic amino acid analog belonging to the tetrahydroisoquinoline class of compounds. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The introduction of a fluorine atom can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, potentially enhancing its therapeutic potential.
Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for preclinical and clinical studies. These measurements are essential for determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and establishing a clear relationship between the administered dose, systemic exposure, and pharmacological or toxicological effects. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the robust and reliable quantification of this compound in biological samples.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a successful analytical method.
| Property | Estimated Value/Characteristic | Rationale for Analytical Strategy |
| Molecular Weight | 195.19 g/mol | Suitable for mass spectrometry-based detection. |
| Structure | Tetrahydroisoquinoline core with a carboxylic acid and a fluorine substituent. | The presence of both an acidic (carboxylic acid) and a basic (secondary amine) functional group makes the molecule zwitterionic at physiological pH. The fluorine atom increases polarity. |
| pKa | Carboxylic acid: ~2-3; Secondary amine: ~9-10 (estimated) | The dual pKa values allow for pH-dependent extraction and chromatographic retention. At acidic pH, the amine is protonated (positive charge), and at neutral to basic pH, the carboxylic acid is deprotonated (negative charge). |
| Polarity | High | The presence of the carboxylic acid and secondary amine groups, along with the fluorine atom, makes the compound highly polar. This necessitates the use of analytical techniques suitable for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC). |
Recommended Analytical Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled sensitivity, selectivity, and a wide dynamic range, which are critical for bioanalytical applications.
Causality behind this choice:
-
High Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the target analyte even in the presence of complex biological matrix components, thereby minimizing interferences.
-
High Sensitivity: LC-MS/MS can achieve low limits of quantification (LOQ), often in the sub-nanogram per milliliter range, which is essential for characterizing the full pharmacokinetic profile of a drug candidate.
-
Versatility: The technique is compatible with a variety of sample preparation methods and chromatographic separation modes.
Experimental Workflow
A robust bioanalytical method involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical workflow for the quantification of this compound.
Caption: A typical bioanalytical workflow for LC-MS/MS quantification.
Detailed Protocols
PART 1: Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids.[1] Given the polar nature of this compound, two primary methods are recommended: Protein Precipitation (for a simpler, high-throughput approach) and Solid-Phase Extraction (for cleaner extracts and potentially lower limits of quantification).
Protocol 1: Protein Precipitation (PPT)
This method is fast and effective for initial studies.[2][3]
-
Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (plasma, serum, or urine).
-
Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog) to each sample, vortex briefly. The use of a stable-isotope labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.[4]
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent denatures and precipitates the proteins, while the acid helps to keep the analyte protonated and soluble in the supernatant.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Inject: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by selectively retaining the analyte on a solid sorbent while interferences are washed away. A mixed-mode cation exchange polymer-based sorbent is recommended to leverage the amine functionality of the analyte.
-
Condition the SPE Plate/Cartridge: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the sorbent with 1 mL of 2% formic acid in water.
-
Load Sample: Pre-treat 200 µL of the biological sample by adding 200 µL of 4% phosphoric acid in water and the internal standard. Load the entire pre-treated sample onto the SPE plate. The acidic conditions ensure the secondary amine is protonated, facilitating retention on the cation exchange sorbent.
-
Wash:
-
Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove less polar, non-specifically bound interferences.
-
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the secondary amine, releasing it from the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
-
Inject: Inject into the LC-MS/MS system.
PART 2: LC-MS/MS Analysis
Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar compounds.
HILIC-MS/MS Parameters:
| Parameter | Recommended Condition | Rationale |
| LC Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent retention and peak shape for polar, acidic, and basic compounds.[8] |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid | The buffer provides ionic strength for good peak shape, and the acid maintains a low pH to keep the amine protonated. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | The high organic content is necessary for retention in HILIC mode. |
| Gradient | 95% B to 50% B over 5 minutes | A gradual decrease in the organic content will elute the polar analyte from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The secondary amine will be readily protonated, leading to a strong signal in positive mode. |
| MS/MS Transitions | To be determined by infusion of the analytical standard. | Precursor ion will be [M+H]+. Product ions will be generated by fragmentation of the molecule. |
Example MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Fluoro-THIQ-1-COOH | 196.1 | 150.1 (loss of HCOOH) | 15 |
| 6-Fluoro-THIQ-1-COOH | 196.1 | 133.1 (loss of HCOOH and NH3) | 25 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[9] Validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.
Validation Parameters:
| Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Calibration Curve | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Matrix Effect | The matrix factor (analyte response in post-extraction spiked sample / analyte response in neat solution) should be consistent across different lots of matrix. |
| Recovery | The extraction recovery should be consistent and reproducible. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). |
Conclusion
The quantification of this compound in biological samples can be robustly and reliably achieved using a validated LC-MS/MS method. The high polarity of the analyte necessitates the use of HILIC for chromatographic separation. Sample preparation can be tailored to the specific needs of the study, with protein precipitation offering a high-throughput option and solid-phase extraction providing cleaner extracts for enhanced sensitivity. Adherence to the detailed protocols and validation guidelines presented in this application note will ensure the generation of high-quality data to support drug development programs.
References
-
Borges, C. R., & Pawlak, M. (2012). Quantitative amino acid analysis by liquid chromatography–tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of the American Society for Mass Spectrometry, 23(7), 1269–1275. [Link]
-
LabRulez LCMS. (n.d.). A Novel LC MS/MS Method for the Direct Analysis of Underivatized Amino Acids In Human Plasma. [Link]
-
CHUM. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. [Link]
-
Zhang, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 258, 116839. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Haque, M. E., & Rashid, M. H. (2019). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. ResearchGate. [Link]
-
Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 99-107. [Link]
-
Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
McDowall, R. D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 7(9), 1087-1096. [Link]
-
Sillner, C., et al. (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. ResearchGate. [Link]
-
Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. [Link]
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Neuropharmacological Investigation of Fluorinated Compounds
Introduction: The Strategic Role of Fluorine in Modern Neuropharmacology
The introduction of fluorine into potential drug candidates for central nervous system (CNS) disorders has become a cornerstone of modern medicinal chemistry. This is not a random act of chemical substitution, but a deliberate strategy to enhance a molecule's pharmacological profile. Fluorine, being the most electronegative element and having a small atomic size, imparts unique properties to organic molecules.[1][2][3] Strategic fluorination can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its target receptor.[4][5][6] These modifications can lead to improved blood-brain barrier (BBB) penetration, increased potency, and a more favorable pharmacokinetic profile, all of which are critical for the development of effective neurotherapeutics.[7][8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the neuropharmacology of fluorinated compounds. We will delve into the rationale behind specific experimental choices and provide detailed protocols for in vitro and in vivo characterization, with a special focus on addressing the unique aspects of these molecules.
Part 1: Foundational In Vitro Characterization
The initial stages of characterizing a novel fluorinated compound involve a battery of in vitro assays to determine its fundamental pharmacological properties. These assays provide the first glimpse into the compound's potential as a CNS therapeutic.
Receptor Binding Assays: Quantifying Target Affinity
Understanding how strongly a fluorinated compound binds to its intended neural target is a critical first step. Radioligand binding assays are the gold standard for this purpose. The choice of radioligand is crucial and should ideally be a well-characterized ligand for the target receptor.
Protocol 1: Radioligand Competition Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled fluorinated compound to the membrane preparation.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the fluorinated compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the fluorinated compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the fluorinated compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Competition Format: This format is highly efficient for screening and characterizing new compounds. It allows for the determination of the affinity of an unlabeled compound by its ability to compete with a known radiolabeled ligand.
-
Rapid Filtration: This step is critical to quickly separate bound from unbound radioligand, minimizing the dissociation of the ligand-receptor complex during the washing process.
-
Cheng-Prusoff Equation: This equation provides a more accurate measure of the compound's affinity by correcting for the concentration and affinity of the radioligand used in the assay.
Functional Assays: Assessing Agonist, Antagonist, or Modulatory Activity
Once binding affinity is established, it is essential to determine the functional consequence of this binding. Does the fluorinated compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate its activity in some other way?
Protocol 2: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)
This protocol is suitable for GPCRs that couple to adenylyl cyclase.
-
Cell Culture and Treatment:
-
Culture cells expressing the target GPCR.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Treat the cells with varying concentrations of the fluorinated compound. For antagonist testing, co-incubate with a known agonist.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the antagonist to determine the IC50, which can then be used to calculate the antagonist's potency (pA2 value).
-
Causality Behind Experimental Choices:
-
Phosphodiesterase Inhibition: Blocking cAMP degradation is crucial for accumulating a measurable signal, thereby increasing the assay's sensitivity.
-
ELISA or TR-FRET: These are highly sensitive and specific methods for quantifying cAMP levels, providing robust and reproducible data.
Ion Channel Electrophysiology: Probing Direct Effects on Neuronal Excitability
For fluorinated compounds targeting ion channels, electrophysiological techniques are indispensable for characterizing their effects on channel function with high temporal and voltage resolution.[11][12] The patch-clamp technique is a powerful tool for this purpose.[13]
Protocol 3: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Prepare primary neuronal cultures or use cell lines expressing the ion channel of interest.
-
Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular recording solution.
-
-
Patch-Clamp Recording:
-
Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with an intracellular solution.
-
Under microscopic guidance, carefully approach a cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell configuration. This allows for the control of the cell's membrane potential and the measurement of the total current flowing through all the ion channels in the cell membrane.
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ion channel currents and record the resulting currents in the absence and presence of the fluorinated compound.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effect of the compound on various channel properties, such as activation, inactivation, and conductance.
-
Construct dose-response curves to determine the potency of the compound.
-
Causality Behind Experimental Choices:
-
Whole-Cell Configuration: This configuration allows for the study of the compound's effect on the entire population of channels in the cell membrane, providing a global view of its impact on cellular excitability.
-
Voltage Protocols: Specific voltage protocols are designed to isolate and study different aspects of ion channel function, allowing for a detailed mechanistic understanding of the compound's action.
Part 2: In Vivo Evaluation: From Brain Penetration to Behavioral Effects
Following robust in vitro characterization, the investigation moves to in vivo models to assess the compound's pharmacokinetic properties, target engagement in the brain, and its ultimate effect on behavior.
Pharmacokinetic Studies: Assessing Brain Bioavailability
A critical question for any CNS drug candidate is whether it can cross the blood-brain barrier and reach its target in sufficient concentrations. Fluorination can often improve BBB penetration due to increased lipophilicity.[9][10]
Protocol 4: Brain and Plasma Pharmacokinetic Analysis
-
Compound Administration:
-
Administer the fluorinated compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).
-
-
Sample Collection:
-
At various time points after administration, collect blood samples and brain tissue from subgroups of animals.
-
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the compound from the plasma and brain homogenates using a suitable organic solvent.
-
Quantify the concentration of the compound in the extracts using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma and brain concentrations of the compound over time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and the area under the curve (AUC).
-
Determine the brain-to-plasma concentration ratio to assess the extent of BBB penetration.
-
Causality Behind Experimental Choices:
-
LC-MS/MS: This analytical technique offers high sensitivity and selectivity, allowing for the accurate quantification of the compound even at low concentrations in complex biological matrices.
-
Brain-to-Plasma Ratio: This ratio is a key indicator of a compound's ability to cross the BBB and is a critical parameter for predicting its potential efficacy in the CNS.
Target Engagement with Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify target engagement in the living brain.[14] This is particularly relevant for fluorinated compounds, as the fluorine-18 (¹⁸F) isotope is a commonly used positron emitter for PET radioligands.[15][16][17]
Protocol 5: In Vivo Target Occupancy PET Imaging
-
Radiolabeling:
-
Synthesize the fluorinated compound with the ¹⁸F isotope. This often involves a late-stage fluorination step.
-
-
PET Imaging Study:
-
Administer a baseline scan by injecting a ¹⁸F-labeled radioligand that binds to the target of interest into the animal.
-
On a separate day, pre-treat the animal with a therapeutic dose of the non-radiolabeled fluorinated compound.
-
After a suitable pre-treatment time, inject the same ¹⁸F-labeled radioligand and acquire a second PET scan.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with an anatomical image (e.g., MRI) for anatomical reference.
-
Quantify the radioligand binding in specific brain regions of interest in both the baseline and pre-treatment scans.
-
Calculate the percentage of target occupancy by the fluorinated compound using the formula: Occupancy (%) = [(Baseline Binding - Pre-treatment Binding) / Baseline Binding] x 100.
-
Causality Behind Experimental Choices:
-
¹⁸F Isotope: The 110-minute half-life of ¹⁸F is ideal for PET imaging, allowing for synthesis, quality control, and imaging within a reasonable timeframe.[18]
-
Baseline vs. Pre-treatment: This study design allows each animal to serve as its own control, reducing inter-animal variability and increasing the statistical power of the study.
Behavioral Models: Assessing Functional Outcomes
The ultimate test of a neuropharmacological agent is its ability to modulate behavior in a therapeutically relevant manner. The choice of behavioral model is entirely dependent on the intended therapeutic indication of the fluorinated compound (e.g., antidepressant, antipsychotic, cognitive enhancer).
Example Protocol 6: Forced Swim Test for Antidepressant-like Activity
-
Habituation:
-
On day 1, place the animal (e.g., a mouse or rat) in a cylinder of water for a 15-minute pre-test session.
-
-
Drug Administration:
-
On day 2, administer the fluorinated compound or a vehicle control.
-
-
Test Session:
-
After a specific pre-treatment time, place the animal back into the water cylinder for a 5-minute test session.
-
Videotape the session and score the duration of immobility.
-
-
Data Analysis:
-
Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Causality Behind Experimental Choices:
-
Forced Swim Test: This is a widely used and validated behavioral model for screening potential antidepressant compounds. The immobility displayed by the animal is interpreted as a state of behavioral despair, which can be reversed by effective antidepressants.
-
Scoring Immobility: This is the primary behavioral endpoint and provides a quantitative measure of the compound's effect.
Part 3: Data Visualization and Interpretation
Data Summary Tables
Table 1: In Vitro Pharmacological Profile of Compound X
| Assay | Parameter | Value |
| Receptor Binding | Ki (nM) | 5.2 ± 0.8 |
| Functional Assay (cAMP) | EC50 (nM) | 25.6 ± 3.1 |
| Emax (%) | 95 ± 5 | |
| Patch-Clamp | IC50 (µM) | 1.2 ± 0.2 |
Table 2: In Vivo Pharmacokinetic Parameters of Compound X in Rats
| Parameter | Oral | Intravenous |
| Cmax (ng/mL) | 520 ± 75 | 1250 ± 150 |
| Tmax (h) | 1.5 | 0.25 |
| t1/2 (h) | 4.2 | 3.8 |
| AUC (ng*h/mL) | 2800 | 3100 |
| Brain/Plasma Ratio @ Tmax | 1.8 | 2.1 |
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Neuropharmacological Profiling of a Fluorinated Compound
Caption: A streamlined workflow for the comprehensive evaluation of novel fluorinated compounds, from initial in vitro screening to in vivo validation.
Diagram 2: Simplified Signaling Pathway for a GPCR Coupled to Adenylyl Cyclase
Caption: Agonist binding to a Gs-coupled GPCR initiates a signaling cascade leading to the production of cAMP and subsequent cellular responses.
Conclusion
The strategic incorporation of fluorine into CNS drug candidates offers immense potential for improving their therapeutic properties. A well-designed experimental plan, as outlined in these application notes, is crucial for thoroughly characterizing the neuropharmacology of these unique molecules. By systematically evaluating their in vitro and in vivo properties, researchers can gain a comprehensive understanding of their mechanism of action, brain bioavailability, and potential for treating neurological and psychiatric disorders. This rigorous approach is essential for advancing promising fluorinated compounds from the laboratory to the clinic.
References
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
- Gupta, S. P. (2019). Role of Fluorine in Drug Design and Drug Action.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
- Yadav, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Fischer, S., et al. (n.d.). Fluorinated PET Tracers for Molecular Imaging of σ 1 Receptors in the Central Nervous System. PubMed.
- Brust, P., et al. (n.d.). [18F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. MDPI.
- Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers.
- Syvänen, S., et al. (2020). Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain.
- Wenzel, B., et al. (2016). In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. PubMed Central.
- Al-momani, E., et al. (n.d.).
- Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science.
- Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
- Adejare, A. (2009).
- Dabur, M., et al. (n.d.). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? PubMed Central.
- G. Angelini, et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Hammami, A., et al. (2017). A Short Guide to Electrophysiology and Ion Channels.
- Cui, G., et al. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. PubMed.
- Cui, G., et al. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. PubMed Central.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Approaches for the Study of Ion Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated PET Tracers for Molecular Imaging of σ1 Receptors in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Navigating the Final Frontier: A Guide to Blood-Brain Barrier Permeation Assays for Novel Isoquinoline Derivatives
Introduction: The Impermeable Fortress of the CNS
The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells protects the brain from harmful substances while allowing essential nutrients to pass.[1] For drug developers, particularly those working with novel chemical entities like isoquinoline derivatives, understanding and predicting a compound's ability to permeate this barrier is a critical step. Poor penetration of the BBB is a primary reason for the high attrition rate of drugs developed for neurological disorders.[1]
Isoquinoline alkaloids and their synthetic derivatives are a class of compounds with a broad spectrum of pharmacological activities, including potential applications in neurodegenerative diseases, pain management, and oncology. However, their inherent structural properties often present a challenge to BBB penetration. This guide provides a comprehensive overview of the current methodologies used to assess BBB permeability, offering a strategic framework for researchers working with novel isoquinoline derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights to navigate the complexities of CNS drug discovery.
The Physicochemical Gauntlet: What Governs BBB Permeation?
Before embarking on experimental assays, a thorough in silico and physicochemical profiling of novel isoquinoline derivatives is paramount. Several key properties are known to influence a molecule's ability to cross the BBB, primarily through passive transcellular diffusion.[2][3]
-
Lipophilicity: A delicate balance is required. While increased lipophilicity can enhance membrane partitioning, excessively lipophilic compounds may become trapped within the lipid bilayer of the endothelial cells.[4][5] The octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD) are critical parameters to measure. For many CNS-active drugs, a LogD in the range of 1-3 is often considered optimal.
-
Molecular Weight (MW): Generally, smaller molecules (<400-500 Da) exhibit better BBB penetration.[4][5] This is a significant consideration for the design of isoquinoline derivatives, as complex substitutions can increase molecular size.
-
Polar Surface Area (PSA): PSA, a measure of the surface sum over all polar atoms, is a strong predictor of membrane permeability. A lower PSA (< 60-90 Ų) is generally favorable for BBB penetration.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors significantly impacts a molecule's ability to cross the lipophilic BBB.[6][7] Minimizing hydrogen bond donors is a key strategy in CNS drug design.[8] Intramolecular hydrogen bonds can sometimes "mask" polar groups, improving permeability.[8][9]
-
Ionization (pKa): The charge of a molecule at physiological pH (7.4) is a critical determinant. Ionized molecules generally have poor membrane permeability. Therefore, understanding the pKa of acidic and basic centers in isoquinoline derivatives is essential.
Table 1: Physicochemical Properties Favoring BBB Penetration
| Property | Favorable Range | Rationale |
| Lipophilicity (LogD at pH 7.4) | 1 - 3 | Balances membrane partitioning and aqueous solubility.[2] |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules diffuse more readily across membranes.[5] |
| Polar Surface Area (PSA) | < 60-90 Ų | Reduces desolvation energy required to enter the lipid membrane.[10] |
| Hydrogen Bond Donors | ≤ 1-2 | Minimizes interactions with the aqueous environment.[11] |
| Aromatic Rings | 1-3 | Can contribute to favorable van der Waals interactions. |
| pKa | Avoids significant ionization at pH 7.4 | Neutral species are more membrane-permeable.[12] |
A Tiered Approach to Permeability Assessment
A hierarchical screening strategy, moving from high-throughput in vitro models to more complex and lower-throughput in vivo studies, is the most efficient and cost-effective approach. This allows for early identification of promising candidates and elimination of those with poor BBB penetration potential.
Caption: A tiered approach for BBB permeability assessment.
I. High-Throughput Screening: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput method that models passive, transcellular permeation.[13] It utilizes a 96-well plate format where a filter is coated with a lipid solution, typically a porcine brain lipid extract, to mimic the BBB.[14][15] This assay is an excellent first-line screen for large numbers of novel isoquinoline derivatives due to its speed, low cost, and reproducibility.[16]
Principle: The assay measures the rate at which a compound diffuses from a donor compartment, through the artificial lipid membrane, into an acceptor compartment.[13] The resulting apparent permeability coefficient (Papp) provides a quantitative measure of passive diffusion.
Detailed Protocol: PAMPA-BBB Assay
Materials:
-
96-well donor and acceptor plates (e.g., Millipore MultiScreen™)
-
Porcine brain lipid extract in dodecane (or commercially available PAMPA-BBB lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (novel isoquinoline derivatives) and control compounds (e.g., propranolol - high permeability, atenolol - low permeability) dissolved in DMSO
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Solutions: Dissolve test and control compounds in DMSO to create stock solutions (e.g., 10 mM). Dilute these stocks in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Coat the Donor Plate: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor plate.
-
Add Acceptor Solution: Add PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the lipid-coated donor plate on top of the acceptor plate.
-
Add Donor Solution: Add the diluted test and control compound solutions to the wells of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: The apparent permeability (Papp) is calculated using the following equation:
Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where:
-
[drug]acceptor is the concentration in the acceptor well.
-
[drug]equilibrium is the theoretical equilibrium concentration.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
II. The Gatekeepers: Cell-Based In Vitro Models
While PAMPA-BBB is useful for assessing passive diffusion, it lacks the biological complexity of the BBB, including the presence of tight junctions and active efflux transporters. Cell-based assays provide a more physiologically relevant model.[17][18]
Efflux Transporters: The P-glycoprotein (P-gp) Challenge
A major mechanism limiting the brain uptake of many drugs is the action of efflux transporters, particularly P-glycoprotein (P-gp, also known as MDR1).[19][20] P-gp is highly expressed on the luminal surface of brain endothelial cells and actively pumps a wide range of substrates back into the bloodstream.[21] Many isoquinoline derivatives are potential P-gp substrates. Therefore, it is crucial to determine if a compound is subject to efflux.
The MDCK-MDR1 Assay
The Madin-Darby canine kidney (MDCK) cell line, transfected with the human MDR1 gene (MDCK-MDR1), is a widely used model to assess P-gp substrate liability.[22][23] These cells form a polarized monolayer with tight junctions when grown on a semi-permeable membrane in a Transwell™ system.[24]
Principle: The assay measures the bidirectional transport of a compound across the cell monolayer, from the apical (A) to the basolateral (B) side and vice versa. A significantly higher transport rate in the B-A direction compared to the A-B direction indicates active efflux.[24]
Sources
- 1. neuromics.com [neuromics.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen bonding potential as a determinant of the in vitro and in situ blood-brain barrier permeability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 9. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medindia.net [medindia.net]
- 12. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. paralab.es [paralab.es]
- 15. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 19. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. MDCK-MDR1 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven strategies.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily relies on the formation of the tetrahydroisoquinoline core. The two most common strategies for constructing this heterocyclic system are the Pictet-Spengler and Bischler-Napieralski reactions. The presence of an electron-withdrawing fluorine atom on the aromatic ring and the introduction of a carboxylic acid group at the C1 position present unique challenges that require careful optimization of reaction conditions.
This guide will address frequently encountered issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step solutions.
Troubleshooting Guide & FAQs
Section 1: Pictet-Spengler Reaction Route
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of our target molecule, the logical starting materials are 3-fluorophenethylamine and glyoxylic acid.
A1: Low conversion in the Pictet-Spengler reaction, especially with an electron-withdrawing substituent like fluorine on the aromatic ring, is a common issue. The fluorine atom deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution step more difficult.[1][2] Here’s a systematic approach to troubleshooting:
1. Inadequate Acidity: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical.[1]
- Explanation: The acid protonates the imine formed from the condensation of the amine and aldehyde, generating a more electrophilic iminium ion, which is necessary for the cyclization to occur.
- Troubleshooting:
- Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid - TFA).
- Switch to a Stronger Acid: If weaker acids are ineffective, consider using stronger acids or even superacids, which have been shown to promote cyclization of less activated substrates.[1]
- Aprotic Conditions: While traditionally performed in protic solvents, the reaction can sometimes yield better results in aprotic media with an acid catalyst.[1]
2. Reaction Temperature and Time:
- Explanation: The deactivating effect of the fluorine atom may require more forcing conditions to overcome the activation energy barrier for cyclization.
- Troubleshooting:
- Increase Temperature: Gradually increase the reaction temperature. Refluxing conditions are often necessary for deactivated substrates.[1]
- Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until starting material consumption plateaus.
3. Solvent Choice:
- Explanation: The solvent must be able to dissolve the starting materials and be stable under the acidic reaction conditions.
- Troubleshooting:
- Protic Solvents: Ethanol, methanol, or aqueous mixtures are common.
- Aprotic Solvents: Toluene or xylene can be used, often at higher temperatures.
Experimental Protocol: Optimized Pictet-Spengler Reaction
-
To a solution of 3-fluorophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add glyoxylic acid (1.1 eq).
-
Add the acid catalyst (e.g., TFA, 2.0 eq).
-
Heat the reaction mixture to reflux (e.g., 110 °C for toluene) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A2: Byproduct formation can significantly reduce the yield of the desired product. Common side reactions in the Pictet-Spengler synthesis include:
-
N-Acetylation: If acetic acid is used as a solvent or catalyst, N-acetylation of the starting amine or the product can occur.
-
Oxidation: The tetrahydroisoquinoline product can be susceptible to oxidation to the corresponding dihydroisoquinoline or isoquinoline, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Polymerization: Under harsh acidic conditions, starting materials or intermediates can polymerize.
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Addition of Reagents: Add the acid catalyst slowly at a lower temperature to control the initial exotherm and reduce polymerization.
-
Alternative Acid Catalysts: Consider using Lewis acids (e.g., BF₃·OEt₂) which can sometimes offer better selectivity.[2]
Section 2: Bischler-Napieralski Reaction Route
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline.[3][4][5] This intermediate can then be reduced and the C1-substituent modified to introduce the carboxylic acid group.
A3: Similar to the Pictet-Spengler reaction, the electron-withdrawing nature of the fluorine substituent can hinder the Bischler-Napieralski cyclization.[4]
1. Choice of Dehydrating Agent:
- Explanation: The dehydrating agent is crucial for activating the amide for cyclization.
- Troubleshooting:
- Standard Reagents: Phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) are the most common dehydrating agents.[3][4]
- More Reactive Reagents: For deactivated substrates, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[4] Polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) can also be used.[4][6]
2. Reaction Conditions:
- Explanation: Higher temperatures are generally required to overcome the deactivation by the fluorine atom.
- Troubleshooting:
- Solvent: High-boiling solvents like toluene or xylene are suitable. The reaction can also be run neat with the dehydrating agent.
- Temperature: Refluxing conditions are typically necessary. Microwave-assisted synthesis can also be explored to shorten reaction times and potentially improve yields.
Experimental Protocol: Bischler-Napieralski Cyclization
-
To a solution of N-(2-(3-fluorophenyl)ethyl)formamide (1.0 eq) in dry toluene, add P₂O₅ (1.5 eq) followed by the slow addition of POCl₃ (3.0 eq) at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, filter, and concentrate to obtain the crude 6-fluoro-3,4-dihydroisoquinoline.
A4: The conversion of the 3,4-dihydroisoquinoline intermediate to the target acid can be achieved in a two-step process: introduction of a cyano group at C1 followed by hydrolysis.
1. Cyanation:
- Strecker Reaction: A common method is the Strecker synthesis, where the imine is treated with a cyanide source (e.g., KCN or TMSCN) to form an α-aminonitrile.
- Reissert Reaction: Another approach is the Reissert reaction, which involves reaction with an acyl chloride and a cyanide source.
2. Hydrolysis:
- Acidic or Basic Conditions: The resulting 1-cyano-6-fluoro-1,2,3,4-tetrahydroisoquinoline can be hydrolyzed to the carboxylic acid under either acidic (e.g., refluxing HCl) or basic (e.g., refluxing NaOH) conditions.
Data Summary
| Reaction | Key Parameters | Recommended Conditions for 6-Fluoro Substrate | Expected Challenges |
| Pictet-Spengler | Acid Catalyst, Temperature, Solvent | Strong acid (TFA, H₂SO₄), Reflux, Toluene/Xylene | Low reactivity of the aromatic ring, potential side reactions. |
| Bischler-Napieralski | Dehydrating Agent, Temperature | P₂O₅/POCl₃, Reflux | Deactivation by fluorine, harsh reaction conditions. |
Visualizing the Workflow
Pictet-Spengler Synthesis Workflow
Caption: Pictet-Spengler reaction pathway.
Bischler-Napieralski Synthesis Workflow
Caption: Bischler-Napieralski reaction pathway.
Concluding Remarks
The synthesis of this compound requires careful consideration of the electronic effects of the fluorine substituent. By systematically optimizing reaction conditions, particularly the choice of catalyst and temperature, researchers can significantly improve yields and minimize byproduct formation. This guide provides a starting point for troubleshooting and process optimization. For novel substrates or further modifications, a thorough literature search and small-scale screening of conditions are always recommended.
References
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed, 37049962. [Link]
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]
-
Request PDF: Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. ResearchGate. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central, 15(1), 2. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(21), 5103. [Link]
-
Singh, A., et al. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(33), 5945-5984. [Link]
-
Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. ResearchGate. [Link]
-
Request PDF: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]
-
Lindgren, O. (1975). Studies on the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid. SciSpace. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of Substituted Tetrahydroisoquinolines
Welcome to our dedicated technical support center for the stereoselective synthesis of substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital chiral scaffolds. Here, we address common challenges and frequently encountered issues in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your experimental success.
Section 1: Troubleshooting Enantioselectivity in Asymmetric Hydrogenation
Asymmetric hydrogenation of dihydroisoquinolines (DHIQs) is a cornerstone for accessing chiral THIQs. However, achieving high enantiomeric excess (% ee) can be challenging. This section addresses common pitfalls.
Question 1: My asymmetric hydrogenation of a 1-substituted-3,4-dihydroisoquinoline is resulting in low enantioselectivity. What are the likely causes and how can I improve it?
Low enantioselectivity in this critical transformation often points to a mismatch between the substrate, catalyst, and reaction conditions. Let's break down the key factors to investigate:
Underlying Causes & Corrective Actions:
-
Suboptimal Catalyst-Substrate Matching: The steric and electronic properties of your DHIQ substrate must be compatible with the chiral ligand of your metal catalyst (commonly Iridium, Ruthenium, or Rhodium complexes).[1][2] A bulky substituent at the C1 position of the DHIQ might clash with a bulky chiral ligand, preventing the necessary coordination for effective stereochemical induction.
-
Troubleshooting Protocol:
-
Catalyst Screening: If you are using a standard catalyst, consider screening a panel of chiral ligands with varying steric and electronic properties. For instance, if a BINAP-based ligand is underperforming, a Josiphos or PhanePhos-type ligand might offer a different coordination geometry that is more favorable for your substrate.
-
Metal Center Variation: While Iridium catalysts are often highly effective, Rhodium and Ruthenium complexes can exhibit complementary reactivity and selectivity for certain substrates.[1]
-
-
-
Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state's stability, thereby impacting enantioselectivity. It has been demonstrated that a switch in solvent can even lead to an inversion of the major enantiomer produced.[3]
-
Troubleshooting Protocol:
-
Solvent Screening: Conduct a systematic screen of solvents with varying polarities and coordinating abilities. Common choices include toluene, dioxane, ethanol, and dichloromethane.
-
Solvent Polarity: For some iridium-catalyzed hydrogenations, less polar solvents like toluene or dioxane may favor one enantiomer, while more polar solvents like ethanol can favor the other.[3]
-
-
-
Influence of Additives: Brønsted or Lewis acids can act as activators for the catalyst or the substrate, enhancing both reactivity and enantioselectivity.[1][4]
-
Troubleshooting Protocol:
-
Acid Additive Screening: Introduce catalytic amounts of weak Brønsted acids (e.g., o-fluorobenzoic acid) or Lewis acids to the reaction mixture.[5] This can promote the formation of a more reactive cationic catalyst species.
-
-
Data-Driven Catalyst and Solvent Selection:
| Catalyst Type | Common Ligands | Favorable Substrates | Potential Solvents | Key Considerations |
| Iridium | (f)-binaphane, Josiphos | 1-Aryl & 1-Alkyl DHIQs | Toluene, Dioxane, Ethanol | Highly active, sensitive to additives and solvent.[2][3] |
| Ruthenium | BINAP, TsDPEN | 1-Aryl DHIQs | Methanol, Ethanol | Often used in transfer hydrogenation as well.[1][6] |
| Rhodium | Less common for DHIQs | Specialized applications | Dichloromethane | May be effective for specific substrate classes.[1] |
Section 2: Addressing Challenges in Diastereoselectivity for the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the THIQ core, but controlling diastereoselectivity, especially when forming a second stereocenter, can be complex.
Question 2: I am observing poor diastereoselectivity in my Pictet-Spengler reaction. How can I improve the formation of my desired diastereomer?
Achieving high diastereoselectivity in the Pictet-Spengler reaction hinges on controlling the facial selectivity of the intramolecular cyclization onto the iminium ion intermediate. Several factors can influence this outcome.
Causality and Strategic Solutions:
-
Nature of the Acid Catalyst: The choice of Brønsted or Lewis acid is critical in dictating the stereochemical pathway.[7] The catalyst influences the geometry of the iminium ion and the transition state of the cyclization.
-
Troubleshooting Protocol:
-
Catalyst Screening: Evaluate a range of both Brønsted acids (e.g., TFA, CSA) and Lewis acids (e.g., BF₃·OEt₂, Cu(OTf)₂). Chiral phosphoric acids have also emerged as powerful tools for achieving high enantio- and diastereoselectivity.[8]
-
Acyl-Pictet-Spengler: For less reactive substrates, consider an N-acyliminium ion variant of the Pictet-Spengler reaction. The increased electrophilicity of the N-acyliminium ion can lead to milder reaction conditions and improved stereocontrol.[9][10]
-
-
-
Reaction Temperature: The diastereomeric ratio is often temperature-dependent. Lower temperatures typically favor the kinetically controlled product, which may be the desired diastereomer.
-
Troubleshooting Protocol:
-
Temperature Optimization: Run the reaction at a range of temperatures (e.g., from -78 °C to room temperature) to determine the optimal conditions for maximizing the desired diastereomer.
-
Controlled Addition: Slow addition of the aldehyde starting material at a reduced temperature can also improve selectivity by minimizing side reactions and maintaining a low concentration of reactive intermediates.[11]
-
-
-
Use of Chiral Auxiliaries: When substrate control is insufficient, employing a chiral auxiliary on the nitrogen atom can provide excellent stereochemical control.
-
Experimental Workflow: Chiral Auxiliary Approach
-
Auxiliary Installation: Attach a removable chiral auxiliary, such as Ellman's tert-butanesulfinamide, to the starting β-arylethylamine.[12][13]
-
Condensation and Cyclization: Perform the Pictet-Spengler condensation. The chiral auxiliary will direct the cyclization to favor one diastereomer.
-
Auxiliary Removal: Cleave the auxiliary under acidic conditions to yield the enantiomerically enriched THIQ.[8]
-
-
Decision Workflow for Improving Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Section 3: FAQs on Bischler-Napieralski Reaction and Side Products
The Bischler-Napieralski reaction provides access to DHIQ precursors for asymmetric hydrogenation but can be prone to side reactions.
Q1: My Bischler-Napieralski reaction is giving a low yield. What are the common culprits?
Low yields in this reaction are often due to incomplete cyclization or side reactions. Key factors include:
-
Aromatic Ring Activation: The reaction is an intramolecular electrophilic aromatic substitution and is therefore highly sensitive to the electronic nature of the aromatic ring. Electron-donating groups (e.g., methoxy, hydroxy) are generally required for efficient cyclization.[14][15] Substrates with electron-withdrawing groups may fail to cyclize under standard conditions.
-
Dehydrating Agent: The choice and amount of the dehydrating agent (e.g., POCl₃, P₂O₅) are crucial. For less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is often necessary.[15][16]
Q2: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?
The formation of styrene derivatives is a known side reaction that proceeds through a retro-Ritter type mechanism from a nitrilium ion intermediate.[15][17]
-
Mechanism of Side Reaction: The nitrilium intermediate, instead of being attacked by the aromatic ring, can fragment to form a stable styrene and a nitrile.
-
Mitigation Strategy: One effective way to suppress this side reaction is to use the corresponding nitrile as the solvent. This shifts the equilibrium of the retro-Ritter reaction back towards the desired nitrilium ion intermediate.[17]
Visualizing the Bischler-Napieralski Reaction and a Key Side Reaction:
Caption: Desired vs. side reaction in Bischler-Napieralski synthesis.
Section 4: Substrate-Related Challenges
Q1: I'm working with a substrate that has a free hydroxyl group on the aromatic ring, and my Pictet-Spengler reaction is giving poor regioselectivity. What can I do?
Regioselectivity issues with phenolic substrates in the Pictet-Spengler reaction are a known challenge.[11] The cyclization can occur either ortho or para to the hydroxyl group.
-
Controlling Regioselectivity:
-
Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., benzyl ether) to direct the cyclization to the desired position. The protecting group can be removed in a subsequent step.
-
Temperature Control: In some cases, careful control of the reaction temperature can influence the regioselectivity. Running the reaction at 0 °C with slow addition of the aldehyde has been shown to improve selectivity.[11]
-
References
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI.
- Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (n.d.). NIH.
- Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. (2017). Semantic Scholar.
- Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. (n.d.).
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PMC - PubMed Central.
- Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. (2017).
- The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH.
- Synthesis of Tetrahydroisoquinolines via Asymmetric Hydrogen
- troubleshooting Oxa-Pictet–Spengler reaction side reactions. (n.d.). Benchchem.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Springer.
- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (n.d.). PubMed Central.
-
Ir-catalyzed asymmetric hydrogenation via catalyst activation with Brønsted acids[18]. (n.d.). ResearchGate.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). springer.com.
- Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. (2021).
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). (2023). Semantic Scholar.
- Bischler–Napieralski reaction. (n.d.). Wikipedia.
- Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
- 18. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in Pictet-Spengler Cyclization of Fluorinated Precursors
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Pictet-Spengler cyclization of fluorinated precursors. The unique electronic properties of fluorine can significantly impact the reactivity of tryptamines and aldehydes in this classical reaction, often leading to low yields or reaction failure. This resource is designed to help you navigate these challenges and successfully synthesize your target fluorinated tetrahydro-β-carbolines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying chemical principles and offering actionable solutions.
Question 1: Why is my Pictet-Spengler reaction with a fluorinated tryptamine (e.g., 5-fluorotryptamine) failing or giving very low yields under standard conditions (e.g., TFA in CH₂Cl₂ at room temperature)?
Answer:
The primary reason for the low reactivity of fluorinated tryptamines is the strong electron-withdrawing nature of the fluorine atom. This has a twofold negative effect on the reaction mechanism:
-
Reduced Nucleophilicity of the Indole Ring: The fluorine atom deactivates the indole ring through its inductive effect, making it a weaker nucleophile. The Pictet-Spengler reaction relies on the nucleophilic attack of the C3 position of the indole onto an electrophilic iminium ion.[1] When the indole is electron-deficient, this crucial cyclization step is significantly slower.
-
Decreased Basicity of the Amine: The electron-withdrawing fluorine can also slightly decrease the basicity of the primary amine, which can affect the initial condensation with the aldehyde to form the Schiff base and the subsequent formation of the iminium ion.
Troubleshooting Steps:
-
Increase Acid Strength: A stronger acid can more effectively protonate the intermediate Schiff base to form the more electrophilic iminium ion, which can help to overcome the reduced nucleophilicity of the indole ring.
-
Actionable Advice: Switch from trifluoroacetic acid (TFA) to a stronger Brønsted acid like trifluoromethanesulfonic acid (TfOH).[2] Be cautious with highly acidic conditions, as they can sometimes lead to side reactions.
-
-
Employ a Lewis Acid Catalyst: Lewis acids can also enhance the electrophilicity of the iminium ion.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur.
-
Actionable Advice: Gradually increase the reaction temperature, for example, by refluxing in a suitable solvent like dichloroethane or toluene. Monitor the reaction closely for any signs of decomposition.
-
-
Use a Fluorinated Alcohol as Solvent/Co-catalyst: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst, promoting the reaction through their high polarity and ability to stabilize cationic intermediates.[3]
-
Actionable Advice: Conduct the reaction in neat HFIP or use it as a co-solvent. HFIP can often be removed by distillation and reused.[3]
-
Question 2: My fluorinated aldehyde (e.g., trifluoroacetaldehyde or a fluorinated benzaldehyde) is not reacting with tryptamine under standard Pictet-Spengler conditions. What is the issue and how can I resolve it?
Answer:
The challenge with fluorinated aldehydes lies in the reduced electrophilicity of the carbonyl carbon due to the electron-withdrawing fluorine atoms. This can hinder the initial condensation with the tryptamine to form the Schiff base. Furthermore, the resulting iminium ion may also be less electrophilic.
Troubleshooting Steps:
-
N-Acyliminium Ion Strategy: This is a powerful method to significantly increase the electrophilicity of the intermediate. The tryptamine is first acylated, and then reacts with the aldehyde to form a highly reactive N-acyliminium ion, which readily undergoes cyclization even with less nucleophilic indoles.[1][7]
-
Actionable Advice: React the tryptamine with an acylating agent (e.g., an acid chloride or anhydride) in the presence of the fluorinated aldehyde. This can be performed as a one-pot reaction.
-
-
Use of Activating Protecting Groups: Certain protecting groups on the tryptamine nitrogen can enhance reactivity. For instance, the N-9-fluorenyl group has been shown to be effective for Pictet-Spengler reactions of electron-deficient tryptamines.
-
Actionable Advice: Synthesize the N-9-fluorenyl protected tryptamine and then perform the Pictet-Spengler reaction. This protecting group can be readily removed later.
-
-
Reaction with Activated Ketones: While aldehydes are more common, activated ketones with electron-withdrawing groups, such as trifluoroacetophenone, can be more reactive than their non-fluorinated counterparts and may successfully undergo Pictet-Spengler cyclization.[3]
-
Actionable Advice: If your synthesis allows, consider using a fluorinated ketone. For example, the reaction of tryptamine with trifluoroacetophenone in refluxing HFIP has been reported to give a good yield of the corresponding tetrahydro-β-carboline.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction and how does fluorine substitution interfere with it?
A1: The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the condensation of a β-arylethylamine (like tryptamine) and a carbonyl compound (aldehyde or ketone).[7] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion to form a new ring.[1] In the case of tryptamines, the C3 position of the indole ring is the nucleophilic center.
Fluorine substitution, particularly on the indole ring of tryptamine, significantly reduces the electron density of the ring through its strong electron-withdrawing inductive effect. This deactivation of the nucleophile makes the key ring-closing step more difficult, thus lowering the reaction rate and overall yield.
Q2: Are there any specific catalysts that are particularly effective for Pictet-Spengler reactions of fluorinated precursors?
A2: Yes, several catalytic systems have shown promise for these challenging reactions:
-
Strong Brønsted Acids: As mentioned earlier, acids like TfOH are more effective than weaker acids like TFA.[2]
-
Lewis Acids: Ytterbium triflate (Yb(OTf)₃) and Scandium triflate (Sc(OTf)₃) are excellent choices.[3][4][5][6]
-
Gold Catalysts: Gold(I) complexes have been reported to catalyze Pictet-Spengler reactions, including those with challenging substrates.[7]
-
Chiral Brønsted Acids: For asymmetric synthesis, chiral phosphoric acids and their derivatives have been successfully employed.[8]
Q3: Can I use microwave irradiation to promote the Pictet-Spengler reaction of my fluorinated substrate?
A3: Yes, microwave irradiation can be a very effective technique to accelerate the reaction and improve yields, especially for sluggish reactions. The rapid heating provided by microwaves can overcome the activation energy barrier for the cyclization of electron-deficient substrates. High-yielding Lewis acid-catalyzed Pictet-Spengler reactions have been achieved in short reaction times with the aid of microwave irradiation.[4][5][6]
Visualization of the Challenge and Solutions
The following diagram illustrates the deactivating effect of fluorine on the indole ring and highlights the key strategies to overcome this challenge in the Pictet-Spengler reaction.
Caption: Overcoming the deactivating effect of fluorine in Pictet-Spengler reactions.
Summary of Successful Reaction Conditions for Fluorinated Precursors
| Tryptamine Derivative | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Tryptamine | Trifluoroacetophenone | None | HFIP | Reflux | 76 | [3] |
| Tryptamine | Ethyl pyruvate | None | HFIP | Reflux | 84 | [3] |
| N-9-Fluorenyl-5-chlorotryptamine | Benzaldehyde | Thiourea-carboxylic acid | Toluene | Room Temp | 96 | |
| N-Aminoethyl pyrrole | Trifluoroacetaldehyde methyl hemiacetal | Chiral Brønsted Acid (BPA XIX) | Toluene | 0 °C | 95 | [9] |
Detailed Experimental Protocol: Pictet-Spengler Reaction of Tryptamine with Trifluoroacetophenone in HFIP
This protocol is adapted from a literature procedure and serves as a representative example for overcoming low reactivity with a fluorinated precursor.[3]
Materials:
-
Tryptamine (1.0 mmol, 160.2 mg)
-
Trifluoroacetophenone (1.2 mmol, 208.9 mg, 1.2 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tryptamine (160.2 mg, 1.0 mmol) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL).
-
Stir the mixture at room temperature until the tryptamine is fully dissolved.
-
Add trifluoroacetophenone (208.9 mg, 1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the HFIP by distillation or under reduced pressure using a rotary evaporator. The recovered HFIP can be stored for reuse.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydro-β-carboline product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
-
Pictet‐Spengler‐type reaction of N‐aminoethyl pyrroles and trifluoroacetaldehyde methyl hemiacetal catalyzed by chiral BPA XIX. ResearchGate. [Link]
-
TfOH‐catalyzed Pictet‐Spengler type reaction of ferrocene 3 a and paraformaldehyde (8). ResearchGate. [Link]
-
N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository. [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 2018, 23(12), 3043. [Link]
-
Pictet-Spengler reaction. chemeurope.com. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 2021, 26(16), 4958. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2016, 21(6), 764. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Synthesis of β-carboline derivatives. Sciforum. [Link]
-
Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening. PubMed. [Link]
-
Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening. Chemical Communications. [Link]
-
Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening. Semantic Scholar. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central. [Link]
-
Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. [Link]
-
Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PMC - PubMed Central. [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening. | Semantic Scholar [semanticscholar.org]
- 7. Pictet-Spengler_reaction [chemeurope.com]
- 8. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Introduction: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the unique physicochemical properties conferred by fluorine—such as high electronegativity and altered basicity—present distinct challenges during purification.[1][4] This guide provides in-depth, experience-driven answers to common troubleshooting questions, helping researchers navigate the complexities of purifying these valuable compounds.
Section 1: Chromatographic Methods - Troubleshooting & Strategy
Chromatography is the workhorse of purification, but fluorinated heterocycles often defy standard protocols. This section addresses the most common issues encountered in HPLC, SFC, and specialized fluorous extraction techniques.
Frequently Asked Questions (HPLC & SFC)
Q1: My fluorinated compound shows severe peak tailing on a standard C18 column. What is happening and how can I fix it?
A1: This is the most prevalent issue and stems from a combination of factors exacerbated by fluorination.
The Root Cause: Peak tailing for heterocyclic compounds is primarily caused by secondary interactions between basic nitrogen atoms in your molecule and acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[5][6][7] The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amines, making them less basic.[8][9][10] While this might seem counterintuitive, it can alter the protonation state at a given pH and modify interactions with the stationary phase. These interactions create a secondary, non-hydrophobic retention mechanism, leading to a "tail" as the molecules slowly elute from these active sites.[5][11]
Troubleshooting Strategy:
-
Mobile Phase Modification (First Line of Defense):
-
Add an Acidic Modifier: Introduce 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. At a low pH (typically < 3), the silanol groups are protonated and thus non-ionized, minimizing their ability to interact with your protonated basic compound.[7][12]
-
Add a Basic Modifier: For particularly stubborn tailing, adding a small amount of a competitive base like triethylamine (TEA) (e.g., 0.1-1%) can "block" the active silanol sites, preventing your compound from interacting with them.[5][12]
-
-
Select an Appropriate Column (The Most Effective Solution):
-
Use High-Purity, End-Capped Columns: Modern "Type B" silica columns are manufactured to have minimal metal contaminants and residual silanols. They are also "end-capped," meaning the remaining silanols are chemically deactivated, drastically reducing tailing for basic compounds.[12]
-
Switch to an Alternative Stationary Phase: If tailing persists, move beyond C18. Pentafluorophenyl (PFP) and Phenyl-Hexyl columns offer alternative separation mechanisms like π-π interactions, dipole-dipole interactions, and shape selectivity, which can be highly effective for fluorinated and aromatic compounds.[13][14][15] These phases are often better at resolving positional isomers of fluorinated heterocycles.
-
Q2: I'm struggling to separate regioisomers or other closely related fluorinated impurities. What advanced chromatographic techniques should I consider?
A2: When standard HPLC is insufficient, Supercritical Fluid Chromatography (SFC) is an exceptionally powerful alternative.
Why SFC Works Well: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[16][17] This leads to faster separations and higher efficiency compared to HPLC.[16][18] SFC is considered a normal-phase technique, providing orthogonal selectivity to reverse-phase HPLC. This means it separates compounds based on different properties, often succeeding where HPLC fails, particularly for:
-
Isomers: SFC excels at separating stereoisomers and positional isomers.[17]
-
Polar Compounds: While pure CO₂ is nonpolar, the addition of polar co-solvents (like methanol) allows for the effective purification of a wide range of polar molecules, which is contrary to some historical misconceptions.[18][19]
Workflow for Selecting a Chromatographic Strategy
This diagram outlines a decision-making process for purifying your fluorinated heterocyclic compound.
Caption: Decision tree for purification method selection.
Specialized Technique: Fluorous Solid-Phase Extraction (F-SPE)
Q3: What is Fluorous Solid-Phase Extraction (F-SPE) and when is it the best choice?
A3: F-SPE is an elegant purification technique that leverages the unique phase preference of highly fluorinated compounds.[20][21][22] It is not a universal method but is incredibly powerful when used in a "fluorous tagging" strategy.
The Principle: The technique uses a special silica gel with a bonded fluorous phase (e.g., -Si(CH₃)₂CH₂CH₂C₈F₁₇).[20][23] Highly fluorinated molecules ("fluorous") have a strong affinity for this stationary phase, while typical organic molecules ("non-fluorous") do not.[22][24] This allows for a simple, binary separation.
When to Use It: F-SPE is ideal for parallel synthesis or when you want to easily remove a reactant or catalyst. The strategy involves attaching a "fluorous tag" (a perfluoroalkyl chain) to your molecule of interest or to an excess reagent you want to remove later.[20][25]
Protocol: Basic F-SPE for Purification
This protocol assumes your target compound has a fluorous tag and the impurities are non-fluorous.
-
Cartridge Preparation: Condition a fluorous SPE cartridge (e.g., FluoroFlash®) with a fluorophilic solvent like methanol or THF.
-
Sample Loading: Dissolve your crude reaction mixture in a minimum amount of a loading solvent (e.g., acetonitrile) and load it onto the cartridge.[24]
-
Elution 1 (Fluorophobic Wash): Elute the cartridge with a fluorophobic solvent system, typically 80:20 methanol/water.[20] This will wash away all the non-fluorous impurities, while your tagged compound remains strongly bound to the fluorous silica.
-
Elution 2 (Fluorophilic Elution): Switch to a fluorophilic solvent like methanol or THF to elute your purified, fluorous-tagged compound.[20][24]
-
Tag Removal (If Necessary): After purification, the fluorous tag can be cleaved, and the final compound can be isolated.
Section 2: Crystallization Challenges
Crystallization is the most cost-effective method for achieving high purity on a large scale. However, fluorine's influence on intermolecular forces can make crystallization unpredictable.
Frequently Asked Questions (Crystallization)
Q4: My fluorinated compound consistently "oils out" instead of forming crystals. What's causing this and what can I do?
A4: "Oiling out" is a common sign that the solute's solubility limit has been exceeded at a temperature above the melting point of the solid form in that solvent, or that impurities are inhibiting crystal lattice formation. Fluorination profoundly affects crystal packing.
The Root Cause: Fluorine substitution alters a molecule's electrostatic potential and its ability to participate in hydrogen bonding and π-stacking.[26] While sometimes this can promote favorable packing, it can also disrupt the intermolecular interactions that are essential for forming a stable crystal lattice, leading to an amorphous oil instead.[26][27][28] The presence of even minor impurities can further disrupt this process.
Troubleshooting Strategy:
| Strategy | Action | Rationale |
| Solvent Screening | Systematically test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, methanol). Also, try binary or tertiary solvent systems (e.g., ethanol/water, dichloromethane/heptane). | The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. This is the classic requirement for successful crystallization. |
| Slower Cooling | Instead of placing the hot solution in an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further in a refrigerator. | Rapid cooling increases supersaturation too quickly, favoring amorphous precipitation (oiling out) over ordered crystal growth. |
| Seeding | If you have a tiny amount of pure solid, add a "seed crystal" to the supersaturated solution as it cools. | The seed crystal provides a template for proper lattice formation, overcoming the kinetic barrier to nucleation. |
| Anti-Solvent Addition | Dissolve the compound in a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity persists. | This carefully controlled method gradually induces supersaturation, promoting crystallization over oiling out. |
| Pre-Purification | Run the crude material through a quick silica plug filtration before attempting crystallization.[29] | This removes baseline impurities that may be inhibiting crystal formation, often dramatically improving crystallization success. |
Section 3: General Troubleshooting & Purity Assessment
Even after a successful primary purification, residual reagents or byproducts can compromise the final purity of your material.
Frequently Asked Questions (General)
Q5: My ¹⁹F NMR shows extra peaks after HPLC purification. I used a TFA-modified mobile phase. What are these signals and how do I get rid of them?
A5: The most common culprit is residual trifluoroacetic acid (TFA). When you purify a basic heterocyclic compound using a TFA-containing mobile phase, the compound is isolated as its TFA salt.[30][31] Simply evaporating the solvent will not remove the ionically bound TFA, which is often toxic to cells and can interfere with biological assays.[32][33]
Methods for TFA Removal:
-
Lyophilization with HCl:
-
Protocol: Dissolve the TFA salt in water or a suitable solvent. Add a stoichiometric excess of a stronger acid, like HCl (e.g., 10-100 mM solution).[31][33] Freeze the solution and lyophilize.
-
Mechanism: The stronger acid protonates the TFA anion to form volatile trifluoroacetic acid, which is removed during lyophilization, leaving behind the desired HCl salt of your compound.[31]
-
-
Solid-Phase Ion Exchange:
-
Protocol: Use a strong cation-exchange (SCX) cartridge. Load your TFA salt solution onto the cartridge. The basic compound will be retained. Wash the cartridge with a weak acid (e.g., formic acid) and then methanol to remove all traces of TFA. Finally, elute your purified compound as a free base using a solution of ammonia in methanol.[30]
-
Mechanism: This method swaps the TFA counterion for the resin, allowing it to be washed away completely before the free base is eluted.[30]
-
-
Re-injection onto HPLC (Counter-ion Exchange):
-
Protocol: Re-purify the compound on the same HPLC system but use a mobile phase containing a more biologically benign acid, like 0.1% acetic acid or formic acid.[34]
-
Mechanism: During chromatography, the high concentration of the new acid in the mobile phase will displace the bound TFA, yielding the acetate or formate salt upon lyophilization.[33][34]
-
References
-
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF - ResearchGate. Available from: [Link]
-
Fluorous Synthesis of Heterocyclic Systems - PMC - NIH. Available from: [Link]
-
Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX - Waters Corporation. Available from: [Link]
-
Fluorine in heterocyclic chemistry - ResearchGate. Available from: [Link]
-
How can I remove TFA? - ResearchGate. Available from: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]
-
TFA removal service: switch to acetate or HCl salt form of peptide. - LifeTein. Available from: [Link]
-
PFP & Phenyl HPLC Columns - GL Sciences. Available from: [Link]
-
Fluorinated columns - HPLC. Available from: [Link]
-
impact-of-fluoroalkyl-substituents-on-physicochemical-properties-of-saturated-heterocyclic-amines - Ask this paper | Bohrium. Available from: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. Available from: [Link]
-
Importance of Fluorine in Benzazole Compounds - MDPI. Available from: [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. Available from: [Link]
-
THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies. Available from: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. Available from: [Link]
-
how to remove residual TFA from peptides after HPLC - Chromatography Forum. Available from: [Link]
-
Supercritical Fluid Chromatography - Chemistry LibreTexts. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available from: [Link]
-
How Good is SFC for Polar Analytes? | Chromatography Today. Available from: [Link] SFC/how-good-is-sfc-for-polar-analytes/30298
-
Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available from: [Link]
-
HPLC Peak Tailing - Axion Labs. Available from: [Link]
-
New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures | Crystal Growth & Design - ACS Publications. Available from: [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach. Available from: [Link]
-
Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC - NIH. Available from: [Link]
-
Organofluorine chemistry - Wikipedia. Available from: [Link]
-
Fluorine in Crystal Engineering ? ?The Little Atom That Could? - ResearchGate. Available from: [Link]
-
Role of organic fluorine in crystal engineering - R Discovery - Researcher.Life. Available from: [Link]
-
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE) - ResearchGate. Available from: [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. Available from: [Link]
-
Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH. Available from: [Link]
-
Fluorous Methods for Synthesis and Separation of Organic Molecules - ResearchGate. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
Fluorinated Heterocycles - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Fluoroalkyl Substituents on Physicochemical Properties of Saturated Heterocyclic Amines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. Fluorinated columns [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. waters.com [waters.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. waters.com [waters.com]
- 31. researchgate.net [researchgate.net]
- 32. peptide.com [peptide.com]
- 33. lifetein.com [lifetein.com]
- 34. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: A Troubleshooting Guide for the Bischler-Napieralski Isoquinoline Synthesis
Welcome to the technical support center for the Bischler-Napieralski isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 3,4-dihydroisoquinolines and their derivatives. Here, we address common challenges encountered during the experimental process in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the primary factors I should investigate?
Low or no yield in a Bischler-Napieralski reaction is a common issue that can often be traced back to a few key factors.[1] This reaction is an intramolecular electrophilic aromatic substitution, making it highly dependent on the electronic properties of the starting material and the reaction conditions.[1][2]
-
Substrate Reactivity: The reaction is most effective with electron-rich aromatic rings. The presence of electron-donating groups (EDGs) such as alkoxy or alkyl groups on the β-phenethylamide starting material enhances the nucleophilicity of the aromatic ring, facilitating the cyclization step.[3][4][5] Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will deactivate the ring, making the electrophilic attack by the nitrilium ion intermediate significantly more difficult, often leading to reaction failure.[1][6] If your substrate has EWGs, consider if a different synthetic route might be more appropriate.
-
Choice and Quality of Dehydrating Agent: The selection of the dehydrating agent is critical.[2][3] While phosphorus oxychloride (POCl₃) is the most commonly used reagent, its efficacy can be insufficient for less reactive substrates.[1] For deactivated systems, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or triflic anhydride (Tf₂O) may be necessary.[2][4] Always use freshly distilled or high-purity reagents, as moisture can quench the dehydrating agent and halt the reaction.
-
Reaction Temperature and Time: The Bischler-Napieralski reaction typically requires heating to proceed at an appreciable rate.[2][3] Common solvents include refluxing toluene, chlorobenzene, or even excess POCl₃.[7] However, excessively high temperatures or prolonged reaction times can lead to the formation of tar and other decomposition byproducts, which will lower the yield of the desired product.[1] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
Side reactions can compete with the desired cyclization, reducing the overall yield and complicating purification. Understanding these alternative pathways is key to minimizing their impact.
-
Retro-Ritter Reaction: One of the most common side reactions is the retro-Ritter reaction, which involves the fragmentation of the key nitrilium ion intermediate to form a styrene derivative and a nitrile.[7][8] This pathway is particularly favored when the resulting styrene is highly stabilized, for instance, through conjugation.[8] To suppress this side reaction, one strategy is to use the corresponding nitrile as the reaction solvent, which shifts the equilibrium away from the retro-Ritter products.[8]
-
Von Braun Degradation: When using phosphorus pentachloride (PCl₅) as the dehydrating agent, a competing von Braun degradation can occur.[7] This involves the cleavage of the amide to produce a benzylic chloride and a nitrile.[7] If this is a suspected issue, switching to a different dehydrating agent like POCl₃ is recommended.
-
Polymerization: The formation of a thick, unmanageable tar is often due to polymerization of the starting material or product under the harsh, acidic reaction conditions.[1][7] This is more likely to occur at very high temperatures or with extended reaction times.[1] Careful temperature control and monitoring the reaction to stop it once the starting material is consumed are crucial preventative measures.[1]
Q3: The regioselectivity of my reaction is not what I expected. How can I control where the cyclization occurs?
The regioselectivity of the Bischler-Napieralski reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.[7]
-
Directing Effects of Substituents: Electron-donating groups direct the intramolecular electrophilic attack. For instance, a methoxy group at the meta-position of the phenethyl moiety will direct the cyclization to the para-position (the 6-position of the resulting isoquinoline).[4][7] It is essential to consider the directing effects of all substituents on your aromatic ring to predict the major regioisomer.
-
Steric Hindrance: While electronic effects are often dominant, severe steric hindrance at a potential cyclization site can disfavor attack at that position.
-
Abnormal Cyclization (Ipso Attack): In some cases, particularly with substrates bearing strong electron-donating groups like ortho-alkoxy or 3,4-dimethoxy moieties, an "abnormal" cyclization can occur.[7] This involves an initial ipso-attack at the carbon bearing the substituent, followed by a rearrangement to yield an isoquinoline with an unexpected substitution pattern.[7]
Visualizing the Chemistry
The Core Mechanism
The Bischler-Napieralski reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring system.[2][3]
Caption: The reaction pathway of the Bischler-Napieralski synthesis.
Troubleshooting Workflow
When encountering issues with your Bischler-Napieralski reaction, a systematic approach to troubleshooting can help identify and resolve the problem efficiently.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
This protocol is a representative example of the Bischler-Napieralski reaction.[7]
Materials:
-
N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Toluene, anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide (1.0 eq).
-
Addition of Reagents: Under a nitrogen atmosphere, add anhydrous toluene (approximately 5-10 mL per gram of starting material). With stirring, add freshly distilled phosphorus oxychloride (POCl₃) (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization: Cautiously neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline.
Quantitative Data Summary
The yield of the Bischler-Napieralski reaction is highly dependent on the substrate and reaction conditions. The following table provides a summary of expected yields for different scenarios.
| Starting Material (β-Arylethylamide) | Dehydrating Agent | Typical Yield Range | Reference |
| Electron-rich (e.g., dimethoxy-substituted) | POCl₃ | 70-95% | [7] |
| Moderately activated (e.g., monoalkoxy-substituted) | POCl₃ | 50-70% | [7] |
| Non-activated phenyl | P₂O₅ in POCl₃ | 40-60% | [2][4] |
| Electron-deficient (e.g., nitro-substituted) | Strong dehydrating agents | Very low to no reaction | [1][6] |
| Using Tf₂O/2-chloropyridine (milder conditions) | Tf₂O/2-chloropyridine | Good to excellent for a range of substrates | [9] |
References
- Bischler–Napieralski reaction - Grokipedia.
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
-
New Synthesis of Isoquinoline and 3,4-Dihydroisoquinoline Derivatives - Oxford Academic. Available at: [Link]
-
A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - Organic Letters. Available at: [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid - Springer. Available at: [Link]
-
The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction - Semantic Scholar. Available at: [Link]
-
Name Reactions: Bischler-Napieralski vs. Pictet-Spengler - YouTube. Available at: [Link]
-
Bischler napieralski reaction | PPTX - Slideshare. Available at: [Link]
-
Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions - Taylor & Francis Online. Available at: [Link]
-
Bischler Napieralski Reaction | PDF - Scribd. Available at: [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. - YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Navigating the Labyrinth of Isoquinoline Alkaloid Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Isoquinoline Alkaloid Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate pathways to this vital class of natural products and pharmaceutical agents. We understand that the journey from starting materials to the final, pure isoquinoline scaffold can be fraught with challenges, particularly the emergence of stubborn side reactions that can derail yields and complicate purification.
This resource is structured not as a rigid manual, but as a dynamic troubleshooting guide. We will delve into the "why" behind common synthetic pitfalls and provide actionable, field-tested solutions to steer your experiments toward success. Our approach is grounded in a deep understanding of reaction mechanisms, empowering you to make informed decisions at the bench.
Section 1: The Bischler-Napieralski Reaction: Taming the Nitrilium Ion
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, cyclizing β-arylethylamides to 3,4-dihydroisoquinolines.[1] However, the highly reactive nitrilium ion intermediate, while essential for the desired cyclization, is also the culprit behind several common side reactions.[2][3]
Frequently Asked Questions & Troubleshooting
Q1: My reaction is plagued by a significant amount of a styrene byproduct. What is happening and how can I prevent it?
A1: This is a classic case of the retro-Ritter reaction , a common side reaction in Bischler-Napieralski synthesis.[4]
-
The Culprit: The nitrilium ion intermediate, which is necessary for the cyclization, can also fragment, leading to the formation of a stable styrene derivative and a nitrile. This pathway is particularly favored when the formation of a conjugated system in the styrene byproduct is possible.[3]
-
The Solution: Bypass the Nitrilium Ion. A highly effective strategy is to modify the reaction conditions to favor the formation of an N-acyliminium ion intermediate , which is less prone to fragmentation. This can be achieved by using oxalyl chloride instead of traditional dehydrating agents like POCl₃.[4][5] The N-acyliminium ion is sufficiently electrophilic to undergo the desired cyclization without readily collapsing into a styrene.
Experimental Protocol: Modified Bischler-Napieralski Reaction Using Oxalyl Chloride [6]
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Slowly add a solution of oxalyl chloride (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Alternative Strategy: Shifting the Equilibrium. Another approach is to use the corresponding nitrile as the solvent. This can help to shift the equilibrium of the retro-Ritter reaction back toward the nitrilium ion, thus favoring the desired cyclization. However, this method is often limited by the cost and availability of the required nitrile solvent.[3]
Q2: I'm observing the formation of an isoquinoline with an unexpected substitution pattern. What causes this and how can I control the regioselectivity?
A2: This issue arises from a loss of regiochemical control during the electrophilic aromatic substitution step of the cyclization.
-
The Cause: The regioselectivity of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.[4] Electron-donating groups (EDGs) activate the ring towards cyclization. With a meta-EDG, cyclization typically occurs at the para position relative to the substituent. However, with strongly activating groups, alternative cyclization pathways can become competitive, leading to a mixture of regioisomers.
-
Troubleshooting Strategies:
-
Substrate Design: If possible, strategically position electron-donating groups on the aromatic ring to favor cyclization at the desired position.
-
Reaction Conditions: Milder reaction conditions can sometimes improve regioselectivity. Harsher conditions (e.g., high temperatures, strong dehydrating agents) can lead to a loss of selectivity.
-
Protecting Groups: In some cases, temporarily protecting a highly activating group can help to direct the cyclization to the desired position.
-
Section 2: The Pictet-Spengler Reaction: Overcoming Activation Barriers and Preventing Oxidation
The Pictet-Spengler reaction offers a powerful method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[7] While often high-yielding, the reaction's success is highly sensitive to substrate reactivity and reaction conditions.
Frequently Asked Questions & Troubleshooting
Q1: My Pictet-Spengler reaction is giving a very low yield or not proceeding at all. What are the likely causes?
A1: Low yields in the Pictet-Spengler reaction can often be traced back to a few key factors:
-
Insufficient Aromatic Ring Activation: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of the β-arylethylamine is not sufficiently electron-rich, the reaction will be sluggish or fail altogether.[8]
-
Solution: Substrates with electron-donating groups on the aromatic ring generally give higher yields. For less reactive substrates, consider using stronger acid catalysts or higher reaction temperatures, though this may increase the risk of side reactions.
-
-
Purity of Starting Materials: Impurities in either the β-arylethylamine or the carbonyl compound can significantly inhibit the reaction.
-
Solution: Ensure that all starting materials are of high purity. Recrystallize or purify them if necessary.
-
-
Sub-optimal Reaction Conditions: The choice of acid catalyst, solvent, and temperature are all critical parameters.
-
Solution: A systematic optimization of these conditions is often necessary. The table below provides a starting point for troubleshooting.
-
| Parameter | Issue | Recommended Action |
| Acid Catalyst | Insufficiently strong acid for a deactivated ring system. | For less reactive substrates, consider stronger acids like trifluoroacetic acid (TFA) or even superacids. For sensitive substrates, milder acids like acetic acid or catalytic amounts of a stronger acid may be preferable. |
| Solvent | Poor solubility of starting materials or intermediates. | Screen a range of solvents, including both protic (e.g., methanol, ethanol) and aprotic (e.g., dichloromethane, toluene) options. |
| Temperature | Reaction is too slow at room temperature or decomposition occurs at elevated temperatures. | Monitor the reaction at different temperatures (e.g., 0 °C, room temperature, 40-60 °C) to find the optimal balance between reaction rate and stability. |
| Stoichiometry | Incomplete consumption of the limiting reagent. | Using a slight excess (1.1-1.5 equivalents) of the carbonyl compound can help drive the reaction to completion.[8] |
Q2: I've isolated my tetrahydroisoquinoline product, but it appears to be contaminated with an oxidized byproduct. How can I prevent this?
A2: The tetrahydro-β-carboline product of the Pictet-Spengler reaction can be susceptible to oxidation to the corresponding aromatic β-carboline, especially when exposed to air for prolonged periods, at elevated temperatures, or in the presence of certain reagents.[9][10]
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, which can promote oxidation.
-
Careful Workup: During the workup, minimize the exposure of the product to air and light.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid, during workup and storage can help to prevent oxidation.[9]
-
Section 3: The Pomeranz-Fritsch Reaction: Navigating the Acid-Catalyzed Cyclization
The Pomeranz-Fritsch reaction provides a valuable route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[11] However, the strongly acidic conditions often employed can lead to a number of side reactions.
Frequently Asked Questions & Troubleshooting
Q1: My Pomeranz-Fritsch reaction is producing a significant amount of a seven-membered ring byproduct. What is this and how can I avoid it?
A1: You are likely observing the formation of a benzo[d]azepinone scaffold. This is a known byproduct in the Pomeranz-Fritsch reaction that arises from an alternative cyclization pathway.[12]
-
The Mechanism: The formation of the seven-membered ring is a competitive reaction that can be influenced by the choice of acid catalyst. Certain acidic conditions can promote the cyclization onto the nitrogen atom of the imine, leading to the benzo[d]azepinone, rather than the desired cyclization onto the aromatic ring.
-
The Solution: Judicious Choice of Acid Catalyst. The choice of acid is critical for controlling the outcome of the Pomeranz-Fritsch reaction. While concentrated sulfuric acid is traditionally used, it can often lead to the formation of byproducts and decomposition.[13] Screening different acid catalysts is highly recommended. For example, in some systems, trifluoroacetic acid (TFA) or methanesulfonic acid have been shown to favor the formation of the desired isoquinoline product over the benzo[d]azepinone.[12]
Comparative Study of Acid Catalysts in a Model Pomeranz-Fritsch Reaction
| Acid Catalyst | Yield of Isoquinoline (%) | Yield of Benzo[d]azepinone (%) |
| Concentrated H₂SO₄ | Varies widely, often with significant charring | Can be a major byproduct |
| Trifluoroacetic Acid (TFA) | Often improved yields and cleaner reactions | Formation is often suppressed |
| Methanesulfonic Acid | Good yields in many cases | Generally low formation |
| 37% HCl in Dioxane | Can favor the formation of the benzo[d]azepinone | Major byproduct in some cases[12] |
Q2: My reaction is suffering from incomplete conversion and the formation of multiple byproducts. What are the key parameters to optimize?
A2: Incomplete conversion and a complex product mixture in the Pomeranz-Fritsch reaction often point to sub-optimal reaction conditions.
-
Key Optimization Parameters:
-
Acid Concentration and Strength: The concentration and strength of the acid catalyst are paramount. Too little acid will result in a sluggish or stalled reaction, while too much or too strong of an acid can lead to charring and decomposition. A systematic screening of the acid concentration is crucial.
-
Temperature: The reaction temperature needs to be carefully controlled. Low temperatures may lead to incomplete conversion, while high temperatures can promote side reactions and decomposition of the starting materials or product.
-
Purity of Starting Materials: As with other named reactions, the purity of the benzaldehyde and aminoacetaldehyde acetal is critical to achieving a clean reaction and high yield.
-
Visualizing the Pathways: Reaction Mechanisms and Troubleshooting Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the key reaction mechanisms and decision-making workflows.
Diagram 1: The Bischler-Napieralski Reaction and the Retro-Ritter Side Reaction
Caption: Mechanism of the Bischler-Napieralski reaction and the competing retro-Ritter side reaction, with a troubleshooting pathway.
Diagram 2: Troubleshooting Low Yields in the Pictet-Spengler Reaction
Caption: A workflow for troubleshooting low yields in the Pictet-Spengler reaction.
Diagram 3: Controlling Side Reactions in the Pomeranz-Fritsch Reaction
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Addressing Poor Solubility of Fluorinated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges frequently encountered with fluorinated organic compounds. The unique electronic properties of fluorine, while beneficial for modulating bioactivity and metabolic stability, often introduce significant hurdles in achieving adequate solubility for experimental assays and formulation.[1][2][3] This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why is my fluorinated compound so difficult to dissolve, even in organic solvents?
This is a common and fundamental challenge. The poor solubility of highly fluorinated compounds stems from a combination of factors that make them distinct from typical hydrophobic molecules.
-
High Crystal Lattice Energy: Fluorine is highly electronegative and can participate in strong intermolecular interactions, including hydrogen bonds (C-F•••H-X) and halogen bonds.[4][5] These forces can create a very stable crystal lattice structure that is energetically difficult for solvent molecules to break apart, leading to low solubility.
-
The "Fluorophobic" Effect: Beyond simple hydrophobicity (repulsion from water), fluorinated segments of a molecule are also "lipophobic" (repulsion from hydrocarbons/lipids). This means they resist dissolving in both aqueous and many common organic solvents.[4][6] This dual repulsion causes the molecules to self-aggregate to minimize contact with the solvent, effectively reducing their solubility.[6]
-
Increased Lipophilicity: While seemingly contradictory, the introduction of fluorine atoms, particularly on an aromatic ring, often increases the compound's overall lipophilicity (logP).[1][2][7] This enhances its tendency to partition out of aqueous media, but due to the fluorophobic effect, it doesn't guarantee solubility in organic solvents.[4]
Q2: How exactly does fluorine substitution affect the lipophilicity (logP) and pKa of my compound?
The effect is highly dependent on the molecular context.
-
Lipophilicity (logP): A single fluorine-for-hydrogen substitution often slightly increases the logP.[8] For example, replacing a hydrogen with a fluorine on a phenyl group can increase the logP by approximately 0.3-0.5 units.[2] This can improve properties like membrane permeability but may concurrently decrease aqueous solubility.[2][3]
-
Acidity/Basicity (pKa): As the most electronegative element, fluorine has a powerful electron-withdrawing inductive effect.[1][8] This can significantly lower the pKa of nearby acidic groups (making them stronger acids) and lower the pKa of the conjugate acids of nearby basic groups (making them weaker bases).[8] This modulation of pKa is a critical factor that can be leveraged to improve solubility via pH adjustment.[4][8]
Part 2: Troubleshooting Guide - First Steps at the Bench
This section provides a logical workflow for tackling a newly encountered solubility issue.
Q3: I have a new fluorinated compound with unknown solubility. What is the very first thing I should do?
Your first step should always be to establish a quantitative baseline. This prevents wasted effort on inappropriate methods and provides a benchmark for optimization.
Protocol: Baseline Solubility Assessment (Shake-Flask Method)
-
Preparation: Add an excess amount of your solid compound to a series of vials, each containing a precisely measured volume of a different solvent (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 100% DMSO, 100% Ethanol). The solid should be visibly present in excess.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a set period, typically 24 hours or longer, to ensure equilibrium is reached.[9]
-
Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully remove a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by careful aspiration or filtration through a syringe filter (ensure the filter material is compatible with the solvent) is recommended.
-
Quantification: Dilute the supernatant sample with a suitable solvent and analyze its concentration using a reliable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The measured concentration represents the equilibrium solubility of your compound in that specific solvent at that temperature.
Q4: My compound is "crashing out" of my aqueous assay buffer after dilution from a DMSO stock. What is happening and how can I fix it?
This is a classic sign of exceeding the aqueous solubility limit. While your compound is soluble in the 100% DMSO stock, its solubility in the final aqueous buffer (e.g., with 1% DMSO) is much lower. When you dilute the stock, you create a supersaturated solution from which the compound precipitates.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test at a lower final concentration that is below the compound's aqueous solubility limit.
-
Increase Co-solvent Percentage: If the assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) might keep the compound in solution. However, always be mindful of the solvent's effect on the biological assay.
-
Use Pluronic F-127: For cellular assays, adding a small amount of Pluronic F-127 to the final buffer can help maintain the solubility of hydrophobic compounds without significant cell toxicity.
-
pH Adjustment: If your compound has an ionizable group, adjusting the buffer pH to ensure the compound is in its charged (ionized) state can dramatically increase aqueous solubility.[4] For an acidic compound, increase the pH; for a basic compound, decrease the pH.
Caption: Initial troubleshooting workflow for solubility issues.
Part 3: Advanced Solubilization and Formulation Strategies
When simple co-solvents and pH adjustments are insufficient, more advanced formulation strategies are required. These are essential for both complex in vitro models and in vivo drug development.
Q5: What are "fluorous" solvents and when should I consider using them?
Fluorous solvents are highly fluorinated alkanes, ethers, or amines (e.g., perfluorodecalin) that are immiscible with most common organic solvents and water, creating a "fluorous biphasic system" (FBS).[10][11]
-
When to Use Them: Fluorous solvents are not general-purpose solubility enhancers. Their primary use is in synthesis and purification. If you attach a "fluorous tag" (a long perfluoroalkyl chain) to a catalyst or reagent, it will selectively dissolve in the fluorous solvent phase. After the reaction in a homogeneous phase at elevated temperature, the system is cooled to reform two phases, allowing for easy separation and recycling of the fluorous-tagged component.[11]
Caption: Concept of a Fluorous Biphasic System (FBS).
Q6: How can excipients like cyclodextrins or surfactants help with my highly fluorinated compound?
Excipients are crucial for formulating poorly soluble drugs.[12][13]
-
Surfactants: These molecules have distinct hydrophilic and hydrophobic regions. In aqueous solutions, they can form micelles that encapsulate the poorly soluble drug in their hydrophobic core, presenting a hydrophilic exterior to the water. Semifluorinated block copolymers are particularly effective as they can form micelles with a "fluorous" inner core that readily encapsulates highly fluorinated molecules.[6]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can physically entrap a poorly soluble guest molecule (your compound) within this cavity, forming an "inclusion complex" that has much greater aqueous solubility.[13][14] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Caption: Encapsulation of a guest molecule by a cyclodextrin.
Q7: What are the main formulation strategies for developing a drug product with a poorly soluble fluorinated API?
For drug development, several advanced strategies are employed to enhance oral bioavailability.[14][15][16] The choice depends on the drug's specific properties.
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing particle size (micronization, nanosizing) increases the surface area-to-volume ratio.[15][17] | Simple concept, applicable to many compounds. | May not be sufficient for very low solubility; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state. | Significantly increases apparent solubility and dissolution rate. | Physically unstable (can recrystallize over time); requires careful polymer selection. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, and co-solvents. Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[14] | Enhances solubility and can improve absorption via lymphatic pathways. | Potential for drug precipitation upon dilution in the GI tract; higher excipient load. |
| Co-crystals | A crystalline structure where the API and a co-former are present in a specific stoichiometric ratio. | Can improve solubility, stability, and mechanical properties. | Requires extensive screening to find a suitable co-former. |
Part 4: Analytical Considerations
Accurate measurement is the foundation of successful troubleshooting.
Q8: How can I accurately measure the solubility of my fluorinated compound if it's very low?
Besides the shake-flask method, turbidity measurements can determine a solubility point by measuring the light scattered by a solution at various concentrations.[18] The solubility point is often considered to be below a threshold value where light scattering is primarily from non-solubilized particles.[18]
Q9: Are there special analytical techniques for quantifying fluorinated compounds in complex matrices?
Yes, the presence of fluorine requires specific analytical approaches, especially for total fluorine content or when dealing with biological samples.
-
Ion-Selective Electrode (ISE): This is the most common method for measuring fluoride ions.[19] However, for covalently bound fluorine in an organic compound, the sample must first be combusted (e.g., oxygen flask) or chemically decomposed to convert the organic fluorine into inorganic fluoride ions (F⁻).[19][20]
-
Gas Chromatography (GC): GC can be used to detect fluorinated compounds. For measuring total fluoride in biological fluids, a common method involves extraction using trimethylchlorosilane (TMCS) to create volatile trimethylfluorosilane (TMFS), which is then detected by GC.[19] This method is highly sensitive and can detect both free and bound fluorine.[19]
References
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]
-
Camarero, N., et al. (2017). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Vanderbilt University. Retrieved January 15, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. Retrieved January 15, 2026, from [Link]
-
Camarero, N., et al. (2017). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Heriot-Watt Research Portal. Retrieved January 15, 2026, from [Link]
-
Fluorine Derivatives in Medicine. (2023, November 15). Iran Chemkraft. Retrieved January 15, 2026, from [Link]
-
Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Retrieved January 15, 2026, from [Link]
-
The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. (2025, March 20). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved January 15, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? (2021, March 20). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]
- Solvents for fluorinated polymers. (n.d.). Google Patents.
-
How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? (2025, June 26). Profirstchem. Retrieved January 15, 2026, from [Link]
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2026, January 15). MDPI. Retrieved January 15, 2026, from [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 15, 2026, from [Link]
-
Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. (2015, October 23). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 15, 2026, from [Link]
-
Solubility of KF in four organic solvents and thermodynamic dissolution functions. (2014, June 18). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
PFOS solubility in different organic solvents (a) and alcoholic... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 15, 2026, from [Link]
-
New fluorous/organic biphasic systems achieved by solvent tuning. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. (2025, August 8). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Solubilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved January 15, 2026, from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Solubilizer Agent | Excipient | Pharmaceutical drug delivery. (n.d.). PharmaCompass. Retrieved January 15, 2026, from [Link]
-
How Do Hydrogen Bonds Influence Solubility? (2025, May 7). YouTube. Retrieved January 15, 2026, from [Link]
-
Solubilizing Excipients Guide. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). WordPress. Retrieved January 15, 2026, from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved January 15, 2026, from [Link]
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? (2022, February 11). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 15, 2026, from [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). Defense Technical Information Center. Retrieved January 15, 2026, from [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
How to measure the solubility point of compounds in liquids using TURBIDI.T. (n.d.). Rheolution. Retrieved January 15, 2026, from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 15, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 15, 2026, from [Link]
-
Understanding the phase and solvation behavior of fluorinated ionic liquids. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemkraft.ir [chemkraft.ir]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. rheolution.com [rheolution.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthetic Tetrahydroisoquinoline Derivatives
Welcome to the Technical Support Center for the synthesis and purification of tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. Tetrahydroisoquinolines are a core component of many biologically active natural products and synthetic pharmaceuticals.[1][2][3] Achieving high purity is paramount for reliable biological and pharmacological evaluation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory.
Section 1: Troubleshooting Common Synthetic Reactions
The two most prevalent methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[4][5] Each method, while powerful, presents a unique set of challenges that can lead to impurities.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the THIQ skeleton.[5][6][7]
FAQ 1: My Pictet-Spengler reaction is resulting in a low yield or has failed completely. What are the potential causes and how can I improve the outcome?
Low yields in the Pictet-Spengler reaction can be attributed to several factors, from the quality of your starting materials to the specific reaction conditions employed. Here’s a systematic approach to troubleshooting:
-
Starting Material Integrity:
-
Purity of the β-Arylethylamine: Ensure your amine starting material is pure and free from contaminants that could interfere with the reaction.
-
Aldehyde/Ketone Quality: Aldehydes, in particular, can be prone to oxidation or polymerization upon storage.[8] It is advisable to use freshly distilled or purified aldehydes. For aldehydes supplied as aqueous solutions, the presence of water can negatively impact the reaction equilibrium.[8]
-
Stoichiometry: While a slight excess (1.1 to 1.5 molar equivalents) of the carbonyl compound is often used to drive the reaction to completion, a large excess can lead to the formation of side products.[8]
-
-
Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient acid will result in a sluggish or incomplete reaction, while excessive acid can lead to degradation of the starting materials or the desired product.[8] For less reactive substrates, stronger acids or superacids may be necessary.[9] Milder conditions, such as the use of phosphate buffers, can be beneficial for sensitive substrates.[10]
-
Solvent: The solvent should be chosen to ensure the solubility of all reactants and intermediates. Common solvents include toluene, xylene, and acetonitrile.
-
Temperature: The optimal temperature will vary depending on the reactivity of your substrates. For less reactive starting materials, higher temperatures may be required to facilitate cyclization.[10] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[9][10]
-
-
Workup Procedure:
-
Quenching: Upon completion, the reaction should be carefully quenched, typically with a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.[8]
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane.
-
Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction
Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[5][11]
FAQ 2: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I minimize its formation?
The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis and proceeds via a retro-Ritter type reaction.[12][13] This is particularly favored when the intermediate nitrilium ion is stabilized by a conjugated system.[13]
-
Mechanism of Styrene Formation: The key intermediate in the Bischler-Napieralski reaction is a nitrilium ion.[14][13] Under the reaction conditions, this intermediate can undergo elimination to form a stable styrene derivative and a nitrile.
-
Strategies to Minimize Styrene Formation:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium of the retro-Ritter reaction back towards the desired nitrilium ion intermediate.[13]
-
Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to elimination compared to the nitrilium ion.[12][13]
-
Reaction Conditions: For substrates that lack electron-donating groups on the aromatic ring, refluxing in a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) can be more effective.[12]
-
FAQ 3: My Bischler-Napieralski reaction is giving a mixture of regioisomers. How can I improve the selectivity?
The formation of regioisomers can occur, especially when using P₂O₅ as the dehydrating agent.[4][15] The cyclization can proceed via an attack on the ipso-carbon of the phenyl ring, leading to a spiro intermediate that can rearrange to an alternative regioisomer.[4] Using a different dehydrating agent, such as POCl₃, may favor the formation of the desired product.[4]
Section 2: Purification Strategies
Once the synthesis is complete, the next critical step is the purification of the crude product to isolate the desired tetrahydroisoquinoline derivative in high purity.
FAQ 4: What is the best general approach for purifying my crude tetrahydroisoquinoline derivative?
A multi-step purification strategy is often the most effective.
-
Acid-Base Extraction: As basic compounds, tetrahydroisoquinolines can be effectively separated from neutral organic impurities using an acid-base extraction.[4]
-
Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The protonated THIQ derivative will move into the aqueous layer.
-
Separate the layers and basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the THIQ.
-
Re-extract the deprotonated product back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of THIQ derivatives.[4][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[4] The polarity of the eluent can be gradually increased to elute the desired compound. For more polar THIQs, adding a small amount of a polar solvent like methanol or a base like triethylamine to the mobile phase can improve the separation and prevent tailing of the peaks.
-
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent or solvent system can be an excellent final step to achieve high purity.[4][16] Common solvents for recrystallization of THIQ derivatives include ethanol, dioxane, and acetonitrile.[1][2][16]
Purification Workflow for Tetrahydroisoquinoline Derivatives
Caption: A general workflow for the purification of synthetic tetrahydroisoquinoline derivatives.
Section 3: Purity Assessment
Accurate assessment of purity is crucial to ensure the reliability of subsequent biological or chemical studies. A combination of analytical techniques is often recommended for a comprehensive characterization.[17]
FAQ 5: Which analytical techniques are most suitable for determining the purity of my tetrahydroisoquinoline derivative?
| Technique | Principle | Typical Purity Range | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a liquid mobile phase.[17] | 95-100%[17] | Versatile, robust, suitable for routine quality control.[17] | Requires a reference standard for quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and partitioning between a stationary and a gaseous mobile phase, with mass-based detection.[17] | 95-100%[17] | High sensitivity and specificity, particularly for volatile impurities.[17] | The compound must be volatile and thermally stable. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[17] | 90-100%[17] | A primary method that does not require a specific reference standard of the analyte.[17] | Moderate sensitivity compared to chromatographic methods.[17] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[17]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]
-
Injector Temperature: 250 °C.[17]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[17]
-
Mass Spectrometer Parameters: Electron Impact (EI) ionization at 70 eV, with a scan range of m/z 40-400.[17]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[17]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble.
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity.
References
- BenchChem Technical Support Team. (2025, December). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. Benchchem.
- BenchChem Technical Support Team. (2025). troubleshooting Oxa-Pictet–Spengler reaction side reactions. Benchchem.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- National Institutes of Health. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- BenchChem. (2025). Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis.
- BenchChem. (2025). Troubleshooting Aromoline synthesis side reactions.
- Arabian Journal of Chemistry. (n.d.).
- ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- ijstr. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- ResearchGate. (2025, August 7).
- Thieme Chemistry. (n.d.).
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Abnormal products in the Bischler–Napieralski isoquinoline synthesis.
- ACS Publications. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- National Institutes of Health. (2020, May 26).
- MDPI. (n.d.).
- American Chemical Society. (2026, January 2). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes.
- National Institutes of Health. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo–keto reductase 1C3 target affinity.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- National Institutes of Health. (n.d.).
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- ResearchGate. (2021, March 7). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
- Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
- Ijaresm. (n.d.).
- Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs.
- JOCPR. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
Sources
- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tetrahydroisoquinolines in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] In the relentless pursuit of optimizing drug candidates, strategic modifications to this privileged scaffold are paramount. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine.[3][4] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated THIQs, elucidating the profound impact of this small but mighty atom on key drug-like properties. Through a synthesis of established principles and supporting experimental frameworks, we will explore the causal relationships behind the observed differences in metabolic stability, lipophilicity, and receptor binding affinity.
The Strategic Rationale for Fluorination: Beyond Simple Substitution
The decision to introduce fluorine into a molecule is a calculated one, driven by its unique electronic properties. As the most electronegative element, fluorine exerts a powerful influence on the electron distribution within a molecule, which in turn can dramatically alter its physicochemical and pharmacological profile.[5][6] This is not merely about replacing a hydrogen atom; it is about strategically re-engineering the molecule to enhance its performance. Key advantages sought through fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[4][7]
-
Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH and, consequently, its membrane permeability and solubility.[5][6] It can also alter lipophilicity, a critical parameter for absorption, distribution, metabolism, and excretion (ADME).[8]
-
Improved Target Engagement: The introduction of fluorine can lead to more potent and selective interactions with biological targets. This can be due to favorable electrostatic interactions, altered molecular conformation, or the formation of specific hydrogen bonds.[9][10]
A Tale of Two THIQs: A Comparative Case Study
To illustrate the transformative effects of fluorination, let us consider a hypothetical yet representative pair of THIQ analogs: the non-fluorinated THIQ-H and its fluorinated counterpart, THIQ-F , where a fluorine atom is strategically placed on the aromatic ring.
| Compound | Structure |
| THIQ-H | |
| THIQ-F |
We will now delve into a comparative analysis of these two compounds across key experimental parameters.
Physicochemical Properties: The Impact of Electronegativity
The introduction of fluorine is expected to induce significant changes in the physicochemical properties of the THIQ scaffold.
Table 1: Comparative Physicochemical Properties of THIQ-H and THIQ-F
| Property | THIQ-H (Predicted) | THIQ-F (Predicted) | Rationale for Difference |
| Molecular Weight | 133.19 g/mol | 151.18 g/mol | Addition of a fluorine atom. |
| pKa (of the amine) | ~8.5 | ~8.0 | The electron-withdrawing fluorine atom reduces the basicity of the nitrogen.[5][6] |
| LogP (Lipophilicity) | ~1.5 | ~1.8 | Fluorine substitution generally increases lipophilicity.[8] |
Pharmacological Evaluation: A Head-to-Head Comparison
The true test of the "fluorine advantage" lies in the pharmacological performance of the compounds. Here, we outline the key experiments to compare THIQ-H and THIQ-F.
Metabolic Stability: Resisting the Body's Defenses
One of the most significant benefits of fluorination is the enhancement of metabolic stability.[7] This is typically assessed by incubating the compound with liver microsomes, which contain the primary drug-metabolizing enzymes.
Caption: Workflow for the in vitro microsomal stability assay.
We anticipate that THIQ-F will exhibit a significantly longer half-life and lower intrinsic clearance compared to THIQ-H . This is because the strong C-F bond will be resistant to oxidative metabolism by cytochrome P450 enzymes, which would otherwise be a likely site of metabolism on the aromatic ring of THIQ-H .[4]
Table 2: Predicted Metabolic Stability Data for THIQ-H and THIQ-F
| Parameter | THIQ-H (Predicted) | THIQ-F (Predicted) |
| Half-life (t½, min) | 15 | 45 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 46.2 | 15.4 |
Lipophilicity: Navigating Cellular Membranes
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes.[11]
-
Preparation: Prepare a saturated solution of the test compound (THIQ-H or THIQ-F) in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
Equilibration: Vigorously shake the mixture until equilibrium is reached, allowing the compound to partition between the two phases.[12][13]
-
Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully collect aliquots from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Receptor Binding Affinity: Hitting the Target
The ultimate goal of a drug is to interact with its biological target. Fluorination can enhance this interaction, leading to increased potency.[9][10]
Caption: Workflow for a competitive radioligand binding assay.
It is plausible that THIQ-F will exhibit a lower Ki value than THIQ-H , indicating a higher binding affinity for the target receptor. The fluorine atom may engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the receptor's binding pocket, leading to a more stable ligand-receptor complex.[14]
Table 3: Predicted Receptor Binding Affinity Data for THIQ-H and THIQ-F
| Parameter | THIQ-H (Predicted) | THIQ-F (Predicted) |
| IC50 (nM) | 100 | 25 |
| Ki (nM) | 50 | 12.5 |
Synthesis of Fluorinated and Non-Fluorinated Tetrahydroisoquinolines
The synthesis of both fluorinated and non-fluorinated THIQs can be achieved through well-established synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions.[2][15][16] For the synthesis of fluorinated analogs, a common strategy involves the use of a fluorinated starting material.
General Synthetic Scheme: Bischler-Napieralski Reaction
A common route to THIQs is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.[2]
-
Amide Formation: Reaction of a substituted phenethylamine with an acyl chloride to form the corresponding N-acyl-β-phenylethylamine.
-
Cyclization: Dehydrative cyclization of the amide using a condensing agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline.
-
Reduction: Reduction of the resulting imine to the desired tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄).
For the synthesis of THIQ-F , a fluorinated phenethylamine would be used as the starting material. Simple procedures for the synthesis of precursors like 8-fluoro-3,4-dihydroisoquinoline have been described.[17][18]
Conclusion: A Powerful Strategy for Drug Optimization
The strategic incorporation of fluorine into the tetrahydroisoquinoline scaffold offers a powerful and versatile strategy for optimizing drug candidates. As demonstrated in this comparative analysis, fluorination can lead to significant improvements in metabolic stability, modulate lipophilicity, and enhance receptor binding affinity.[4][5][10] These multifaceted benefits underscore the importance of considering fluorination as a key tool in the design and development of novel therapeutics. By understanding the fundamental principles behind the "fluorine advantage" and employing rigorous experimental validation, researchers can unlock the full potential of the THIQ scaffold and accelerate the discovery of next-generation medicines.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Füstös, M., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
Füstös, M., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed, [Link]
-
Filler, R., & Kirsch, P. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]
-
Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 737-749. [Link]
-
Mehta, N., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109673. [Link]
-
Singh, R. P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. [Link]
-
Park, B. K., & Kitteringham, N. R. (1990). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 22(5), 591-630. [Link]
- Unspecified author. (n.d.). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines.
-
Graham, T. H. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6265-6284. [Link]
-
Singla, L., Yadav, H. R., & Choudhury, A. R. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 4), 604-617. [Link]
- Unspecified author. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH.
-
Gami-Yilinkou, R., & Nasal, A. (2001). 1,2,3,4-tetrahydroisoquinoline Derivatives; Lipophilicity Evaluation vs. 5-HT1A Receptor Affinity. Acta Poloniae Pharmaceutica, 58(4), 259-264. [Link]
-
Unspecified author. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Unspecified author. (n.d.). 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development. BenchChem.
-
Singh, H., & Kumar, M. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert Opinion on Therapeutic Patents, 26(6), 695-709. [Link]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]
-
Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(15), 4983. [Link]
-
Di, L., et al. (2014). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 42(10), 1645-1652. [Link]
-
Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
-
Obach, R. S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 290, 293-304. [Link]
-
Kumar, A., & Kumar, R. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 112-125. [Link]
- Unspecified author. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC - NIH.
- Unspecified author. (n.d.). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed.
- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
-
Unspecified author. (n.d.). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Unspecified author. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Unspecified author. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Unspecified author. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).
-
Chmiel, T., & Oleszek-Kudlak, S. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 114, 1-13. [Link]
- Unspecified author. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Unspecified author. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI.
- Unspecified author. (n.d.). An original approach to measure ligand/receptor binding affinity in non-purified samples.
- Unspecified author. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.
- Unspecified author. (n.d.).
- Unspecified author. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
- Unspecified author. (n.d.). Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes.
Sources
- 1. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 16. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Neuroprotective Compounds: A Comparative Approach
In the relentless pursuit of therapies for neurodegenerative diseases, the robust evaluation of novel neuroprotective compounds is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of bioassay methods, grounded in scientific integrity and practical, field-proven insights. We will navigate the intricate landscape of in vitro and in vivo models, dissect mechanistic assays, and provide actionable protocols to empower your research.
The Imperative for Rigorous Neuroprotection Bioassays
The complexity of the central nervous system and the multifactorial nature of neurodegenerative disorders demand a multi-pronged approach to preclinical evaluation. A successful screening cascade should not only identify compounds that preserve neuronal viability but also elucidate their mechanisms of action, ensuring that promising candidates have the highest probability of success in subsequent clinical trials. This guide is structured to reflect a logical progression of inquiry, from high-throughput cellular screens to more complex organismal models.
Part 1: In Vitro Bioassays - The Foundation of Neuroprotective Screening
In vitro assays serve as the initial and often high-throughput filter in the drug discovery pipeline.[1][2] They offer a controlled environment to assess a compound's direct effects on neuronal cells, providing crucial data on cytotoxicity, cytoprotection, and fundamental cellular processes.
Core In Vitro Methodologies
A systematic evaluation of a potential neuroprotective compound typically begins with assessing its intrinsic cytotoxicity, followed by its ability to protect against a specific neurotoxic insult.[3]
1. Cell Viability and Cytotoxicity Assays: These assays are the bedrock of neuroprotection studies, quantifying the overall health of a neuronal cell population.
-
MTT Assay: This colorimetric assay measures the metabolic activity of living cells.[4][5] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.[6]
-
MTS Assay: Similar to the MTT assay, the MTS assay uses a tetrazolium salt that is reduced by viable cells to a colored formazan product. However, the formazan in the MTS assay is soluble in the cell culture medium, eliminating the need for a solubilization step and making it more convenient.[4][6]
-
LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity and cell death.[7]
2. Apoptosis Assays: These assays detect programmed cell death, a common pathway in neurodegeneration.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases, such as caspase-3, to quantify apoptotic cell death.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
3. Oxidative Stress Assays: Oxidative stress is a major contributor to neuronal damage in many neurodegenerative diseases.[8][9]
-
ROS Measurement: Assays using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) can quantify the intracellular levels of reactive oxygen species (ROS), providing a direct measure of oxidative stress.
Comparative Analysis of In Vitro Assays
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| MTT Assay | Measures mitochondrial dehydrogenase activity in viable cells.[5] | Well-established, cost-effective, suitable for high-throughput screening.[10] | Requires a solubilization step for the formazan product; can be influenced by metabolic changes.[6] | Initial screening for cytotoxicity and neuroprotection against various insults.[7][10] |
| MTS Assay | Similar to MTT, but produces a water-soluble formazan.[6] | More convenient than MTT (no solubilization needed), good for high-throughput screening.[6] | Can be less sensitive than other assays; potential for compound interference. | Rapid assessment of cell viability in neuroprotection screens. |
| LDH Assay | Measures the release of lactate dehydrogenase from damaged cells.[7] | Simple, reliable, and reflects membrane integrity. | Less sensitive for early-stage cytotoxicity; LDH in serum can interfere. | Quantifying overt cytotoxicity and cell lysis. |
| Caspase Assays | Detects the activity of key apoptotic enzymes. | Specific for apoptosis, provides mechanistic insight. | Measures a specific point in the apoptotic pathway; timing is critical. | Determining if a compound prevents apoptosis-mediated cell death. |
| ROS Assays | Quantifies intracellular reactive oxygen species. | Directly measures oxidative stress, a key pathological mechanism. | Probes can have off-target effects; ROS levels can be transient. | Evaluating the antioxidant properties of a compound. |
Part 2: In Vivo Models - Bridging the Gap to Clinical Relevance
While in vitro assays are essential for initial screening, they cannot fully recapitulate the complex pathophysiology of neurodegenerative diseases.[11][12] In vivo models, primarily in rodents, are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[12][13]
Key In Vivo Models and Behavioral Assessments
The choice of animal model is critical and should align with the specific disease being studied.
1. Models of Alzheimer's Disease (AD):
-
Transgenic Mouse Models: These models overexpress genes associated with familial AD, such as amyloid precursor protein (APP) and presenilin-1 (PSEN1), leading to the development of amyloid plaques and cognitive deficits.[11][14][15] Examples include the APP/PS1 and 3xTg-AD mice.[14][15]
-
Aβ Infusion Models: Direct infusion of amyloid-beta (Aβ) peptides into the brain can induce AD-like pathology and cognitive impairment.[16]
2. Models of Parkinson's Disease (PD):
-
Neurotoxin-Based Models: Administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[13][17][18]
-
Genetic Models: Models based on mutations in genes such as α-synuclein (SNCA) or Parkin (PARK2) recapitulate genetic forms of PD.[17]
3. Behavioral Tests for Cognitive and Motor Function:
-
Morris Water Maze: A widely used test for assessing spatial learning and memory in rodents, particularly relevant for AD models.[15]
-
Novel Object Recognition: This test evaluates recognition memory, another key cognitive domain affected in AD.[14][19]
-
Rotarod Test: This test measures motor coordination and balance, commonly used to assess motor deficits in PD models.[20]
-
Cylinder Test: This test assesses forelimb asymmetry and is used to evaluate motor deficits following unilateral brain lesions, such as in the 6-OHDA model of PD.[19]
Comparative Analysis of In Vivo Models
| Model | Principle | Advantages | Disadvantages | Typical Application |
| APP/PS1 Mouse (AD) | Overexpresses human APP and PSEN1 with familial AD mutations, leading to plaque formation.[14] | Progressive Aβ pathology, allows for long-term studies. | May not fully recapitulate all aspects of human AD, such as extensive neurofibrillary tangles.[11][16] | Testing compounds aimed at reducing Aβ production or aggregation. |
| MPTP Mouse (PD) | The neurotoxin MPTP selectively destroys dopaminergic neurons.[13][17] | Rapid and robust loss of dopaminergic neurons, well-characterized motor deficits.[21] | Does not fully mimic the progressive nature of PD; lacks Lewy body pathology. | Screening for compounds that protect dopaminergic neurons from neurotoxin-induced death. |
| 6-OHDA Rat (PD) | The neurotoxin 6-OHDA is injected stereotactically to create a unilateral lesion of the nigrostriatal pathway.[13][17] | Produces a reliable and quantifiable motor deficit. | Invasive procedure; does not model the systemic nature of PD. | Evaluating the efficacy of compounds in reversing motor deficits. |
| Zebrafish Models | Genetic or chemical induction of neurodegeneration in transparent larvae.[22][23][24] | Suitable for high-throughput screening in a whole organism, allows for live imaging of neurons.[22][24] | Differences in physiology compared to mammals; compounds may have different pharmacokinetic properties. | Large-scale primary screening of compound libraries for neuroprotective effects.[24][25] |
Part 3: Mechanistic Assays - Unraveling the "How"
Identifying a neuroprotective "hit" is only the first step. Understanding its mechanism of action is crucial for lead optimization and clinical development. Mechanistic assays provide insights into the specific cellular pathways modulated by the compound.
Key Signaling Pathways in Neuroprotection
Many neuroprotective compounds converge on common signaling pathways that promote cell survival and inhibit cell death. The PI3K/Akt pathway is a central hub in this process.
Sources
- 1. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]
- 2. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. criver.com [criver.com]
- 18. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 19. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 20. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish [escholarship.org]
- 24. Frontiers | In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets [frontiersin.org]
- 25. Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa | eLife [elifesciences.org]
Validating the Mechanism of Action for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action (MoA) is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides a comprehensive framework for elucidating and validating the MoA of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. We will explore potential biological targets based on the activities of structurally related compounds and present a detailed experimental roadmap for confirming its primary MoA.
The 1,2,3,4-tetrahydroisoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including neuroprotective effects, anticancer properties, and interactions with adrenergic receptors.[3][4][5] The addition of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and improve blood-brain barrier penetration, suggesting a potential focus on central nervous system (CNS) targets.[6]
Given the nascent state of research on this specific fluorinated derivative, this guide will propose and compare two primary, plausible MoAs based on the known activities of the broader tetrahydroisoquinoline-1-carboxylic acid class: 1) Modulation of Neurotransmitter Systems and 2) Induction of Apoptosis in Cancer Cells via Bcl-2/Mcl-1 Inhibition . We will outline a systematic approach to test these hypotheses, providing detailed protocols and data interpretation guidelines.
Hypothesized Mechanism of Action 1: Modulation of Neurotransmitter Systems
The structural similarity of the tetrahydroisoquinoline core to certain neurotransmitters and the enhanced CNS penetration suggested by the fluorine substitution point towards a potential role in neuromodulation.[6] Derivatives of the parent compound, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been investigated for their neuroprotective properties.[3]
Experimental Validation Workflow
A tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.
Detailed Experimental Protocols
1. Receptor Binding Assays:
-
Objective: To determine if the compound binds to key neurotransmitter transporters.
-
Method: Competitive radioligand binding assays using cell membranes expressing human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
-
Protocol:
-
Prepare cell membrane homogenates from HEK293 cells overexpressing the target transporter.
-
Incubate membrane preparations with a known radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from competition curves.
-
-
Comparison Data:
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 6-Fluoro-THIC | Experimental | Experimental | Experimental |
| Cocaine (Reference) | 100-300 | 200-500 | 50-150 |
| Fluoxetine (Reference) | >1000 | 1-10 | 100-300 |
2. Neurotransmitter Uptake Assays:
-
Objective: To assess the functional effect of the compound on neurotransmitter reuptake in a cellular context.
-
Method: Use of a fluorescent substrate (e.g., ASP+) or radiolabeled neurotransmitter in a suitable neuronal cell line (e.g., SH-SY5Y).
-
Protocol:
-
Plate SH-SY5Y cells in a 96-well plate.
-
Pre-incubate cells with varying concentrations of the test compound.
-
Add a fluorescent substrate or radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubate to allow for uptake.
-
Wash cells to remove extracellular substrate.
-
Measure intracellular fluorescence or radioactivity.
-
Calculate the IC50 for uptake inhibition.
-
Hypothesized Mechanism of Action 2: Bcl-2/Mcl-1 Inhibition in Cancer Cells
Several derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[5] This suggests a potential application for our target compound in oncology.
Experimental Validation Workflow
The validation process for this MoA involves confirming direct binding to the target proteins and observing the downstream cellular consequences.
Detailed Experimental Protocols
1. Fluorescence Polarization (FP) Assay:
-
Objective: To directly measure the binding affinity of the compound to Bcl-2 family proteins.
-
Method: A competitive binding assay where the test compound displaces a fluorescently labeled peptide probe from the protein's binding pocket, leading to a decrease in polarization.
-
Protocol:
-
In a 384-well plate, add recombinant human Bcl-2, Mcl-1, or Bcl-XL protein.
-
Add a fluorescently labeled BH3 peptide probe (e.g., FITC-Bim).
-
Add varying concentrations of this compound.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
Calculate Ki values from the competition curves.
-
-
Comparison Data:
| Compound | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) | Bcl-XL Ki (µM) |
| 6-Fluoro-THIC | Experimental | Experimental | Experimental |
| ABT-199 (Venetoclax) | <0.01 | >10 | <0.01 |
| A-1210477 (Mcl-1i) | >10 | <0.1 | >10 |
2. Cell Viability and Apoptosis Assays:
-
Objective: To determine if the compound induces cell death in cancer cell lines that are dependent on Bcl-2 or Mcl-1 for survival.
-
Method: Treat relevant cancer cell lines (e.g., Jurkat for Bcl-2, MOLM-13 for Mcl-1) with the compound and measure cell viability (MTT assay) and apoptosis (Annexin V/Propidium Iodide flow cytometry).
-
Protocol (Annexin V/PI):
-
Treat cells with the compound for 24-48 hours.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubate in the dark.
-
Analyze by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
Conclusion
The validation of the mechanism of action for this compound requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of the broader tetrahydroisoquinoline class, we have outlined two plausible and testable mechanisms. The provided experimental workflows, from initial binding assays to functional cellular readouts, offer a robust framework for elucidating the primary mode of action of this compound. The comparative data tables with established reference compounds will be crucial for contextualizing the potency and selectivity of this compound. This structured approach will not only confirm the compound's MoA but also inform its potential therapeutic applications, whether in the realm of neuroscience or oncology.
References
-
Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]
-
Gawalska, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. Retrieved from [Link]
-
Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
A Comparative Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and Other NMDA Receptor Antagonists for the Research Professional
The N-methyl-D-aspartate (NMDA) receptor is a critical player in excitatory neurotransmission within the central nervous system, fundamentally involved in synaptic plasticity, learning, and memory.[1] Its dysfunction is a key factor in a wide array of neurological and psychiatric conditions, including epilepsy, stroke, neuropathic pain, and neurodegenerative diseases.[2][3] This has established the NMDA receptor as a prime target for therapeutic drug development. Within the diverse landscape of NMDA receptor antagonists, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its analogs represent a class of compounds with significant research interest.[4][5] This guide offers an in-depth, objective comparison of this class of molecules with other NMDA receptor antagonists, supported by experimental data and detailed protocols to empower researchers in their scientific pursuits.
The NMDA Receptor: A Complex Target for Modulation
The NMDA receptor is a heterotetrameric ion channel, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[6] Its activation is a highly regulated process, requiring the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), along with the depolarization of the neuronal membrane to relieve a voltage-dependent magnesium (Mg²⁺) block in the ion channel.[6] This intricate mechanism of action provides multiple distinct sites for pharmacological intervention.[7][8]
Figure 1: NMDA Receptor Activation and Antagonist Binding Sites. This diagram illustrates the necessary binding of both glutamate and a co-agonist for NMDA receptor activation, leading to calcium influx. It also depicts the various sites where different classes of antagonists exert their inhibitory effects.
This compound in the Context of NMDA Receptor Antagonism
The 1,2,3,4-tetrahydroisoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[9] Derivatives of this structure, including those with a carboxylic acid moiety, have been synthesized and evaluated as NMDA receptor antagonists.[5][10] The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity, which can be advantageous for targeting the central nervous system.[4] These compounds are of particular interest as they can be designed to act as competitive antagonists at the glutamate binding site or as antagonists at the glycine co-agonist site.
A Comparative Analysis of NMDA Receptor Antagonist Classes
NMDA receptor antagonists are categorized based on their mechanism of action, which dictates their pharmacological profile.[7][8]
Table 1: Comparative Overview of NMDA Receptor Antagonist Classes
| Antagonist Class | Example Compound | Binding Site | Key Characteristics & Experimental Insights |
| Competitive Antagonists | (RS)-CPP, CGS-19755 | Glutamate site on GluN2 | Directly compete with glutamate.[6] Their efficacy can be overcome by high concentrations of the agonist.[6][11] In astrocyte-rich cultures, they are more potent against NMDA-induced toxicity than glutamate-induced toxicity, suggesting that glutamate uptake mechanisms can influence their apparent potency.[12] |
| Glycine Site Antagonists | 7-Chlorokynurenic acid, L-701,324 | Glycine co-agonist site on GluN1 | Block the binding of the co-agonists glycine or D-serine.[7][8] These antagonists have been investigated for both acute and chronic neurological conditions.[2] |
| Non-competitive Antagonists (Uncompetitive Channel Blockers) | MK-801 (Dizocilpine), Ketamine, Phencyclidine (PCP) | Within the ion channel pore (PCP site) | Bind within the ion channel, blocking the flow of ions.[1] Their action is use-dependent, meaning the channel must be open for them to bind. While effective, they are often associated with psychotomimetic side effects.[13] MK-801 has shown superiority over competitive antagonists in terminating prolonged status epilepticus in experimental models.[14] |
| Non-competitive Antagonists (Allosteric Modulators) | Ifenprodil, Ro 25-6981 | Allosteric sites (e.g., on the GluN2B subunit) | Bind to a site on the receptor distinct from the agonist binding sites or the channel pore, altering the receptor's conformation.[1][15] GluN2B-selective antagonists are of particular interest as they may offer a better side-effect profile by targeting specific receptor subtypes implicated in pathological processes.[16][17][18] |
Essential Experimental Protocols for Characterizing NMDA Receptor Antagonists
A rigorous evaluation of novel NMDA receptor antagonists necessitates a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Characterization: Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor site.[19]
Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor
-
Membrane Preparation: Homogenize whole rat brains in an appropriate buffer. The homogenate is then subjected to centrifugation to isolate the membrane fraction containing the NMDA receptors.[20]
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]CGS-19755 for the glutamate site or [³H]glycine for the glycine site), and a range of concentrations of the test compound.[21][22]
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow of a Radioligand Binding Assay. This flowchart outlines the key steps in determining the binding affinity of a test compound for the NMDA receptor.
In Vivo Evaluation: Animal Models of Neurological Disorders
Animal models are crucial for assessing the efficacy and potential side effects of NMDA receptor antagonists in a physiological context.[23]
Protocol: Maximal Electroshock (MES) Seizure Model
-
Animal Preparation: Use a suitable animal model, such as mice.
-
Drug Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Seizure Induction: After a predetermined pretreatment time, induce seizures by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence and duration of tonic hindlimb extension, a characteristic feature of MES-induced seizures.
-
Data Analysis: Determine the dose of the test compound that protects 50% of the animals from tonic hindlimb extension (ED50).
This model is a well-established method for screening compounds with potential anticonvulsant activity.[23][24]
Concluding Remarks for the Research Professional
This compound and its analogs are part of a promising class of NMDA receptor antagonists. Their potential to be tailored for specific binding sites on the receptor complex offers a versatile platform for drug discovery. A thorough understanding of their comparative pharmacology against other antagonist classes is paramount for advancing their development. The experimental frameworks provided here serve as a guide for the systematic evaluation of these and other novel NMDA receptor modulators. Future research should focus on elucidating their subtype selectivity, pharmacokinetic profiles, and efficacy in a broader range of preclinical models to fully realize their therapeutic potential.
References
-
Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed. Available from: [Link]
-
A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC - PubMed Central. Available from: [Link]
-
Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed. Available from: [Link]
-
A Glycine Site Associated With N-methyl-D-aspartic Acid Receptors: Characterization and Identification of a New Class of Antagonists - PubMed. Available from: [Link]
-
Animal Models Used in the Screening of Antiepileptic Drugs - ResearchGate. Available from: [Link]
-
NMDA receptor antagonist - PsychonautWiki. Available from: [Link]
-
Animal models of drug-resistant epilepsy - PubMed. Available from: [Link]
-
Competitive Gly/NMDA receptor antagonists - PubMed. Available from: [Link]
-
What are NMDA receptor antagonists and how do they work? - Patsnap Synapse. Available from: [Link]
-
GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo | PNAS. Available from: [Link]
-
NMDA receptor antagonist - Wikipedia. Available from: [Link]
-
Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - NIH. Available from: [Link]
-
GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC - PubMed Central. Available from: [Link]
-
Animal Models of Pharmacoresistant Epilepsy - Oxford Academic. Available from: [Link]
-
NMDA Receptor Antagonists and Glycine Site NMDA Antagonists - Taylor & Francis Online. Available from: [Link]
-
ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Competitive and non-competitive NMDA antagonists block the development of antinociceptive tolerance to morphine, but not to selective mu or delta opioid agonists in mice - PubMed. Available from: [Link]
-
The discovery of subunit-selective GluN1/GluN2B NMDAR antagonist via pharmacophere-based virtual screening - PubMed Central. Available from: [Link]
-
GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PubMed Central. Available from: [Link]
-
What GluN2B antagonists are in clinical trials currently? - Patsnap Synapse. Available from: [Link]
-
NMDA Receptor Protocols - Washington State University. Available from: [Link]
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. Available from: [Link]
-
Competitive Antagonist vs Noncompetitive Antagonist - YouTube. Available from: [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. Available from: [Link]
-
Experimental protocols for competition binding assays - ResearchGate. Available from: [Link]
-
Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC - PubMed Central. Available from: [Link]
-
In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease | Journal of Neuroscience. Available from: [Link]
-
Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate. Available from: [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. Available from: [Link]
-
Mechanism of NMDA receptor inhibition and activation - PMC - PubMed Central. Available from: [Link]
-
NMDA Biochemical Binding Assay Service - Reaction Biology. Available from: [Link]
-
In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed. Available from: [Link]
-
IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX - PMC - PubMed Central. Available from: [Link]
-
Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed. Available from: [Link]
-
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride - Chem-Impex. Available from: [Link]
-
RNA Based Antagonist of NMDA Receptors | ACS Chemical Neuroscience. Available from: [Link]
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents - PubMed. Available from: [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central. Available from: [Link]
-
NMDA receptor - Wikipedia. Available from: [Link]
-
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid - PubChem. Available from: [Link]
-
6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed. Available from: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. Available from: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available from: [Link]
Sources
- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 16. pnas.org [pnas.org]
- 17. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijpsr.com [ijpsr.com]
A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for CNS Drug Efficacy
Introduction: Navigating the Labyrinth of CNS Drug Development
The development of drugs targeting the central nervous system (CNS) is one of the most formidable challenges in modern medicine.[1][2][3] The intricate complexity of the brain, coupled with the protective shield of the blood-brain barrier (BBB), creates a high-risk, high-attrition environment for drug discovery.[1][2] More than 98% of small-molecule drugs are prevented from accessing the brain by the BBB, contributing to staggering failure rates in clinical trials.[1] A critical pain point is the frequent disconnect between promising results in simplified laboratory models (in vitro) and the actual therapeutic performance in living organisms (in vivo). This guide provides a framework for researchers, scientists, and drug development professionals to strategically bridge this gap by establishing a robust In Vitro-In Vivo Correlation (IVIVC). An effective IVIVC is a predictive mathematical model that connects in vitro properties, like drug release or permeability, to in vivo responses, such as plasma concentration or therapeutic effect.[4] Establishing this correlation is not merely a regulatory checkbox; it is a foundational tool for making informed go/no-go decisions, optimizing formulations, reducing reliance on extensive animal testing, and ultimately, increasing the probability of clinical success.[5][6]
Part 1: Selecting the Right Tools - A Comparative Analysis of Preclinical Models
The journey to a successful CNS drug begins with the selection of appropriate preclinical models. Each model system, from a simple cell monolayer to a complex non-human primate, offers a unique balance of physiological relevance, throughput, and cost. The choice is not about finding a single "perfect" model, but about building a complementary suite of assays that, together, provide a comprehensive picture of a drug candidate's potential.
In Vitro Models: Building Complexity from the Benchtop
In vitro systems are the workhorses of early-stage CNS drug discovery, offering high-throughput screening to identify and optimize lead compounds. Their evolution from simple monocultures to sophisticated, multi-cellular systems reflects the ongoing effort to better mimic the human brain's microenvironment.[7]
Table 1: Comparative Guide to Key In Vitro CNS Models
| Model Type | Key Features & Use Cases | Advantages | Limitations & Causality |
| 2D Cell Monolayers | Single layer of immortalized (e.g., hCMEC/D3) or primary brain endothelial cells on a Transwell insert.[8][9] Used for high-throughput BBB permeability screening.[10] | High throughput, low cost, excellent reproducibility. | Lacks crucial cell-cell interactions with astrocytes and pericytes, leading to lower barrier tightness (TEER values) and poor prediction of in vivo transport.[8][11] |
| 2D Co-Culture Models | Endothelial cells are cultured with astrocytes and/or pericytes, either on opposite sides of a membrane or in adjacent wells.[10][12] | Better recapitulation of the neurovascular unit (NVU), leading to tighter junctions and more physiologically relevant transporter expression. | Still lacks the 3D architecture and mechanical cues (e.g., shear stress) of the in vivo environment.[7] |
| 3D Spheroids/Organoids | Self-assembled, three-dimensional aggregates of various neural cell types, including neurons, astrocytes, and oligodendrocytes. | Mimics aspects of brain development and cytoarchitecture, allowing for the study of complex cellular interactions and disease pathology. | High variability between organoids, lack of vascularization, and questions of maturity can complicate data interpretation and scalability. |
| Organ-on-a-Chip (OoC) / Microphysiological Systems (MPS) | Microfluidic devices that co-culture different cell types in separate but connected chambers, incorporating physiological shear stress from fluid flow.[7][12] | Best mimics the dynamic microenvironment of the BBB, including mechanical forces that are crucial for maintaining barrier integrity.[7][12] | Lower throughput, technically complex to set up and operate, higher cost per data point compared to static models. |
In Vivo Models: The Whole-Organism Perspective
While in vitro models are essential for screening, in vivo models remain the gold standard for evaluating the integrated pharmacokinetic, pharmacodynamic, and behavioral effects of a CNS drug candidate.[8] However, the translational value of these models is a subject of intense scrutiny, as many drugs that show efficacy in animals fail in human trials.[8]
Table 2: Comparative Guide to Key In Vivo CNS Models
| Model Type | Key Features & Use Cases | Advantages | Limitations & Causality |
| Rodent Models (Mice, Rats) | The most common models, including wild-type, transgenic (e.g., 5xFAD for Alzheimer's), and chemically-induced disease models (e.g., MPTP for Parkinson's).[13][14] Used for PK/PD, efficacy, and safety testing.[15] | Low cost, short breeding cycles, well-characterized genetics and behavior. Extensive toolkit of validated behavioral assays (e.g., Morris Water Maze, Elevated Plus Maze).[14] | Significant physiological and genetic differences from humans, particularly in BBB transporter expression and metabolism, can lead to poor prediction of human efficacy and toxicity.[16] |
| Non-Human Primates (NHPs) | Phylogenetically closest to humans, used for late-stage preclinical validation of safety and efficacy for high-priority candidates. | High concordance with human neuroanatomy, physiology, and behavior, making them valuable for predicting human response.[17] | Extremely high cost, significant ethical considerations, long study durations, and complex regulatory requirements limit their use.[17] |
Part 2: Bridging the Gap - A Workflow for Establishing IVIVC
A successful IVIVC is not a single experiment but a systematic process of integrating data from multiple models to build a predictive relationship. The core principle is to measure the same, or mechanistically linked, parameters across the in vitro to in vivo continuum.
The IVIVC Workflow
This workflow illustrates the iterative process of using in vitro data to predict in vivo outcomes, and then using those in vivo outcomes to refine and validate the initial models.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 3. simbecorion.com [simbecorion.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. premier-research.com [premier-research.com]
- 6. How the Latest FDA Guidance Can Impact Drug Development [tsi.com]
- 7. Organ-on-a-Chip Models of the Blood-Brain Barrier: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blood-brain barrier-on-a-chip for brain disease modeling and drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. medicilon.com [medicilon.com]
- 15. pharmaron.com [pharmaron.com]
- 16. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Quinolines in Liver Microsomes
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the quinoline scaffold has become a pillar of modern medicinal chemistry, enhancing the therapeutic potential of this privileged structure in everything from oncology to infectious diseases.[1][2][3] The rationale for this strategy is multifaceted; fluorine's unique electronic properties can improve target binding affinity, modulate pKa, and, critically, enhance metabolic stability.[1][4][5] A compound that is rapidly metabolized by the liver will exhibit high clearance and poor bioavailability, often terminating its development journey.[6][] Therefore, a robust and early assessment of metabolic stability is not just a screening step but a foundational pillar of successful drug design.
This guide provides an in-depth comparison of the metabolic stability of fluorinated quinolines, grounded in the biochemical principles of drug metabolism and supported by detailed, field-proven experimental protocols. We will explore the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but self-validating systems for generating reliable and actionable data.
The Biochemical Rationale: Why Fluorine Matters in Quinoline Metabolism
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a dominant role.[6][8][9] These enzymes, highly concentrated in the endoplasmic reticulum of hepatocytes, are the components of liver microsomes used in in vitro assays.[10][11] For the core quinoline structure, metabolism often proceeds via oxidative pathways, including hydroxylation of the aromatic rings and oxidation of alkyl substituents.[12][13][14] Specific human CYP isozymes, such as CYP2A6 and CYP2E1, have been identified as key players in the metabolism of the parent quinoline molecule, forming metabolites like quinoline-1-oxide and 3-hydroxyquinoline.[12][13][15]
The introduction of fluorine, a small and highly electronegative atom, serves two primary purposes in enhancing metabolic stability:
-
Blocking Metabolic "Soft Spots": By replacing a hydrogen atom at a site susceptible to CYP-mediated hydroxylation, the strong carbon-fluorine (C-F) bond (typically >109 kcal/mol) effectively shields that position from metabolic attack.[8][16] This is a common and highly effective strategy to increase a compound's metabolic half-life.[3][17]
-
Altering Electronic Properties: The potent electron-withdrawing nature of fluorine can decrease the electron density of the quinoline ring system.[8][18] This electronic perturbation can reduce the affinity of the substrate for the active site of certain CYP enzymes, thereby slowing the rate of metabolism.[4]
The following diagram illustrates the principal metabolic pathways and the strategic blocking effect of fluorination.
Experimental Protocol: A Self-Validating Assay for Microsomal Stability
The following protocol provides a robust framework for determining the metabolic stability of a test compound using pooled human liver microsomes (HLMs). The inclusion of specific controls is critical for validating the results of each experiment.
1. Critical Materials & Reagents
-
Test Compounds: Fluorinated quinoline analogs (e.g., 10 mM stock in DMSO).
-
Control Compounds:
-
High-Clearance Control: Verapamil or Dextromethorphan (known rapid metabolism).[19]
-
Low-Clearance Control: Warfarin or Diazepam (known slow metabolism).
-
-
Liver Microsomes: Pooled Human Liver Microsomes (e.g., 20 mg/mL stock, stored at -80°C).[20]
-
Cofactor Solution (NADPH Regenerating System): Contains NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in buffer.[21][22] This is preferable to adding only NADPH, as the regenerating system ensures a constant, non-limiting supply of the essential cofactor for CYP activity throughout the incubation period.
-
Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.[22] The IS should be a stable, non-metabolized compound structurally similar to the analytes if possible.
-
Equipment: 37°C water bath/incubator, centrifuge, LC-MS/MS system.[9][22]
2. Experimental Workflow
The workflow is designed to assess the disappearance of the parent compound over time.
3. Step-by-Step Incubation Procedure
This procedure is for a final incubation volume of 200 µL.
-
Prepare Master Mixes:
-
Microsome Master Mix: Thaw HLMs rapidly in a 37°C water bath and immediately place on ice.[23] Dilute to a working concentration of 0.625 mg/mL in ice-cold phosphate buffer. The final protein concentration in the incubation will be 0.5 mg/mL.
-
Compound Plates: Prepare a 96-well plate with the test and control compounds, diluting them in buffer to an intermediate concentration. The final substrate concentration is typically 1 µM, and the final DMSO concentration should be kept below 0.5% to avoid inhibiting enzyme activity.[19]
-
-
Pre-incubation: Add 160 µL of the Microsome Master Mix to each well of the compound plate. Include wells for the following essential controls:
-
T=0 Control: A sample quenched immediately after adding the cofactor.
-
No-NADPH Control: A sample incubated for the longest time point but without the NADPH regenerating system. This control is crucial to distinguish enzymatic degradation from chemical instability of the compound.
-
Incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiate Reaction: Add 40 µL of pre-warmed NADPH regenerating system to each well to start the reaction (except for the "No-NADPH" control wells, to which you add 40 µL of buffer).
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer a 50 µL aliquot from the incubation plate to a quench plate containing 150 µL of cold ACN with the internal standard.
-
Sample Processing: After the final time point, vortex the quench plate vigorously to ensure complete protein precipitation. Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[22]
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis and Comparative Assessment
The primary data from the LC-MS/MS analysis is used to calculate key parameters that define metabolic stability.
-
Calculate Percent Remaining:
-
Determine the peak area ratio (Parent Compound / Internal Standard) for each time point.
-
Normalize the data to the T=0 sample, which represents 100% of the initial compound.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine In Vitro Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus incubation time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
t½ (min) = -0.693 / slope
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint is a measure of the inherent ability of the liver to metabolize a drug.[8] It is calculated from the half-life and the incubation conditions.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of Microsomal Protein in incubation)
-
Comparative Data of Hypothetical Fluorinated Quinolines
The position and number of fluorine atoms can dramatically influence metabolic stability. The table below presents hypothetical data for a series of quinoline analogs to illustrate these structure-activity relationships (SAR).
| Compound ID | Structure Description | t½ (min) | Clint (µL/min/mg protein) | Stability Classification |
| QC-01 | Unsubstituted Quinoline | 8.5 | 96.5 | High Clearance |
| QC-02 | 6-Fluoroquinoline | 25.1 | 32.7 | Moderate Clearance |
| QC-03 | 8-Fluoroquinoline | 18.3 | 44.9 | Moderate Clearance |
| QC-04 | 6,8-Difluoroquinoline | 75.2 | 10.9 | Low Clearance |
| QC-05 | 6-CF3-Quinoline | > 120 | < 5.0 | Very Low Clearance |
| Verapamil | Positive Control | 6.2 | 132.4 | High Clearance |
| Warfarin | Positive Control | 115.5 | 5.3 | Low Clearance |
Interpretation of Results:
-
QC-01 (Unsubstituted): The parent scaffold is rapidly metabolized, serving as a baseline.
-
QC-02 vs. QC-03 (Mono-fluorinated): The position of a single fluorine atom matters. In this hypothetical case, substitution at the 6-position (QC-02) confers greater stability than at the 8-position (QC-03), suggesting the 8-position may be more susceptible to metabolism in the parent compound.
-
QC-04 (Di-fluorinated): Blocking two potential metabolic sites with fluorine atoms leads to a significant increase in metabolic stability compared to the mono-fluorinated analogs.[1]
-
QC-05 (Trifluoromethyl): The trifluoromethyl group is a powerful metabolic blocker due to its strong electron-withdrawing nature and steric bulk, resulting in a very stable compound.[3]
-
Controls: The successful performance of the high and low clearance controls validates the assay, confirming the microsomes are metabolically active and the procedure can distinguish between stable and unstable compounds.
Conclusion for the Drug Development Professional
Assessing the metabolic stability of fluorinated quinolines is a cornerstone of early-stage drug discovery. A well-designed in vitro assay using human liver microsomes provides a reliable, high-throughput method to rank-order compounds and establish critical structure-activity relationships.[19][24] By understanding how the strategic placement of fluorine atoms can block metabolic soft spots and enhance stability, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The data generated from these studies, particularly the intrinsic clearance (Clint), is invaluable for predicting in vivo hepatic clearance, informing dose predictions, and ultimately increasing the probability of a compound's success in clinical development.[25][26]
References
- A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. Benchchem.
- Cytochrome P450 species involved in the metabolism of quinoline. PubMed.
- Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic.
- Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Taylor & Francis Online.
- Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
- Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT.
-
Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available from: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]
- metabolic stability in liver microsomes. Mercell.
- Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes. Benchchem.
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available from: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. Available from: [Link]
- Unraveling the Activity of Fluorinated Quinolines: A Technical Overview. Benchchem.
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. PubMed Central. Available from: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available from: [Link]
-
Effect of the fluorine atom on metabolic stability. % remaining: quantity of the compound that remained after incubation with human liver microsomes (HLMs). ResearchGate. Available from: [Link]
-
The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]
-
Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. oyc.co.jp [oyc.co.jp]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Enzymatic approaches to site-selective oxidation of quinoline and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metabolism of fluorine-containing drugs. (2001) | B.K. Park | 648 Citations [scispace.com]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mercell.com [mercell.com]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CA [thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. nuvisan.com [nuvisan.com]
A Comparative Guide to the Antimicrobial Spectrum of Fluorinated vs. Non-Fluorinated Isoquinolines
Introduction: The Quest for Novel Antimicrobials
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] From the plant-derived alkaloid berberine to synthetic derivatives, isoquinolines have demonstrated significant potential as antimicrobial agents.[2][3] However, the escalating crisis of antimicrobial resistance necessitates the continuous innovation of these core structures to enhance their efficacy and overcome existing resistance mechanisms.
This guide provides an in-depth technical comparison of the antimicrobial spectrum of non-fluorinated isoquinolines versus their fluorinated counterparts. We will explore how the strategic incorporation of fluorine—a cornerstone of modern drug design—can dramatically modulate the potency and spectrum of these promising compounds. This analysis is grounded in experimental data, focusing on the quantitative measure of antimicrobial efficacy: the Minimum Inhibitory Concentration (MIC).
The Strategic Role of Fluorine in Antimicrobial Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[4] The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and biological characteristics.[5][6]
Key benefits of fluorination in drug design include:
-
Enhanced Potency and Binding Affinity : The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with target enzymes, potentially leading to stronger binding.[6][7]
-
Improved Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.[7][8]
-
Increased Lipophilicity and Membrane Permeation : Fluorine substitution can enhance a molecule's lipophilicity, which may improve its ability to penetrate bacterial cell membranes and reach its intracellular target.[5][8]
The success of this strategy is exemplified by the fluoroquinolone class of antibiotics. The addition of a single fluorine atom to the quinolone core dramatically expanded their spectrum of activity and increased their potency by several orders of magnitude, primarily by enhancing their ability to inhibit bacterial DNA gyrase.[5][9][10] A similar rationale applies to the exploration of fluorinated isoquinolines.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The most direct way to compare the efficacy of antimicrobial compounds is by examining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[11][12][13]
Antimicrobial Spectrum of Non-Fluorinated Isoquinolines
Natural and synthetic non-fluorinated isoquinolines have long been recognized for their antimicrobial properties, particularly against Gram-positive bacteria.[14][15] Compounds like berberine and sanguinarine are well-studied examples.[16] However, their activity can be moderate, and their spectrum is often limited.
Table 1: Representative MIC Values for Non-Fluorinated Isoquinoline Derivatives
| Compound/Class | Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | Gram-positive | 16 | [14][15] |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | Gram-positive | 32 | [14][15] |
| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | Gram-positive | 32 | [14][15] |
| Tricyclic Isoquinoline (8d) | Enterococcus faecium | Gram-positive | 128 | [14][15] |
| (+)-Actinodaphnine | Staphylococcus aureus | Gram-positive | ≥50 | [17] |
| (+)-Anonaine | Bacillus cereus | Gram-positive | ≥50 | [17] |
| Chelerythrine | Pseudomonas aeruginosa | Gram-negative | 1.9 | [18] |
| Sanguinarine | Staphylococcus aureus | Gram-positive | 1.9 | [18] |
Antimicrobial Spectrum of Fluorinated Isoquinolines
The incorporation of fluorine, particularly trifluoromethyl (CF3) groups, into the isoquinoline scaffold has been shown to significantly enhance antimicrobial activity.[19] These compounds often exhibit potent, bactericidal effects against a broad range of Gram-positive pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
Table 2: Representative MIC Values for Fluorinated Isoquinoline Derivatives
| Compound/Class | Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Trifluoromethyl-Substituted Isoquinoline (HSN584) | S. aureus (MRSA, VRSA) | Gram-positive | 4 - 8 | [19] |
| Trifluoromethyl-Substituted Isoquinoline (HSN584) | Enterococcus faecium (VRE) | Gram-positive | 4 - 8 | [19] |
| Trifluoromethyl-Substituted Isoquinoline (HSN584) | Streptococcus pneumoniae | Gram-positive | 4 - 16 | [19] |
| Trifluoromethyl-Substituted Isoquinoline (HSN584) | Clostridium difficile | Gram-positive | 4 - 16 | [19] |
| Fluorophenylpropanoate Ester (13) | Various Bacteria | Broad-range | "Remarkable activity" | [20] |
| Halogenated Phenyl Carbamate (17, 18) | Various Bacteria | Broad-range | "Remarkable activity" | [20] |
Mechanistic Insights & Structure-Activity Relationship
Non-fluorinated isoquinoline alkaloids exert their antimicrobial effects through various mechanisms, including damaging the cell wall and membrane, inhibiting essential enzymes like FtsZ, and interfering with DNA and protein synthesis.[2][18]
Fluorinated isoquinolines, particularly those designed as fluoroquinolone analogues, are believed to share a similar mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[19][21] These enzymes are critical for DNA replication, repair, and segregation. By stabilizing the complex between the enzyme and bacterial DNA, the compounds introduce double-strand breaks, blocking replication and leading to cell death.[19][22][23] This dual-targeting capability is a hallmark of modern fluoroquinolones.[21]
The comparative data suggests that fluorination not only enhances potency (lower MICs) but can also broaden the spectrum of activity, particularly against challenging drug-resistant Gram-positive pathogens.
Caption: Fluorination enhances isoquinoline's antimicrobial profile.
Experimental Protocol: Broth Microdilution MIC Assay
The determination of MIC values is the gold standard for quantifying antimicrobial susceptibility.[11] The broth microdilution method, outlined below, is a widely accepted protocol compliant with standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24]
Pillar 1: Expertise & Rationale
This protocol is designed for reproducibility and accuracy. Using a 0.5 McFarland standard ensures a consistent starting bacterial density, which is critical as the inoculum effect can significantly alter MIC results. Serial two-fold dilutions provide a clear gradient to pinpoint the lowest inhibitory concentration.
Pillar 2: Self-Validating System
The inclusion of positive (no drug) and negative (no bacteria) controls is essential for validating the assay. The positive control confirms the bacteria are viable and growing properly, while the negative (sterility) control ensures the medium and plate are not contaminated. A reference antibiotic (e.g., Ciprofloxacin, Vancomycin) should be run in parallel to confirm that the bacterial strain exhibits the expected susceptibility profile.
Step-by-Step Methodology
1. Preparation of Materials:
-
96-well microtiter plates (sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (fluorinated and non-fluorinated isoquinolines) dissolved in a suitable solvent (e.g., DMSO)
-
Reference antibiotic
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional)
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[24]
-
Dilute this standardized suspension in CAMHB to achieve the final required inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
3. Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 200 µL, and the starting drug concentration in well 1 has now been diluted by half.
5. Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[24]
6. Data Interpretation:
-
Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[12][13] This can be compared to the growth control (well 11).
-
A plate reader can be used to measure optical density (e.g., at 600 nm) for a quantitative assessment of growth inhibition.[24]
Caption: Workflow for determining Minimum Inhibitory Concentration.
Conclusion and Future Directions
The available experimental data strongly indicates that fluorination is a highly effective strategy for enhancing the antimicrobial properties of the isoquinoline scaffold. Fluorinated derivatives consistently demonstrate lower MIC values and a broader spectrum of activity, particularly against clinically significant Gram-positive pathogens, when compared to their non-fluorinated analogues. This enhancement is likely attributable to improved physicochemical properties that lead to better cell penetration and stronger interactions with bacterial targets like DNA gyrase and topoisomerase IV.
For researchers and drug development professionals, these findings underscore the potential of fluorinated isoquinolines as a promising class of novel antibiotics. Future work should focus on optimizing the position and nature of fluorine substitution to further improve potency, expand the spectrum to include more Gram-negative pathogens, and maintain a favorable safety profile. The continued exploration of this chemical space could yield next-generation antimicrobial agents to help combat the global threat of antibiotic resistance.
References
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
- Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide. BenchChem.
- Natural and synthetic isoquinoline derivatives with antimicrobial activity.
- Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids]. (2016). PubMed.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
- Minimum Inhibitory Concentration (MIC) Test.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. OUCI.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). MDPI.
- The Role of Fluorinated Compounds in Modern Antibiotic Development.
- Summary of antimicrobial activity of some classes of isoquinoline.
- QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. BenchChem.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025).
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Application Notes and Protocols for Using 5-Fluoroisoquinoline in Antibacterial Assays. BenchChem.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC - NIH.
- Fluorine in drug discovery: Role, design and case studies.
- Research Progress on Antibacterial Activities and Mechanisms of N
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- Non-fluorinated quinolones (NFQs)
- Synthesis and evaluation of novel antimicrobial quinoline derivatives. (2024). World Journal of Pharmaceutical Research.
- Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. PubMed.
- Are there any differences between fluoroquinolone and quinolone? (2022).
- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
- Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathul
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2024). MDPI.
- Fluoroquinolones - 5 Minute Antimicrobials. (2023). YouTube.
- Mini Review: Is fluoroquinolone drug or poison? (2019). Extrica.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. extrica.com [extrica.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Fluorinated Compound Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of fluorinated compounds is a critical endeavor. The unique physicochemical properties imparted by fluorine atoms present distinct analytical challenges. This guide provides an in-depth comparison of analytical methodologies, focusing on the essential practice of cross-validation to ensure data integrity, reproducibility, and confidence in your results. Here, we move beyond mere procedural lists to explain the scientific rationale behind experimental choices, grounding our recommendations in established regulatory frameworks and field-proven insights.
The Imperative of Cross-Validation in Fluorinated Compound Analysis
Fluorinated compounds, a diverse group ranging from pharmaceuticals to persistent environmental contaminants like per- and poly-fluoroalkyl substances (PFAS), demand robust analytical methods. Cross-validation serves as a cornerstone of analytical quality assurance, defined as the comparison of data from at least two different analytical methods or the same method used in different laboratories.[1] Its purpose is to ensure that the generated data is comparable and reliable, a critical step when methods are transferred, modified, or when comparing results across studies. This process is integral to the lifecycle of an analytical method, ensuring its continued fitness for purpose.[1]
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which, while not identical, share fundamental principles.[2] These guidelines emphasize a thorough evaluation of an analytical method's performance characteristics to ensure it is reliable for its intended application.[3][4]
Core Analytical Techniques: A Comparative Overview
The two most prominent techniques for the quantification of fluorinated compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS/MS is often considered the "gold standard" for its high sensitivity and specificity, particularly for polar and non-polar compounds, GC-MS remains a valuable tool for volatile fluorinated compounds.[5][6]
| Analytical Technique | Principle | Strengths | Limitations | Typical Analytes |
| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series. | High sensitivity and specificity, suitable for a wide range of polar and non-polar compounds, considered the "gold standard" for many PFAS analyses.[6] | Susceptible to matrix effects, which can cause ion suppression or enhancement.[7] | Per- and polyfluoroalkyl substances (PFAS)[6], fluorinated pharmaceuticals. |
| GC-MS | Separates volatile and semi-volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass spectrometric detection. | Excellent for volatile fluorinated compounds, well-established technique.[6] | Requires analytes to be volatile and thermally stable, or amenable to derivatization.[8] | Volatile fluorinated organic compounds, derivatized non-volatile compounds. |
The Cross-Validation Workflow: A Visual Guide
A systematic approach to cross-validation is crucial for a meaningful comparison of analytical methods. The following workflow outlines the key stages, from initial method development to the final data comparison.
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Protocols for Robust Method Validation
A comprehensive validation of an analytical method is a prerequisite for its use in regulated studies and for meaningful cross-validation. The following are key validation parameters and experimental approaches, grounded in regulatory expectations.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample.
Experimental Protocol:
-
Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte can be distinguished from baseline noise.
-
For LC-MS/MS, monitor multiple transitions (one quantifier and at least one qualifier ion) to increase confidence in analyte identification.
Linearity and Range
Objective: To establish the relationship between the instrumental response and the concentration of the analyte over a defined range.
Experimental Protocol:
-
Prepare a calibration curve with a blank sample, a zero sample (blank with internal standard), and at least six to eight non-zero concentration standards.
-
The concentration range should encompass the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Perform a linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration. The coefficient of determination (r²) should ideally be ≥ 0.99.
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).
Experimental Protocol:
-
LOD: Typically determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
LLOQ: The lowest standard on the calibration curve that can be quantified with acceptable accuracy (within 20% of nominal) and precision (CV ≤ 20%).
Navigating the Challenges of Fluorinated Compound Analysis
The unique chemistry of fluorinated compounds presents several analytical hurdles. Understanding and mitigating these challenges is key to developing robust and reliable methods.
Caption: Key challenges in fluorinated compound analysis and corresponding mitigation strategies.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal.[7] The use of isotopically labeled internal standards that co-elute with the analyte is the most effective way to compensate for these effects.[7] Thorough sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is also crucial to remove interfering matrix components.[9][10]
Isomer Differentiation: Many fluorinated compounds, particularly PFAS, exist as multiple structural isomers (e.g., linear and branched). These isomers can have different toxicological properties and environmental fates. Chromatographic separation of these isomers is essential for accurate quantification and risk assessment.
Background Contamination: The widespread use of some fluorinated compounds, such as PFOA and PFOS, has led to their ubiquitous presence in the environment and even in analytical laboratories.[9] Strict laboratory practices, including the use of procedural blanks and careful selection of materials, are necessary to minimize background contamination.
Inter-Laboratory Comparison: The Ultimate Test of Method Robustness
Participation in inter-laboratory comparison studies is a vital component of a comprehensive quality assurance program. Organizations like the National Institute of Standards and Technology (NIST) and the U.S. Environmental Protection Agency (EPA) regularly conduct such studies for PFAS analysis.[11][12] These studies involve the analysis of common samples by multiple laboratories, and the results provide an invaluable assessment of a method's accuracy and reproducibility in a real-world context.
Conclusion
The cross-validation of analytical methods for fluorinated compound quantification is not merely a regulatory formality but a scientific necessity. By employing a systematic approach that encompasses robust single-laboratory validation, a thorough understanding of potential analytical challenges, and participation in inter-laboratory comparisons, researchers can ensure the generation of high-quality, reproducible data. This commitment to analytical rigor is fundamental to advancing our understanding of the behavior of fluorinated compounds in biological and environmental systems and to making sound scientific and regulatory decisions.
References
- A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds - Benchchem. (n.d.).
- A Comparative Guide to the Cross-Validation of Analytical Methods for Perfluorinated Compounds - Benchchem. (n.d.).
- Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021). Environmental Toxicology and Chemistry.
- Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-. (n.d.). IEEE Xplore.
- Advancing Perfluorinated Compound Analysis Using Simultaneous Matrix Monitoring. (n.d.). Waters.
- Advancing Perfluorinated Compound Analysis Using Simultaneous Matrix Monitoring. (n.d.).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health.
- Multi-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS Wastewater, Surface Water, and Groundwater. (2023). U.S. Environmental Protection Agency.
- Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per. (n.d.).
- An In-depth Technical Guide to Fluorinated Compounds in Research and Development - Benchchem. (n.d.).
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Analysis and validation of perfluorinated compounds in water, sediment and fish with LC-ESI–MS/MS. (2017). Semantic Scholar.
- Interlaboratory Studies. (2022). National Institute of Standards and Technology.
- Advances in fluorine-containing materials for sample preparation in the food field. (n.d.). Royal Society of Chemistry.
- Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. (2023). Environmental Science & Technology.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.
- PFAS Sample Preparation: A Definitive Guide. (n.d.). Organomation.
- Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. (n.d.). Semantic Scholar.
- Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection Liquid Chromatography Tandem Mass Spectrometry—Characterization of Municipal Wastewaters. (n.d.). Environmental Science & Technology.
- A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results - Benchchem. (n.d.).
- Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (n.d.). SlideShare.
- Comparing EPA Analytical Methods for PFAS in Drinking Water. (2025). U.S. Environmental Protection Agency.
- PFAS Testing Methods, An Overview of Common Analytical Techniques. (n.d.).
- Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (n.d.). ResearchGate.
- Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
- Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous. (2024). U.S. Environmental Protection Agency.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health.
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organomation.com [organomation.com]
- 10. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. | Semantic Scholar [semanticscholar.org]
- 11. epa.gov [epa.gov]
- 12. Interlaboratory Studies | NIST [nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction: As a fluorinated tetrahydroisoquinoline derivative, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, particularly for agents targeting the central nervous system. Its unique structure, however, necessitates a rigorous and informed approach to its handling and disposal. The limited availability of comprehensive toxicological and ecological data demands that researchers treat this compound with the utmost caution, adhering to a "worst-case scenario" protocol to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established laboratory safety principles and regulatory compliance.
Part 1: Core Hazard Assessment and Data Summary
Before any handling or disposal, a thorough understanding of the compound's known and potential hazards is essential. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] This lack of data is the primary driver for a conservative disposal strategy. Based on the structure and data from closely related analogs, we can infer key characteristics that inform our disposal protocol.
Key Data Summary:
| Property | Value / Information | Rationale & Impact on Disposal |
| Chemical Formula | C₁₀H₁₀FNO₂ | Contains fluorine and nitrogen, which can form hazardous decomposition products (e.g., hydrogen fluoride, nitrogen oxides) upon incineration.[1] |
| Molecular Weight | 195.19 g/mol | Standard for a small molecule intermediate. |
| Known Hazards | May cause respiratory irritation.[1] | Requires handling in a well-ventilated area or chemical fume hood and use of appropriate PPE to prevent inhalation of dust or aerosols. |
| Toxicological Data | Not thoroughly investigated.[1] | The compound must be handled as if it were toxic and carcinogenic. All waste must be treated as hazardous. |
| Ecological Data | No data available.[1] | To prevent environmental harm, the product must not be allowed to enter drains or waterways.[1] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[1] | Critical for Disposal: Waste must be segregated and stored in a dedicated container, away from these incompatible materials to prevent hazardous reactions. |
| Recommended Disposal | Burn in a chemical incinerator with an afterburner and scrubber.[1] | This is the most effective method for destroying halogenated organic compounds and neutralizing hazardous combustion byproducts. |
Part 2: Procedural Guide for Disposal
This section outlines the mandatory, step-by-step protocol for the collection and disposal of this compound waste. The central principle is containment and professional destruction.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure the following are in place:
-
Engineering Controls: All transfers and handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: Wear a standard laboratory coat.
Step 2: Waste Segregation and Containerization
This is the most critical phase for ensuring safety and compliance.
-
Select the Correct Waste Container: Use a clearly labeled, sealable, and chemically compatible (e.g., High-Density Polyethylene - HDPE) container for solid waste. For solutions, use a separate, compatible liquid waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate quantity.
-
Segregation: Do not mix this waste with other chemical waste streams, especially acids or oxidizing agents, to prevent unforeseen chemical reactions.[1]
Step 3: Waste Collection Protocol
-
Solid Waste:
-
Carefully transfer the solid compound into the designated hazardous waste container using a spatula or scoop.
-
Avoid any actions that could generate dust, such as crushing larger pieces or pouring from a height.[1]
-
Sweep up any remaining trace amounts with a brush and dustpan and add to the waste container.
-
-
Contaminated Materials:
-
Any items that have come into direct contact with the compound (e.g., weigh boats, contaminated gloves, paper towels) are considered hazardous.
-
Place these items in the same solid waste container.
-
Contaminated packaging should be disposed of as unused product.[1]
-
-
Aqueous/Solvent Solutions:
-
Collect all solutions containing the compound in a designated, labeled hazardous liquid waste container.
-
Ensure the solvent is compatible with the container material.
-
Step 4: Final Disposal Pathway
-
Storage: Securely seal the waste container and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Professional Disposal Service: The only acceptable method for the final disposal of this compound is through a licensed professional waste disposal company.[1]
-
Method of Destruction: Specify that the waste requires high-temperature incineration in a facility equipped with an afterburner and scrubber.[1] This is non-negotiable due to the fluorinated nature of the compound, which will produce corrosive and toxic hydrogen fluoride (HF) gas upon combustion. The scrubber is essential to neutralize these acidic gases.
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline , Capot Chemical Co., Ltd. Link
Sources
Personal protective equipment for handling 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Operational Safety Guide: Handling 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
This guide provides essential safety protocols and operational directives for handling this compound. As a novel compound primarily for research use, comprehensive toxicological data is not yet available. Therefore, this guidance is synthesized from the known hazards of structurally similar molecules and foundational principles of laboratory safety. The core philosophy is to treat this compound with a high degree of caution, assuming potential for irritation, toxicity, and chemical reactivity.
Hazard Assessment: A Logic-Based Approach
Due to the absence of a specific Material Safety Data Sheet (MSDS), we must infer the potential hazards from the compound's constituent chemical features: the fluorinated aromatic ring, the tetrahydroisoquinoline core, and the carboxylic acid group.
-
Fluorinated Heterocycle: The presence of a carbon-fluorine bond suggests that thermal decomposition or combustion can release highly toxic and corrosive hydrogen fluoride (HF) gas.[1] Structurally similar fluorinated compounds are classified as irritants to the skin, eyes, and respiratory system.[1]
-
Tetrahydroisoquinoline Moiety: Analogous tetrahydroisoquinoline derivatives are known to be bioactive and may pose uncharacterized toxicological risks. The precautionary principle dictates treating them as potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2]
-
Carboxylic Acid Group: This functional group imparts acidic properties. While likely a weak acid, it can still cause irritation or damage to skin and eyes upon direct contact.
-
Physical Form: As a solid powder, the primary exposure risk during handling is the inhalation of fine particulates and contamination of surfaces, skin, and clothing.
Based on these points, we will operate under the assumption that this compound is, at a minimum, a Category 2 skin and eye irritant and may cause respiratory irritation, with potential for harm if swallowed or in contact with skin.[1]
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE approach is mandatory to create redundant barriers against exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.
| Body Area | Personal Protective Equipment | Specifications & Rationale |
| Hands | Double Gloving: Chemical-resistant outer glove over a standard inner glove. | Inner: Standard nitrile examination glove. Outer: Thicker gauge nitrile or neoprene gloves are recommended for their balanced protection against acids and organic solvents.[3] Always inspect gloves for degradation before and during use. Change them immediately if contamination is suspected.[4] |
| Eyes/Face | Safety Goggles and Full-Face Shield. | Safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against fine dust.[5] A full-face shield must be worn over the goggles during any operation that could generate dust or splashes, such as weighing or dissolution.[5][6] |
| Body | Chemical-resistant Laboratory Coat. | A standard cotton lab coat is not sufficient. A coat made of polyester or a poly-cotton blend with a liquid-repellent finish should be worn, fully fastened, with sleeves covering the wrists. |
| Respiratory | NIOSH-approved Respirator. | For handling small quantities (<1g) in a certified chemical fume hood, a well-fitted N95 respirator may be sufficient to protect against aerosolized dust. For larger quantities or in areas with less-than-optimal ventilation, a half-mask or full-face air-purifying respirator with P100 (HEPA) particulate filters is required.[2][7] |
Glove Selection Protocol: A Self-Validating System
Given the lack of specific breakthrough time data for this compound, glove selection must be based on the general resistance of materials to its chemical class.[8]
Step 1: Initial Selection Based on chemical compatibility charts for carboxylic acids and halogenated organic compounds, nitrile and neoprene are suitable starting points for splash protection.[3][9] Butyl rubber offers excellent protection against acids but may be less dexterous.[3]
Step 2: Physical Inspection Before every use, visually inspect gloves for any signs of discoloration, punctures, or texture changes. An inflated glove (by trapping air) can be submerged in water to check for pinhole leaks.
Step 3: The "Two-Person Rule" during Initial Use When working with the compound for the first time, have a colleague observe your gloved hands (from a safe distance) for any visible changes (swelling, softening, discoloration) during the procedure.
Step 4: Immediate Disposal upon Contamination Assume that any contact with the chemical compromises the glove. Do not reuse gloves. Remove them carefully, avoiding contact with skin, and dispose of them as contaminated waste.[4]
Operational Plan: Weighing and Solubilization Protocol
This protocol is designed to minimize the generation of airborne particulates and prevent cross-contamination.
-
Preparation: Designate a specific area within a certified chemical fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.
-
PPE Donning: Put on all required PPE as detailed in Section 2, ensuring the respirator provides a proper seal.
-
Weighing:
-
Use an analytical balance inside the fume hood or a dedicated weighing enclosure.
-
Use a micro-spatula to carefully transfer the solid from its storage container to a tared weigh boat or vial.
-
Avoid any rapid movements that could aerosolize the powder.
-
Close the primary container immediately after dispensing.
-
-
Solubilization:
-
Place the receiving flask containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent. If using a weigh boat, it can be flexed to create a funnel.
-
Rinse the weigh boat or vial with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
-
Decontamination & Doffing:
-
Wipe down the spatula, weigh boat (if not disposable), and any affected surfaces with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all wipes as contaminated waste.
-
Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Gloves should be removed last.
-
Wash hands thoroughly with soap and water.
-
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling of this compound.
Disposal Plan: Managing Fluorinated Waste
Fluorinated organic compounds can be environmentally persistent and require specialized disposal.[10][11]
-
Waste Segregation: All materials that have come into contact with the compound—including gloves, weigh boats, pipette tips, and contaminated bench paper—must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste: Fluorinated Organic Solid" or "Hazardous Waste: Fluorinated Organic Liquid," as appropriate. Include the full chemical name.
-
Disposal Method: Do not dispose of this material down the drain or in regular trash. It must be disposed of via a licensed professional waste disposal service.[2] The preferred method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the potential formation of hydrogen fluoride.[11][12]
References
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Capot Chemical Co., Ltd. (2019). 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline SAFETY DATA SHEET. [Link]
-
Eurofins USA. (2023). Finding an End to Forever Chemicals. [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Newtex. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.ca [fishersci.ca]
- 5. hsa.ie [hsa.ie]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
